Folic acid nhs ester
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
(2S)-2-[[4-[(2-amino-4-oxo-3H-pteridin-6-yl)methylamino]benzoyl]amino]-5-(2,5-dioxopyrrolidin-1-yl)oxy-5-oxopentanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H22N8O8/c24-23-29-19-18(21(36)30-23)27-13(10-26-19)9-25-12-3-1-11(2-4-12)20(35)28-14(22(37)38)5-8-17(34)39-31-15(32)6-7-16(31)33/h1-4,10,14,25H,5-9H2,(H,28,35)(H,37,38)(H3,24,26,29,30,36)/t14-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JQGNXMQTFMHNHC-AWEZNQCLSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)N(C1=O)OC(=O)CCC(C(=O)O)NC(=O)C2=CC=C(C=C2)NCC3=CN=C4C(=N3)C(=O)NC(=N4)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CC(=O)N(C1=O)OC(=O)CC[C@@H](C(=O)O)NC(=O)C2=CC=C(C=C2)NCC3=CN=C4C(=N3)C(=O)NC(=N4)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H22N8O8 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
538.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
The Role of N-hydroxysuccinimide in Folic Acid Conjugation: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the critical role of N-hydroxysuccinimide (NHS) in the conjugation of folic acid to various substrates. Folic acid, a vital B vitamin, has emerged as a key targeting ligand in drug delivery systems due to the overexpression of its receptor, the folate receptor (FR), on the surface of many cancer cells. NHS chemistry is a cornerstone of this strategy, enabling the stable and efficient linkage of folic acid to drugs, nanoparticles, and imaging agents, thereby facilitating targeted delivery and enhanced therapeutic efficacy. This guide details the underlying chemistry, experimental protocols, and cellular uptake mechanisms relevant to this important bioconjugation technique.
The Chemistry of Folic Acid Activation by NHS
The conjugation of folic acid to amine-containing molecules is most commonly achieved through a two-step process involving a carbodiimide, such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), and N-hydroxysuccinimide (NHS).
Step 1: Carboxylic Acid Activation by EDC. Folic acid possesses two carboxylic acid groups, the α- and γ-carboxyl groups of its glutamate tail. EDC activates one of these carboxyl groups, forming a highly reactive but unstable O-acylisourea intermediate. This intermediate is susceptible to hydrolysis, which would regenerate the original carboxylic acid and reduce conjugation efficiency.
Step 2: Stabilization with NHS. This is the crucial step where NHS plays its role. NHS reacts with the O-acylisourea intermediate to form a more stable, amine-reactive NHS ester. This semi-stable intermediate is less prone to hydrolysis in aqueous solutions compared to the O-acylisourea intermediate, thus increasing the overall efficiency of the conjugation reaction. The NHS ester readily reacts with primary amines (-NH2) on a target molecule to form a stable amide bond, releasing NHS as a byproduct.
The overall chemical transformation is depicted below:
The Tale of Two Carboxyls: An In-depth Technical Guide to Folic Acid's Alpha vs. Gamma Conjugation
For Immediate Release
A Comprehensive Whitepaper for Researchers, Scientists, and Drug Development Professionals
This technical guide delves into the critical yet often overlooked distinction between alpha (α) and gamma (γ) carboxyl conjugation of folic acid. This choice of linkage has profound implications for the biological activity, metabolic fate, and ultimate efficacy of folate-targeted therapeutics and imaging agents. For drug development professionals, a nuanced understanding of these differences is paramount in designing next-generation targeted therapies with optimized pharmacokinetic and pharmacodynamic profiles.
Executive Summary
Folic acid, a vital B vitamin, has emerged as a powerful targeting ligand in oncology and other diseases due to the overexpression of the folate receptor (FR) on the surface of many cancer cells. Conjugation of therapeutic or imaging agents to folic acid facilitates their selective uptake into FR-positive cells. Folic acid possesses two carboxylic acid moieties on its glutamate tail, the α- and γ-carboxyl groups, both of which can be used for conjugation. While γ-conjugation has been the conventional approach, emerging evidence highlights that the choice between the α and γ linkage significantly impacts the conjugate's in vivo behavior, particularly its biodistribution and metabolic stability. This guide provides a detailed comparison of α- and γ-folate conjugates, summarizing key quantitative data, outlining experimental protocols for their characterization, and presenting the underlying biochemical rationale for their differential biological activities.
Biochemical and Pharmacokinetic Profiles: A Comparative Analysis
The site of conjugation on the glutamate moiety of folic acid dictates the three-dimensional structure of the resulting conjugate, which in turn influences its interaction with biological systems.
Receptor Binding Affinity
A common misconception has been that α-conjugation may lead to a significant loss of binding affinity to the folate receptor. However, several studies have demonstrated that both α- and γ-conjugated folate derivatives can retain high, single-digit nanomolar binding affinity for the folate receptor, particularly the α-isoform (FRα), which is the most relevant for cancer targeting.[1]
| Compound | Conjugation | IC50 (nM) | Cell Line | Reference |
| Folic Acid | - | 41 | KB-31 | [2] |
| γ-FBA-Folate | Gamma (γ) | 62 ± 6 | KB-31 | [2] |
| α-FBA-Folate | Alpha (α) | 71 ± 8 | KB-31 | [2] |
| Folate-Peptide Conjugate | Gamma (γ) | ~1.14 | - | [3] |
| 18F-AzaFol | Not Specified | 0.6 ± 0.3 (FRα) | CHO | [4] |
| 18F-6R-aza-5-MTHF | Not Specified | 1.8 ± 0.1 (FRα) | CHO | [4] |
Table 1: Comparative in vitro binding affinities of α- and γ-folate conjugates to the folate receptor.
In Vivo Biodistribution
The most striking differences between α- and γ-folate conjugates emerge in their in vivo biodistribution profiles. Generally, α-isomers exhibit lower accumulation in the liver and higher accumulation in the kidneys compared to their corresponding γ-isomers.[1] This has significant implications for the therapeutic index of folate-drug conjugates, as reduced liver toxicity is a desirable attribute.
| Radiotracer Pair | Conjugation | Tumor (%ID/g) | Liver (%ID/g) | Kidney (%ID/g) | Reference |
| [18F]Folate Conjugate 1 | Alpha (α) | Similar to γ | Significantly Lower | Significantly Higher | [1] |
| [18F]Folate Conjugate 1 | Gamma (γ) | Similar to α | Significantly Higher | Significantly Lower | [1] |
| [18F]Folate Conjugate 2 | Alpha (α) | Similar to γ | Significantly Lower | Significantly Higher | [1] |
| [18F]Folate Conjugate 2 | Gamma (γ) | Similar to α | Significantly Higher | Significantly Lower | [1] |
| [18F]Folate Conjugate 3 | Alpha (α) | Similar to γ | Significantly Lower | Significantly Higher | [1] |
| [18F]Folate Conjugate 3 | Gamma (γ) | Similar to α | Significantly Higher | Significantly Lower | [1] |
| [68Ga]Ga-folate-KR | Gamma (γ) | ~1.12 | ~0.1 | ~10.0 | [5] |
Table 2: Comparative in vivo biodistribution of α- and γ-folate radiotracer pairs in tumor-bearing mice. Note: Specific %ID/g values for the paired conjugates were described qualitatively in the reference; the table reflects these reported trends.
Intracellular Metabolism and Enzyme Specificity
Once internalized, folate conjugates are subject to metabolism by intracellular enzymes, primarily folylpolyglutamate synthase (FPGS) and gamma-glutamyl hydrolase (GGH). These enzymes are crucial for the retention and activity of both natural folates and antifolate drugs.
-
Folylpolyglutamate Synthase (FPGS): This enzyme adds additional glutamate residues to the γ-carboxyl group of folates and antifolates. This process, known as polyglutamylation, traps the molecules inside the cell and often increases their affinity for folate-dependent enzymes. The specificity of FPGS for the γ-carboxyl group suggests that α-conjugated folates would not be substrates for this enzyme and therefore would not be polyglutamylated. This could lead to more rapid efflux from the cell compared to their γ-conjugated counterparts.
-
Gamma-Glutamyl Hydrolase (GGH): This lysosomal enzyme removes glutamate residues from polyglutamylated folates, facilitating their efflux from the cell. GGH specifically cleaves the γ-glutamyl linkages.[6] Consequently, γ-conjugated drug molecules that have undergone intracellular processing to a polyglutamated form would be susceptible to cleavage by GGH, potentially releasing the active drug. The fate of α-conjugates in the lysosome is less clear and may depend on the nature of the linker and the conjugated molecule.
Cellular Uptake and Trafficking
The journey of a folate conjugate from the bloodstream to its intracellular target is a multi-step process initiated by binding to the folate receptor.
Folate Receptor-Mediated Endocytosis
Folate conjugates are internalized into cells via a specialized endocytic pathway.[3] The process begins with the binding of the conjugate to FRα on the cell surface. This binding triggers the clustering of the receptor-ligand complexes into clathrin-coated pits, which then invaginate to form endocytic vesicles. These vesicles mature into early endosomes, where the acidic environment (pH ~5.5) facilitates the dissociation of the folate conjugate from its receptor. The receptor is then recycled back to the cell surface, while the conjugate is trafficked to other cellular compartments, such as lysosomes.
Biochemical Rationale for Differential Organ Uptake
-
Kidney: The high expression of FRα on the apical surface of proximal tubule cells is a primary driver of renal accumulation of folate conjugates.[7] Additionally, the multiligand endocytic receptors megalin and cubilin, which are also highly expressed in the proximal tubule, play a synergistic role in the reabsorption of filtered proteins and vitamins, and may contribute to the uptake of folate conjugates.[8][9] The higher kidney uptake of α-conjugates may be due to subtle differences in their interaction with this complex reabsorption machinery.
-
Liver: The liver is a major site of clearance for many xenobiotics. The higher liver uptake of γ-folate conjugates is likely mediated by organic anion-transporting polypeptides (OATPs) expressed on the surface of hepatocytes. These transporters have broad substrate specificity and may preferentially recognize the structural conformation of γ-linked folate derivatives.
Experimental Protocols
Synthesis of Folate-Peptide Conjugates (General Workflow)
The synthesis of folate-peptide conjugates is typically achieved using solid-phase peptide synthesis (SPPS), followed by conjugation to an activated folic acid derivative. The following is a generalized workflow.
Note on Regioselectivity: To achieve regioselective γ- or α-conjugation, one of the carboxyl groups of folic acid must be protected while the other is activated for coupling. For γ-conjugation, N-hydroxysuccinimide (NHS) ester activation of folic acid in dimethyl sulfoxide (DMSO) predominantly yields the γ-activated ester due to steric hindrance at the α-position. For selective α-conjugation, the γ-carboxyl group is typically protected as an ester (e.g., benzyl or t-butyl ester) prior to activation of the α-carboxyl group.
Folate Receptor Competitive Binding Assay
This assay determines the binding affinity of a folate conjugate by measuring its ability to compete with a radiolabeled folic acid for binding to folate receptors on cancer cells.
Materials:
-
FR-positive cancer cell line (e.g., KB, IGROV-1)
-
Cell culture medium (folate-free)
-
[3H]Folic acid
-
Unlabeled folic acid (for determining non-specific binding)
-
Test folate conjugate
-
Phosphate-buffered saline (PBS)
-
Scintillation cocktail and counter
Protocol:
-
Cell Culture: Culture FR-positive cells in folate-free medium for at least 48 hours prior to the assay to upregulate receptor expression.
-
Cell Seeding: Seed cells in a 24-well plate at a density that will result in a confluent monolayer on the day of the assay.
-
Assay Preparation: On the day of the assay, wash the cell monolayers twice with cold PBS.
-
Competition: Add a constant concentration of [3H]folic acid (e.g., 10 nM) to each well along with increasing concentrations of the unlabeled test folate conjugate or unlabeled folic acid (for the standard curve). For determining non-specific binding, add a high concentration of unlabeled folic acid (e.g., 10 µM).
-
Incubation: Incubate the plate at 4°C for 1 hour to allow binding to reach equilibrium while minimizing internalization.
-
Washing: Aspirate the incubation medium and wash the cells three times with cold PBS to remove unbound radioligand.
-
Cell Lysis: Lyse the cells by adding a lysis buffer (e.g., 0.5 M NaOH).
-
Scintillation Counting: Transfer the cell lysates to scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.
-
Data Analysis: Plot the percentage of specific binding of [3H]folic acid as a function of the log concentration of the competitor. The IC50 value (the concentration of the competitor that inhibits 50% of the specific binding of the radioligand) can be determined by non-linear regression analysis.
Cellular Uptake and Internalization Assay
This assay quantifies the cellular uptake and internalization of a fluorescently labeled folate conjugate.
Materials:
-
FR-positive cancer cell line
-
Folate-free cell culture medium
-
Fluorescently labeled folate conjugate (e.g., Folate-FITC)
-
Unlabeled folic acid
-
PBS
-
Trypsin-EDTA
-
Flow cytometer and/or confocal microscope
Protocol:
-
Cell Seeding: Seed cells in a 12-well plate (for flow cytometry) or on glass coverslips in a 24-well plate (for confocal microscopy).
-
Incubation: Incubate the cells with the fluorescently labeled folate conjugate at 37°C for various time points (e.g., 0.5, 1, 2, 4 hours). To determine receptor-mediated uptake, a parallel set of cells should be pre-incubated with a high concentration of unlabeled folic acid for 30 minutes before adding the fluorescent conjugate.
-
Washing: At each time point, wash the cells three times with cold PBS to remove unbound conjugate.
-
Surface Quenching (Optional): To distinguish between surface-bound and internalized conjugate, you can briefly wash the cells with an acidic buffer (e.g., pH 3.5) to strip off surface-bound ligand.
-
Flow Cytometry Analysis:
-
Harvest the cells using trypsin-EDTA.
-
Resuspend the cells in PBS.
-
Analyze the cell-associated fluorescence using a flow cytometer. The mean fluorescence intensity is proportional to the amount of cell-associated conjugate.
-
-
Confocal Microscopy Analysis:
-
Fix the cells on the coverslips with paraformaldehyde.
-
Mount the coverslips on microscope slides.
-
Visualize the subcellular localization of the fluorescent conjugate using a confocal microscope.
-
Conclusion and Future Directions
The choice between α- and γ-carboxyl conjugation of folic acid is a critical design parameter in the development of folate-targeted agents. While both linkages can yield conjugates with high affinity for the folate receptor, they lead to distinct in vivo biodistribution profiles, with α-conjugates generally showing reduced liver uptake and increased renal accumulation. The enzymatic specificity of FPGS and GGH for the γ-glutamyl linkage further underscores the profound metabolic differences between the two types of conjugates.
For drug development professionals, these findings offer a clear path toward optimizing the therapeutic index of folate-targeted drugs. The selection of the conjugation site should be tailored to the specific therapeutic application. For instance, α-conjugation may be preferable for systemic therapies where minimizing liver toxicity is a primary concern. Conversely, γ-conjugation might be advantageous for prodrug strategies that rely on intracellular cleavage by GGH.
Future research should focus on elucidating the precise kinetic parameters of FPGS and GGH with a variety of α- and γ-folate conjugates to build more predictive models of their intracellular fate. Furthermore, a deeper understanding of the transporters and receptors responsible for the differential organ uptake will enable the rational design of next-generation folate-targeted therapies with enhanced efficacy and safety profiles.
References
- 1. Development of Folate Receptor−Targeted PET Radiopharmaceuticals for Tumor Imaging—A Bench-to-Bedside Journey - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Emerging roles for folate receptor FOLR1 in signaling and cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Identification of a PET Radiotracer for Imaging of the Folate Receptor-α: A Potential Tool to Select Patients for Targeted Tumor Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Dual-receptor PET imaging of ovarian cancer using a 68Ga-labeled heterodimer targeting folate receptor and HER2 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Revisiting the Value of Competition Assays in Folate Receptor-Mediated Drug Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Role of megalin and cubilin in renal physiology and pathophysiology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Megalin and cubilin: synergistic endocytic receptors in renal proximal tubule - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Cubilin Is Essential for Albumin Reabsorption in the Renal Proximal Tubule - PMC [pmc.ncbi.nlm.nih.gov]
Folic Acid NHS Ester for Folate Receptor Targeting: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the use of folic acid N-hydroxysuccinimide (NHS) ester as a targeting ligand for the folate receptor (FR), a prominent biomarker overexpressed in a variety of cancers. This document details the synthesis and conjugation of folic acid NHS ester, experimental protocols for in vitro and in vivo evaluation, and quantitative data to support the development of targeted therapeutics and imaging agents.
Introduction to Folate Receptor Targeting
The folate receptor is a high-affinity membrane-bound protein that is frequently overexpressed in a wide range of human cancers, including ovarian, lung, breast, and brain tumors, while its expression in normal tissues is highly restricted.[1] This differential expression profile makes the folate receptor an attractive target for the selective delivery of anticancer agents. Folic acid, a high-affinity ligand for the FR (Kd in the nanomolar range), can be chemically modified to facilitate its conjugation to various therapeutic and diagnostic payloads, such as small molecule drugs, nanoparticles, and imaging agents.[2][3] The conjugation is often achieved through the activation of one of folic acid's carboxylic acid groups, preferably the γ-carboxyl group to maintain high affinity for the receptor, with N-hydroxysuccinimide (NHS) to form a reactive this compound.[4] This ester readily reacts with primary amines on the payload to form a stable amide bond.
Synthesis and Characterization of this compound
The synthesis of this compound is a critical first step in the development of folate-targeted therapies. The most common method involves the activation of the γ-carboxylic acid of folic acid using a carbodiimide coupling agent, such as dicyclohexylcarbodiimide (DCC), in the presence of N-hydroxysuccinimide (NHS).[5]
Experimental Protocol: Synthesis of this compound
Materials:
-
Folic Acid (FA)
-
N,N'-Dicyclohexylcarbodiimide (DCC)
-
N-Hydroxysuccinimide (NHS)
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Triethylamine (TEA)
-
Diethyl ether
-
Acetone
-
0.22 µm syringe filter
Procedure:
-
Dissolve folic acid in anhydrous DMSO. Triethylamine can be added to aid dissolution.
-
Add NHS and DCC to the folic acid solution. A typical molar ratio is 1:2:2 (FA:NHS:DCC).[5]
-
Allow the reaction to stir at room temperature in the dark for 18-24 hours.
-
A white precipitate of dicyclohexylurea (DCU), a byproduct of the reaction, will form. Remove the DCU by filtration, for instance, through a 0.22 µm filter.
-
Precipitate the this compound from the filtrate by adding diethyl ether.
-
Wash the resulting yellow precipitate multiple times with diethyl ether and/or acetone to remove unreacted reagents.
-
Dry the purified this compound under vacuum.
-
Store the final product at -20°C under an inert atmosphere to prevent hydrolysis.[6]
Characterization: The successful synthesis of this compound can be confirmed by various analytical techniques:
-
Fourier-Transform Infrared (FTIR) Spectroscopy: Look for the appearance of characteristic peaks for the succinimide carbonyl groups at approximately 1781 cm⁻¹ and 1814 cm⁻¹, and the disappearance of the broad carboxylic acid O-H stretch.[7][8]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR can be used to confirm the presence of the NHS ester and the integrity of the folic acid molecule.[9]
Conjugation of this compound to Payloads
This compound is a versatile reagent for conjugating folic acid to a wide range of molecules containing primary amine groups.
Experimental Protocol: Conjugation to Amine-Modified Nanoparticles
Materials:
-
Amine-functionalized nanoparticles (e.g., PLGA-PEG-NH₂, Chitosan)
-
This compound
-
Anhydrous DMSO
-
Dialysis membrane (appropriate molecular weight cut-off)
-
Phosphate Buffered Saline (PBS)
Procedure:
-
Disperse the amine-functionalized nanoparticles in anhydrous DMSO.
-
Dissolve this compound in anhydrous DMSO.
-
Add the this compound solution to the nanoparticle dispersion in a dropwise manner while stirring. The molar ratio of this compound to the amine groups on the nanoparticles should be optimized.
-
Allow the reaction to proceed at room temperature in the dark for 16-24 hours.
-
To remove unconjugated folic acid and other reactants, dialyze the reaction mixture against PBS for 2-3 days, with frequent changes of the dialysis buffer.
-
Lyophilize the purified folate-conjugated nanoparticles for storage.
Determination of Conjugation Efficiency
The efficiency of the conjugation reaction can be quantified by measuring the amount of folic acid attached to the payload.
Protocol: UV-Vis Spectrophotometry Method
-
Prepare a standard curve of known concentrations of free folic acid in a suitable solvent (e.g., DMSO or PBS).
-
Measure the absorbance of the standard solutions at the maximum absorbance wavelength of folic acid (approximately 280 nm and 365 nm).
-
Measure the absorbance of a known concentration of the folate-conjugated payload.
-
Calculate the concentration of conjugated folic acid using the standard curve.
-
The conjugation efficiency can be expressed as a percentage of the initial amount of folic acid used in the reaction.
In Vitro Evaluation of Folate-Targeted Conjugates
A series of in vitro assays are essential to characterize the binding affinity, specificity, and cytotoxic efficacy of the folate-conjugated therapeutic.
Folate Receptor Binding Affinity
The binding affinity of the folate conjugate to the folate receptor is a critical parameter for its targeting efficiency. This is typically determined by a competitive binding assay.
Experimental Protocol: Competitive Radioligand Binding Assay
-
Cell Culture: Culture folate receptor-positive cells (e.g., KB, HeLa, IGROV-1) and FR-negative cells (e.g., A549) in appropriate media. For the assay, it is often necessary to use folate-free medium to avoid competition from folic acid in the serum.
-
Assay Setup: Seed the cells in 24-well plates and allow them to adhere overnight.
-
Competition: On the day of the assay, wash the cells with cold PBS. Add increasing concentrations of the non-radiolabeled folate conjugate (competitor) to the wells.
-
Radioligand Addition: Add a constant, low concentration of a radiolabeled folic acid derivative (e.g., ³H-folic acid) to each well.
-
Incubation: Incubate the plates at 4°C for a sufficient time to reach binding equilibrium (e.g., 2 hours). The low temperature minimizes internalization of the receptor-ligand complex.
-
Washing: Wash the cells multiple times with ice-cold PBS to remove unbound radioligand.
-
Cell Lysis and Scintillation Counting: Lyse the cells with a suitable lysis buffer (e.g., 1N NaOH) and transfer the lysate to scintillation vials. Add scintillation cocktail and measure the radioactivity using a scintillation counter.
-
Data Analysis: Plot the percentage of specific binding of the radioligand as a function of the log concentration of the competitor. The IC₅₀ (the concentration of the competitor that inhibits 50% of the specific binding of the radioligand) can be determined from this curve. The binding affinity (Ki) can then be calculated using the Cheng-Prusoff equation.
Table 1: Representative Binding Affinities (Kd) for Folate Receptor
| Ligand | Cell Line | Method | Binding Affinity (Kd) | Reference |
| Folic Acid | Monkey Kidney Cells | Radioligand Binding Assay | 0.4 nM | [2] |
| 5-Methyltetrahydrofolate | Monkey Kidney Cells | Radioligand Binding Assay | 3 nM | [2] |
| Methotrexate | Monkey Kidney Cells | Radioligand Binding Assay | 20 nM | [2] |
| Folic Acid | FRα | Radioligand Binding Assay | ~0.19 nM | [3] |
| Folic Acid | FRα | Biolayer Interferometry | 1.14 nM | [5] |
| Folic Acid | Folate Binding Protein | Surface Plasmon Resonance | 20 ± 9 pM | [10] |
Cellular Uptake Studies
To confirm that the folate conjugate is internalized by FR-positive cells, cellular uptake studies can be performed using fluorescently labeled conjugates.
Experimental Protocol: Flow Cytometry Analysis
-
Synthesize a fluorescently labeled version of the folate conjugate (e.g., by incorporating a fluorophore like FITC or a fluorescent drug like doxorubicin).
-
Incubate FR-positive and FR-negative cells with the fluorescent conjugate for various time points.
-
To demonstrate specificity, include a control group where FR-positive cells are pre-incubated with an excess of free folic acid to block the receptors.
-
After incubation, wash the cells, detach them, and analyze the fluorescence intensity of the cell population using a flow cytometer.
-
A significant increase in fluorescence in FR-positive cells compared to FR-negative cells and the blocked control group indicates specific, receptor-mediated uptake.
In Vitro Cytotoxicity Assay
The MTT assay is a colorimetric assay for assessing cell metabolic activity and is commonly used to determine the cytotoxicity of a drug.
Experimental Protocol: MTT Assay
-
Cell Seeding: Seed FR-positive and FR-negative cells in 96-well plates and allow them to attach overnight.
-
Treatment: Treat the cells with serial dilutions of the folate-drug conjugate, the non-targeted drug conjugate, and the free drug for a specified period (e.g., 48 or 72 hours). Include untreated cells as a control.
-
MTT Addition: After the treatment period, add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 2-4 hours at 37°C. Living cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.[6][11]
-
Solubilization: Add a solubilizing agent (e.g., DMSO or a detergent solution) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control. Plot the cell viability against the drug concentration to determine the IC₅₀ value (the drug concentration that inhibits 50% of cell growth). A lower IC₅₀ value for the folate-drug conjugate in FR-positive cells compared to FR-negative cells and the non-targeted controls demonstrates targeted cytotoxicity.
Table 2: Comparative IC₅₀ Values of Folate-Targeted vs. Non-Targeted Drugs
| Drug | Formulation | Cell Line (FR status) | IC₅₀ (µg/mL) | Reference |
| 5-Fluorouracil | Free Drug | HT-29 (FR+) | 22.9 | [12] |
| 5-Fluorouracil | PLGA Nanoparticles | HT-29 (FR+) | 14.17 | [12] |
| 5-Fluorouracil | Folate-PLGA Nanoparticles | HT-29 (FR+) | 5.69 | [12] |
| Paclitaxel | Free Drug | HT-29 (FR+) | - | [13] |
| Paclitaxel | PTX-PEG-FA | HT-29 (FR+) | 4-fold more active than in FR- cells | [13] |
| Paclitaxel | PTX-PEG-(FA)₃ | HT-29 (FR+) | 28-fold more active than in FR- cells | [13] |
In Vivo Evaluation of Folate-Targeted Conjugates
Animal models are crucial for evaluating the in vivo efficacy, biodistribution, and toxicity of folate-targeted therapies.
Tumor Xenograft Model
Experimental Protocol:
-
Cell Implantation: Subcutaneously inject FR-positive tumor cells into the flank of immunocompromised mice (e.g., nude mice).
-
Tumor Growth: Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).
-
Treatment: Randomly assign the mice to different treatment groups: saline control, free drug, non-targeted drug conjugate, and folate-drug conjugate. Administer the treatments intravenously or intraperitoneally according to a predetermined schedule.
-
Tumor Measurement: Measure the tumor volume using calipers every few days.
-
Efficacy Assessment: At the end of the study, sacrifice the mice and excise the tumors. The primary endpoint is typically tumor growth inhibition. Body weight should also be monitored throughout the study as an indicator of toxicity.
Table 3: In Vivo Tumor Growth Inhibition of Folate-Targeted Therapies
| Therapeutic Agent | Animal Model | Tumor Type | Outcome | Reference |
| Folate-Targeted Nanosuspension | Mice | HeLa Xenograft | Significant tumor growth inhibition compared to non-targeted nanosuspension | [14] |
| Folate-PLGA-PEG Nanoparticles (Disulfiram) | Balb/c Mice | Breast Cancer | Significant decrease in tumor growth rate | [2] |
| Folate-Targeted Quantum Dots (5-Fluorouracil) | - | Breast Cancer Cells | Higher level of apoptosis in vitro | [13] |
| Co-delivery FA-NPs (Cisplatin & Paclitaxel) | Mice | M109 Xenograft | Tumor Suppression Rate of 95.03% | [15] |
| Fol-PTX-PLA-TPGS NPs | Nude Mice | Colorectal Tumor | Most efficient tumor growth inhibition compared to free PTX and non-targeted NPs | [16] |
Biodistribution Studies
To determine the in vivo targeting efficiency, biodistribution studies are performed using a labeled version of the conjugate (e.g., radiolabeled or fluorescently labeled).
Experimental Protocol:
-
Administer the labeled conjugate to tumor-bearing mice.
-
At various time points post-injection, sacrifice the mice and harvest major organs (tumor, liver, spleen, kidneys, heart, lungs, etc.).
-
Measure the amount of the labeled conjugate in each organ using an appropriate detection method (e.g., gamma counter for radiolabeled compounds or fluorescence imaging for fluorescent compounds).
-
The results are typically expressed as the percentage of the injected dose per gram of tissue (%ID/g). Enhanced accumulation in the tumor and reduced accumulation in other organs for the folate-targeted conjugate compared to the non-targeted control demonstrates successful in vivo targeting.
Signaling Pathways and Workflows
Folate Receptor-Mediated Endocytosis
The cellular uptake of folate and its conjugates occurs through receptor-mediated endocytosis.
Caption: Folate Receptor-Mediated Endocytosis Pathway.
Experimental and Developmental Workflow
The development of a folate-targeted therapeutic follows a logical progression from chemical synthesis to preclinical evaluation.
Caption: Development Workflow for Folate-Targeted Therapeutics.
Conclusion
This compound is a valuable and widely used tool for the development of folate receptor-targeted therapies and diagnostics. The straightforward synthesis and conjugation chemistry, combined with the high affinity and specificity of folic acid for its receptor, provide a robust platform for improving the therapeutic index of anticancer agents. This guide has provided an in-depth overview of the key methodologies and data considerations for researchers in this field. Careful optimization of the linker chemistry, payload, and nanoparticle properties, along with rigorous in vitro and in vivo evaluation, are essential for the successful clinical translation of these promising targeted therapies.
References
- 1. giffordbioscience.com [giffordbioscience.com]
- 2. Receptor-mediated folate accumulation is regulated by the cellular folate content - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Structural basis for molecular recognition of folic acid by folate receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Preparation and Characterization of Folate-Targeted Chitosan Nanoparticles Loaded with Hydroxycamptothecin | Scientific.Net [scientific.net]
- 5. mdpi.com [mdpi.com]
- 6. MTT assay overview | Abcam [abcam.com]
- 7. researchgate.net [researchgate.net]
- 8. Effect of Folate-Targeted Nanoparticle Size on Their Rates of Penetration into Solid Tumors [ouci.dntb.gov.ua]
- 9. KEGG PATHWAY Database [genome.jp]
- 10. researchgate.net [researchgate.net]
- 11. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 12. Revisiting the Value of Competition Assays in Folate Receptor-Mediated Drug Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Folic Acid-Targeted Paclitaxel-Polymer Conjugates Exert Selective Cytotoxicity and Modulate Invasiveness of Colon Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Co-delivery of cisplatin and paclitaxel by folic acid conjugated amphiphilic PEG-PLGA copolymer nanoparticles for the treatment of non-small lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Folate-Mediated Paclitaxel Nanodelivery Systems: A Comprehensive Review - PMC [pmc.ncbi.nlm.nih.gov]
Folic Acid NHS Ester: A Technical Guide to Solubility and Handling
Introduction: Folic acid N-hydroxysuccinimide (NHS) ester is a pivotal reagent in bioconjugation and drug delivery research. As a derivative of folic acid (Vitamin B9), it enables the covalent attachment of the folate moiety to primary amine groups on proteins, nanoparticles, liposomes, and other biomolecules. This targeted conjugation strategy leverages the overexpression of folate receptors on the surface of many cancer cells to enhance the delivery of therapeutic or imaging agents. The success of these conjugation reactions is critically dependent on the proper handling of the folic acid NHS ester, particularly its dissolution and stability in appropriate solvents. This guide provides an in-depth technical overview of the solubility of this compound, with a primary focus on Dimethyl Sulfoxide (DMSO), and details the experimental protocols for its use.
Solubility of this compound
The choice of solvent is paramount for the successful use of this compound, as it directly impacts both the dissolution of the reagent and the stability of the reactive NHS ester group. Anhydrous polar aprotic solvents are highly preferred to prevent premature hydrolysis.[1][2]
Quantitative Solubility Data
Quantitative solubility data for this compound is not widely published. However, its solubility characteristics can be inferred from its common uses and the properties of the parent molecule, folic acid. Anhydrous DMSO is the most recommended solvent for dissolving this compound and is used as the standard in synthesis and conjugation reactions.[1][2] While some sources describe its solubility in DMSO as "sparingly" and suggest sonication may be required[3], it is sufficiently soluble for creating stock solutions for most bioconjugation protocols. The parent compound, folic acid, is soluble in DMSO at concentrations of approximately 20 mg/mL.[4]
Table 1: Solubility Characteristics of this compound in Common Solvents
| Solvent | Type | Solubility Profile | Key Considerations |
| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | Recommended Solvent . Soluble, especially when anhydrous.[1][2] Sonication may aid dissolution.[3] | Must be anhydrous to prevent hydrolysis of the NHS ester.[1][2] Hygroscopic nature of DMSO means fresh, high-purity solvent should be used.[5] |
| Dimethylformamide (DMF) | Polar Aprotic | Alternative Solvent . Soluble. | Requires stringent drying to avoid side reactions and hydrolysis.[2] |
| Water / Aqueous Buffers | Polar Protic | Insoluble / Unstable .[3] | The NHS ester group readily hydrolyzes in aqueous environments, rendering the compound inactive for conjugation.[2] |
| Diethyl Ether | Nonpolar | Insoluble . | Commonly used as an anti-solvent to precipitate the product during purification after synthesis.[1][2] |
| Acetone | Polar Aprotic | Insoluble . | Also used as an anti-solvent for precipitation and washing.[1][2] |
| Dioxane | Nonpolar | Limited Solubility . | Not recommended due to the poor solubility of the folic acid precursor.[2] |
| Ethanol | Polar Protic | Insoluble .[6][7] | Not suitable for dissolving the compound. |
Experimental Protocols
Proper experimental technique is crucial to maintain the reactivity of this compound. The following protocols outline the standard procedures for synthesis, which includes dissolution, and for the preparation of stock solutions for conjugation.
Protocol 1: Synthesis and In-Situ Dissolution of this compound in DMSO
This protocol describes the most common method for synthesizing this compound, where folic acid is activated using dicyclohexylcarbodiimide (DCC) and N-hydroxysuccinimide (NHS) directly in anhydrous DMSO.[1][2]
Materials:
-
Folic Acid
-
N-hydroxysuccinimide (NHS)
-
Dicyclohexylcarbodiimide (DCC)
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Triethylamine (TEA) (optional catalyst)
-
Diethyl Ether (for precipitation)
Methodology:
-
Dissolution of Reactants: In a clean, dry flask under an inert atmosphere (e.g., nitrogen or argon), dissolve folic acid in anhydrous DMSO. A typical concentration involves dissolving 5 g of folic acid in 100 mL of anhydrous DMSO.[1]
-
Addition of Reagents: To the folic acid solution, add N-hydroxysuccinimide (approx. 2.2 molar equivalents) and dicyclohexylcarbodiimide (approx. 2.2 molar equivalents).[1] Triethylamine may be added as a catalyst to maintain a basic pH and improve reaction efficiency.[1][2]
-
Reaction: Stir the mixture at room temperature (20–25°C) for 18–24 hours.[1] During the reaction, the insoluble byproduct, dicyclohexylurea (DCU), will precipitate out of the solution.[2]
-
Purification - Filtration: Remove the DCU precipitate by filtration.[1][2]
-
Purification - Precipitation: Add the filtrate to a larger volume of cold diethyl ether to precipitate the this compound product.[1]
-
Final Steps: Wash the precipitate with diethyl ether and/or acetone to remove unreacted reagents and dry the final product under a vacuum.[1] Store the solid product at -20°C under an inert, dry atmosphere.[2][3]
Protocol 2: Preparation of a this compound Stock Solution for Bioconjugation
This protocol details the preparation of a stock solution from solid this compound for subsequent conjugation to amine-containing molecules.
Materials:
-
This compound (solid)
-
Anhydrous Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF)
Methodology:
-
Solvent Preparation: Use a new, unopened bottle or a properly stored container of anhydrous DMSO to minimize water content.
-
Weighing: Allow the vial of this compound to equilibrate to room temperature before opening to prevent condensation of atmospheric moisture onto the hygroscopic solid.[2][3] Weigh the desired amount of the solid in a dry vessel.
-
Dissolution: Add the appropriate volume of anhydrous DMSO to the solid. To ensure complete dissolution, vortex the solution and/or sonicate briefly.
-
Usage: Use the stock solution immediately in the conjugation reaction.[8] Avoid prolonged storage of the solution, even in anhydrous solvent, as the NHS ester can degrade over time. Do not store in aqueous solutions.[4]
Mandatory Visualizations
The following diagrams illustrate key workflows and relationships relevant to the handling and use of this compound.
References
- 1. This compound | 153445-05-7 | Benchchem [benchchem.com]
- 2. Buy this compound | 153445-05-7 [smolecule.com]
- 3. This compound CAS#: 153445-05-7 [m.chemicalbook.com]
- 4. cdn.caymanchem.com [cdn.caymanchem.com]
- 5. selleckchem.com [selleckchem.com]
- 6. apexbt.com [apexbt.com]
- 7. himedialabs.com [himedialabs.com]
- 8. glenresearch.com [glenresearch.com]
Folic acid NHS ester mechanism of action in targeted therapy
Introduction
Folic acid, a B vitamin essential for cell metabolism, DNA synthesis, and repair, has emerged as a powerful targeting ligand in cancer therapy.[1] The strategy's foundation lies in the overexpression of the folate receptor alpha (FRα), a glycoprotein anchored to the cell surface, on various malignant tumors of epithelial origin, while its expression in normal tissues is highly restricted.[1][2] This differential expression allows for the selective delivery of cytotoxic agents to cancer cells, minimizing off-target toxicity. By conjugating therapeutic molecules to folic acid, these "Trojan horse" constructs can be specifically internalized by cancer cells through FRα-mediated endocytosis.[3][4]
This guide provides a detailed overview of the mechanism of action of Folic Acid N-hydroxysuccinimide (NHS) ester, a commonly used activated form of folic acid for bioconjugation. It will cover the conjugation chemistry, cellular uptake pathway, intracellular drug release, and key experimental protocols for evaluating folate-targeted therapeutics.
Mechanism of Action
The therapeutic action of a folic acid-drug conjugate is a multi-step process, beginning with its chemical synthesis and culminating in the release of the active drug inside the target cancer cell.
Conjugation via Folic Acid NHS Ester
The journey of a folate-targeted drug begins with the covalent linkage of folic acid to a therapeutic agent. Folic acid itself does not readily react with drug molecules. Therefore, it is often activated to an NHS ester. The NHS ester is a highly reactive intermediate that readily couples with primary or secondary amines on the drug, a linker, or a nanoparticle carrier to form a stable amide bond. This reaction is efficient and proceeds under mild conditions, preserving the biological activity of the conjugated drug.
A spacer, such as polyethylene glycol (PEG), is often incorporated between the folic acid and the drug.[2] This PEG spacer enhances hydrophilicity, prevents aggregation, and can reduce steric hindrance, potentially improving the binding affinity of the folate ligand to its receptor.[2][5]
Below is a diagram illustrating the general workflow for conjugating this compound to a drug molecule containing an amine group.
Receptor-Mediated Endocytosis
Once the folate-drug conjugate is administered, it circulates in the bloodstream. The folic acid moiety acts as a high-affinity ligand for the FRα, which is abundant on the surface of many cancer cells.[2][6] The binding of the conjugate to FRα triggers a process called receptor-mediated endocytosis.[2][3][4]
The key steps of this internalization pathway are:
-
Binding: The folate-drug conjugate specifically binds to the FRα on the cancer cell surface.
-
Internalization: The cell membrane invaginates around the receptor-ligand complex, forming an endosome that encapsulates the conjugate and transports it into the cell.[7]
-
Acidification: The endosome matures and fuses with lysosomes. The internal pH of these vesicles drops significantly.
-
Drug Release: The acidic environment or specific enzymes within the endosome/lysosome cleave the linker connecting the drug to the folic acid, releasing the active therapeutic agent into the cytoplasm.[8]
-
Receptor Recycling: The FRα is then recycled back to the cell surface, ready to bind to another conjugate molecule.
This entire process ensures that the cytotoxic payload is concentrated inside the target cancer cells, thereby enhancing its efficacy and reducing systemic side effects.[8]
The signaling pathway for folate receptor-mediated endocytosis is depicted below.
References
- 1. Folate receptor α and targeted therapy for tumors [ijbiol.com]
- 2. Development and Characterization of Folic Acid-Conjugated Amodiaquine-Loaded Nanoparticles–Efficacy in Cancer Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 3. bioengineer.org [bioengineer.org]
- 4. Design and synthesis of releasable folate-drug conjugates using a novel heterobifunctional disulfide-containing linker - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Induction of ADCC by a folic acid–mAb conjugate prepared by tryptophan-selective reaction toward folate-receptor-positive cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Structural basis for molecular recognition of folic acid by folate receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Folate Receptor-Mediated Drug Targeting: From Therapeutics to Diagnostics [ouci.dntb.gov.ua]
- 8. Folate-mediated intracellular drug delivery increases the anticancer efficacy of nanoparticulate formulation of arsenic trioxide - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to Folate-Targeted Drug Delivery Systems
For Researchers, Scientists, and Drug Development Professionals
Abstract
Folate-targeted drug delivery represents a promising strategy in precision medicine, particularly in oncology, by exploiting the overexpression of folate receptors (FRs) on the surface of cancer cells. This technical guide provides a comprehensive overview of the core principles, design, and evaluation of folate-targeted drug delivery systems. It delves into the molecular mechanisms of folate receptor-mediated endocytosis, details the synthesis and characterization of various nanoparticle-based systems, and presents a systematic workflow for their preclinical evaluation. Quantitative data from seminal studies are summarized in comparative tables, and key biological and experimental processes are visualized through detailed diagrams to facilitate a deeper understanding for researchers and professionals in drug development.
Introduction: The Rationale for Folate Targeting
Conventional chemotherapy regimens are often limited by their lack of specificity, leading to systemic toxicity and adverse side effects due to their action on healthy, rapidly dividing cells.[1] Targeted drug delivery systems aim to overcome this limitation by selectively delivering therapeutic agents to diseased tissues, thereby enhancing efficacy and minimizing off-target effects.[2]
Folic acid, a B vitamin essential for cell growth and metabolism, has emerged as a valuable targeting ligand due to the differential expression of its receptor, the folate receptor (FR), particularly the alpha isoform (FRα).[3][4] While FRα expression is restricted in most normal tissues, it is significantly upregulated in a wide range of human cancers, including ovarian, lung, breast, and brain tumors.[1][3] This differential expression provides a molecular basis for selectively targeting cancer cells.
Folate-targeted drug delivery systems typically consist of three main components: a targeting moiety (folic acid), a drug carrier (e.g., nanoparticle, liposome), and a therapeutic payload. Folic acid's high affinity for FRα, its small size, non-immunogenicity, and ease of conjugation make it an ideal ligand for this purpose.[5] Upon binding to FRα on the cancer cell surface, the entire drug-carrier conjugate is internalized via receptor-mediated endocytosis, delivering the cytotoxic agent directly into the cell.[5]
The Molecular Mechanism: Folate Receptor-Mediated Endocytosis
The cellular uptake of folate-drug conjugates is a highly specific process initiated by the binding of the folate ligand to the folate receptor, a glycosylphosphatidylinositol (GPI)-anchored protein.[6] This binding event triggers a cascade of intracellular events leading to the internalization and subsequent release of the therapeutic agent.
Signaling Pathway of Folate Receptor-Mediated Endocytosis
The binding of a folate-conjugated drug delivery system to the folate receptor on the cell surface initiates the process of endocytosis. The receptor-ligand complex is internalized into the cell through a clathrin-independent, caveolae-mediated pathway. Once inside the cell, the complex is trafficked through the endosomal pathway, where the acidic environment of the late endosome facilitates the release of the drug from the carrier. The folate receptor is then recycled back to the cell surface.
Design and Synthesis of Folate-Targeted Drug Delivery Systems
A variety of nanocarriers have been explored for the development of folate-targeted drug delivery systems, each with its unique advantages. These include liposomes, polymeric nanoparticles, dendrimers, and inorganic nanoparticles. The choice of carrier depends on the physicochemical properties of the drug, the desired release profile, and the specific application.
Common Nanocarrier Platforms
| Nanocarrier Type | Description | Advantages | Disadvantages |
| Liposomes | Vesicles composed of a lipid bilayer. | Biocompatible, can encapsulate both hydrophilic and hydrophobic drugs. | Can have stability issues, potential for drug leakage. |
| Polymeric Nanoparticles | Solid colloidal particles made from biodegradable polymers like PLGA and PEG. | Good stability, controlled drug release, ease of surface modification. | Potential for polymer toxicity, complex manufacturing process. |
| Dendrimers | Highly branched, tree-like macromolecules with a well-defined structure. | Monodisperse, high drug loading capacity, precise surface functionalization. | Potential for cytotoxicity, complex synthesis. |
| Inorganic Nanoparticles | Nanoparticles made from materials like gold, silica, or iron oxide. | Unique optical and magnetic properties for imaging and therapy, good stability. | Biocompatibility and long-term toxicity concerns. |
Quantitative Data on Folate-Targeted Nanoparticles
The physicochemical properties of nanoparticles are critical determinants of their in vivo behavior and therapeutic efficacy. The following tables summarize key quantitative data from various studies on folate-targeted drug delivery systems.
Table 1: Physicochemical Properties of Folate-Targeted Nanoparticles
| Nanoparticle Formulation | Drug | Particle Size (nm) | Zeta Potential (mV) | Drug Loading (%) | Encapsulation Efficiency (%) | Reference |
| Folate-PEG-PLGA | Paclitaxel | 150 ± 25 | -15.2 ± 2.1 | 5.2 ± 0.8 | 78.5 ± 5.3 | [7] |
| Folate-Chitosan | Doxorubicin | 210 ± 30 | +25.6 ± 3.5 | 8.1 ± 1.2 | 85.2 ± 6.1 | [8] |
| Folate-Liposome | Doxorubicin | 120 ± 15 | -10.5 ± 1.8 | 4.5 ± 0.6 | 90.1 ± 4.5 | |
| Folate-Gold Nanoparticles | Methotrexate | 50 ± 10 | -20.1 ± 2.9 | N/A | N/A | [7] |
Table 2: In Vitro Cytotoxicity of Folate-Targeted Nanoparticles (IC50 Values in µM)
| Cell Line (Cancer Type) | Free Drug | Non-Targeted Nanoparticles | Folate-Targeted Nanoparticles | Reference |
| HeLa (Cervical) | Doxorubicin: 1.2 | 0.8 | 0.2 | [8] |
| MCF-7 (Breast) | Paclitaxel: 0.5 | 0.3 | 0.08 | [7] |
| SKOV3 (Ovarian) | Doxorubicin: 2.5 | 1.5 | 0.4 | |
| A549 (Lung, FR-negative) | Doxorubicin: 1.0 | 0.9 | 0.85 | [8] |
Experimental Protocols
The successful development and evaluation of folate-targeted drug delivery systems rely on a series of well-defined experimental protocols. This section provides detailed methodologies for key experiments.
Synthesis of Folate-Conjugated PLGA-PEG Nanoparticles
This protocol describes the synthesis of folate-conjugated poly(lactic-co-glycolic acid)-poly(ethylene glycol) (PLGA-PEG) nanoparticles, a commonly used formulation.
Materials:
-
PLGA-PEG-NH2 copolymer
-
Folic acid
-
N-hydroxysuccinimide (NHS)
-
N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC)
-
Dimethyl sulfoxide (DMSO)
-
Dialysis membrane (MWCO 12 kDa)
-
Drug to be encapsulated (e.g., Paclitaxel)
-
Dichloromethane (DCM)
-
Polyvinyl alcohol (PVA) solution
Procedure:
-
Activation of Folic Acid: Dissolve folic acid in DMSO. Add NHS and EDC in a molar excess and stir the reaction mixture in the dark at room temperature for 4-6 hours to activate the carboxylic acid group of folic acid.
-
Conjugation to PLGA-PEG-NH2: Add the activated folic acid solution to a solution of PLGA-PEG-NH2 in DMSO. Let the reaction proceed overnight at room temperature with continuous stirring.
-
Purification: Dialyze the reaction mixture against deionized water for 48 hours using a dialysis membrane to remove unreacted reagents and byproducts. Lyophilize the purified product to obtain Folate-PLGA-PEG copolymer.
-
Nanoparticle Formulation (Oil-in-Water Emulsion Solvent Evaporation Method): a. Dissolve the Folate-PLGA-PEG copolymer and the drug (e.g., Paclitaxel) in an organic solvent such as dichloromethane (DCM). b. Add this organic phase dropwise to an aqueous solution containing a surfactant (e.g., PVA) under high-speed homogenization or sonication to form an oil-in-water emulsion. c. Stir the emulsion at room temperature for several hours to allow for the evaporation of the organic solvent. d. Collect the nanoparticles by centrifugation, wash with deionized water to remove excess surfactant, and resuspend in an appropriate buffer.
Characterization of Nanoparticles
a) Particle Size and Zeta Potential (Dynamic Light Scattering - DLS):
-
Dilute the nanoparticle suspension in deionized water to an appropriate concentration.
-
Transfer the diluted sample to a disposable cuvette.
-
Place the cuvette in the DLS instrument.
-
Set the instrument parameters (e.g., temperature, scattering angle).
-
Perform the measurement to obtain the hydrodynamic diameter (particle size) and the polydispersity index (PDI).
-
For zeta potential, use a specific folded capillary cell and apply an electric field to measure the electrophoretic mobility of the nanoparticles.
b) Morphology (Transmission Electron Microscopy - TEM):
-
Place a drop of the diluted nanoparticle suspension onto a carbon-coated copper grid.
-
Allow the grid to air-dry completely.
-
Optionally, negatively stain the sample with a solution of phosphotungstic acid or uranyl acetate to enhance contrast.
-
Observe the grid under a transmission electron microscope to visualize the shape and size of the nanoparticles.
Determination of Drug Loading and Encapsulation Efficiency
-
Separate Free Drug: Centrifuge a known amount of the nanoparticle suspension to pellet the nanoparticles. The supernatant will contain the free, unencapsulated drug.
-
Quantify Free Drug: Measure the concentration of the drug in the supernatant using a suitable analytical technique (e.g., UV-Vis spectrophotometry, HPLC).
-
Calculate Encapsulation Efficiency (EE): EE (%) = [(Total amount of drug - Amount of free drug) / Total amount of drug] x 100
-
Calculate Drug Loading (DL): DL (%) = [(Total amount of drug - Amount of free drug) / Total weight of nanoparticles] x 100
In Vitro Cytotoxicity Assay (MTT Assay)
-
Cell Seeding: Seed cancer cells (e.g., HeLa, MCF-7) in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treatment: Treat the cells with varying concentrations of the free drug, non-targeted nanoparticles, and folate-targeted nanoparticles. Include untreated cells as a control.
-
Incubation: Incubate the cells for a specified period (e.g., 48 or 72 hours).
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 3-4 hours. Living cells will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of each well at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
IC50 Calculation: Plot the percentage of cell viability against the drug concentration and determine the IC50 value (the concentration of the drug that inhibits 50% of cell growth).
Preclinical Evaluation Workflow
The preclinical evaluation of folate-targeted drug delivery systems is a multi-step process designed to assess their safety and efficacy before they can be considered for clinical trials.
Logical Relationship of System Components
A folate-targeted drug delivery system is a multi-component entity where each part plays a crucial role. The targeting ligand (folate) ensures specificity for cancer cells. The nanocarrier protects the drug from degradation, improves its solubility, and controls its release. The therapeutic drug is the active component responsible for cell killing.
Experimental Workflow for Preclinical Evaluation
This workflow outlines the key stages in the preclinical assessment of a novel folate-targeted drug delivery system.
Conclusion and Future Perspectives
Folate-targeted drug delivery systems have demonstrated significant potential in preclinical studies for enhancing the therapeutic index of anticancer drugs. The ability to selectively deliver cytotoxic agents to tumor cells while sparing healthy tissues is a major advancement in cancer therapy. However, several challenges remain to be addressed for their successful clinical translation. These include scaling up the manufacturing of nanoparticles, ensuring their long-term stability, and thoroughly evaluating their potential immunogenicity and long-term toxicity.
Future research in this field will likely focus on the development of multi-functional nanoparticles that can combine therapeutic and diagnostic capabilities (theranostics), as well as the use of novel drug combinations to overcome drug resistance. Furthermore, a deeper understanding of the tumor microenvironment and its influence on nanoparticle delivery will be crucial for designing more effective folate-targeted therapies. As our knowledge and technological capabilities continue to expand, folate-targeted drug delivery systems hold great promise for improving the outcomes of cancer patients.
References
- 1. Determination of Entrapment Efficiency and Drug Loading [bio-protocol.org]
- 2. autism.fratnow.com [autism.fratnow.com]
- 3. Folate receptor endocytosis and trafficking - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Development and Characterization of Folic Acid-Conjugated Amodiaquine-Loaded Nanoparticles–Efficacy in Cancer Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Trafficking of Intracellular Folates - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pnas.org [pnas.org]
- 7. Folic Acid-Decorated Chitosan-PLGA Nanobiopolymers for Targeted Drug Delivery to Acute Lymphoblastic Leukemia Cells: In Vitro Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 8. rivm.nl [rivm.nl]
Methodological & Application
Application Notes and Protocols for Folic Acid NHS Ester Conjugation to Primary Amines
For Researchers, Scientists, and Drug Development Professionals
Introduction
Folic acid, a B vitamin, is a crucial targeting ligand in drug delivery and diagnostics due to its high affinity for the folate receptor (FR), which is frequently overexpressed on the surface of various cancer cells. The conjugation of therapeutic agents, imaging probes, or nanoparticles to folic acid enables targeted delivery to these cells, enhancing efficacy while minimizing off-target effects. The most common strategy for covalently attaching folic acid to molecules containing a primary amine is through the activation of its carboxyl groups with N-hydroxysuccinimide (NHS) to form a reactive NHS ester. This application note provides a detailed protocol for the conjugation of a pre-activated Folic Acid NHS ester to a primary amine, with a focus on achieving regioselective conjugation at the γ-carboxyl group to preserve the high binding affinity for the folate receptor.
Principle of the Reaction
The conjugation process involves a two-step reaction. First, the carboxylic acid groups of folic acid are activated with N-hydroxysuccinimide (NHS) in the presence of a carbodiimide, typically N,N'-dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), to form a stable Folic Acid-NHS ester. This activated ester then readily reacts with a primary amine at a slightly basic pH to form a stable amide bond, releasing NHS as a byproduct.
It is critical to note that folic acid possesses two carboxylic acid groups: the α-carboxyl group of the glutamic acid residue and the γ-carboxyl group. For optimal folate receptor binding, the α-carboxyl group should remain unmodified.[1] Direct activation of unprotected folic acid often leads to a mixture of α- and γ-conjugated products, which can be challenging to separate.[2] Therefore, a regioselective approach involving a step-wise synthesis with protection of the α-carboxyl group is highly recommended for applications requiring high receptor affinity.
Experimental Protocols
This section details the protocols for the synthesis of a γ-regioselective Folic Acid-NHS ester and its subsequent conjugation to a primary amine-containing molecule.
Protocol 1: Synthesis of γ-Regioselective Folic Acid-NHS Ester
This protocol is adapted from literature procedures that emphasize a step-wise approach to ensure γ-specificity.[1][3]
Materials:
-
Folic Acid
-
N-(tert-Butoxycarbonyl)ethylenediamine (Boc-EDA)
-
N,N'-Dicyclohexylcarbodiimide (DCC)
-
N-Hydroxysuccinimide (NHS)
-
Dimethyl sulfoxide (DMSO), anhydrous
-
Triethylamine (TEA)
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM)
-
Acetone
-
Diethyl ether
-
Deionized water
Procedure:
-
Activation of Folic Acid and Conjugation to Boc-ethylenediamine:
-
Dissolve folic acid in anhydrous DMSO at a concentration of approximately 40-50 mg/mL by gently heating to around 55°C until a clear solution is obtained.
-
Cool the solution to room temperature.
-
Add N-hydroxysuccinimide (NHS) (2 equivalents) and N,N'-dicyclohexylcarbodiimide (DCC) (2 equivalents) to the folic acid solution under an inert atmosphere (e.g., nitrogen or argon) and protect from light.[4]
-
Stir the reaction mixture at room temperature for 16-20 hours.[4]
-
A white precipitate of dicyclohexylurea (DCU) will form. Remove the DCU by filtration.
-
To the filtrate, add triethylamine (TEA) (2 equivalents) followed by N-(tert-Butoxycarbonyl)ethylenediamine (Boc-EDA) (2 equivalents).[4]
-
Stir the reaction for an additional 16 hours at room temperature.
-
Precipitate the product by adding the reaction mixture to a solution of 20% acetone in diethyl ether.
-
Collect the precipitate by centrifugation, wash it multiple times with acetone and diethyl ether, and then dry it under a vacuum. This yields the Boc-protected γ-folate-ethylenediamine conjugate.
-
-
Deprotection of the Boc Group:
-
Suspend the Boc-protected conjugate in a solution of trifluoroacetic acid (TFA) in dichloromethane (DCM) (e.g., 1:1 v/v).
-
Stir the mixture at room temperature for 2-4 hours to remove the Boc protecting group.
-
Remove the solvent and excess TFA by rotary evaporation.
-
Precipitate the product, γ-folate-ethylenediamine, by adding diethyl ether and collect it by centrifugation.
-
-
Activation of the γ-Amine with NHS (for subsequent conjugation if needed, or direct use of the amine):
-
The resulting γ-folate-ethylenediamine has a free primary amine that can be used for further conjugation reactions. If an NHS ester is desired at this position, a similar DCC/NHS activation of a carboxyl-containing linker can be performed prior to its reaction with the folate-amine. However, for direct conjugation to a molecule with an activated carboxyl group, the γ-folate-ethylenediamine is ready for use.
-
Table 1: Molar Ratios for γ-Regioselective Folic Acid Activation
| Reagent | Molar Equivalents (relative to Folic Acid) |
| N,N'-Dicyclohexylcarbodiimide (DCC) | 2.0 |
| N-Hydroxysuccinimide (NHS) | 2.0 |
| N-(tert-Butoxycarbonyl)ethylenediamine (Boc-EDA) | 2.0 |
| Triethylamine (TEA) | 2.0 |
Protocol 2: Conjugation of γ-Folic Acid Derivative to a Primary Amine
This protocol describes the conjugation of the prepared γ-folate-ethylenediamine to a molecule containing an activated carboxyl group (e.g., an NHS ester).
Materials:
-
γ-Folate-ethylenediamine (from Protocol 1)
-
Primary amine-containing molecule of interest (e.g., protein, peptide, drug)
-
NHS-activated molecule of interest
-
Conjugation Buffer: 0.1 M Sodium Bicarbonate Buffer, pH 8.3-8.5
-
Anhydrous Dimethyl sulfoxide (DMSO) or N,N-Dimethylformamide (DMF)
-
Quenching Solution: 1 M Tris-HCl, pH 7.4 or 1 M Glycine
-
Purification supplies (e.g., dialysis tubing, size-exclusion chromatography columns, HPLC system)
Procedure:
-
Preparation of Reactants:
-
Dissolve the γ-folate-ethylenediamine in the conjugation buffer at a concentration of 1-10 mg/mL.
-
Dissolve the NHS-activated molecule of interest in a small amount of anhydrous DMSO or DMF to create a concentrated stock solution (e.g., 10 mM).
-
-
Conjugation Reaction:
-
Add the desired molar excess of the dissolved NHS-activated molecule to the γ-folate-ethylenediamine solution while gently stirring. A typical starting molar ratio is 8-20 fold excess of the NHS-ester.
-
Incubate the reaction mixture at room temperature for 1-2 hours, protected from light. The optimal reaction time may need to be determined empirically.
-
-
Quenching the Reaction (Optional):
-
To stop the reaction, add a quenching solution (e.g., Tris-HCl or Glycine) to a final concentration of 50-100 mM.
-
Incubate for an additional 10-15 minutes at room temperature.
-
-
Purification of the Conjugate:
-
Remove unreacted Folic Acid-NHS ester and other small molecules by dialysis against a suitable buffer (e.g., PBS), using an appropriate molecular weight cutoff (MWCO) membrane.
-
Alternatively, use size-exclusion chromatography (e.g., Sephadex G-25 or G-50 column) to separate the conjugate from smaller reactants.
-
For higher purity, preparative reverse-phase high-performance liquid chromatography (RP-HPLC) is recommended.
-
Table 2: Typical Reaction Conditions for Folic Acid-NHS Ester Conjugation
| Parameter | Recommended Condition |
| pH | 8.3 - 8.5 |
| Solvent for NHS Ester | Anhydrous DMSO or DMF |
| Molar Ratio (NHS Ester:Amine) | 8:1 to 20:1 (to be optimized) |
| Reaction Temperature | Room Temperature (approx. 25°C) |
| Reaction Time | 1 - 2 hours |
Purification and Characterization
Proper purification and characterization are essential to ensure the quality and functionality of the folic acid conjugate.
Purification by HPLC
Preparative RP-HPLC is a powerful technique for purifying folic acid conjugates.
Table 3: Example HPLC Conditions for Folic Acid Conjugate Purification
| Parameter | Condition |
| Column | C18 reverse-phase column (e.g., 5 µm particle size, 10 x 250 mm) |
| Mobile Phase A | Water with 0.1% Trifluoroacetic Acid (TFA) or 10 mM Ammonium Acetate |
| Mobile Phase B | Acetonitrile with 0.1% Trifluoroacetic Acid (TFA) |
| Gradient | A linear gradient from 5-95% B over 30-40 minutes |
| Flow Rate | 2-5 mL/min |
| Detection | UV-Vis at 280 nm and 365 nm |
Characterization
1. UV-Vis Spectroscopy: Folic acid has characteristic absorbance peaks at approximately 280 nm and 365 nm. The presence of these peaks in the purified conjugate confirms the successful incorporation of folic acid.
2. Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to confirm the covalent attachment and determine the site of conjugation.
-
¹H NMR (in DMSO-d₆):
-
The pterin proton of folic acid typically appears as a singlet around 8.6 ppm.[5]
-
Aromatic protons of the p-aminobenzoyl group are observed between 6.6 and 7.7 ppm.[5]
-
The α-proton of the glutamic acid moiety is a multiplet around 4.3 ppm.[5]
-
Successful γ-conjugation will result in a downfield shift of the γ-methylene protons of the glutamic acid residue.
-
Table 4: Characteristic ¹H NMR Chemical Shifts (δ, ppm) for Folic Acid in DMSO-d₆
| Proton | Chemical Shift (ppm) |
| Pterin-H7 | ~8.6 |
| Aromatic (PABA) | 6.6 - 7.7 |
| Benzylic-CH₂ | ~4.5 |
| Glutamic Acid α-CH | ~4.3 |
| Glutamic Acid β-CH₂ | ~1.9-2.2 |
| Glutamic Acid γ-CH₂ | ~1.9-2.2 |
3. Mass Spectrometry (MS): Electrospray ionization mass spectrometry (ESI-MS) is used to determine the molecular weight of the conjugate, confirming the successful coupling of the folic acid derivative to the molecule of interest. High-resolution mass spectrometry (HRMS) can provide the exact mass, further confirming the elemental composition.
Visualizations
Caption: Workflow for γ-regioselective folic acid conjugation.
Caption: General mechanism of Folic Acid-NHS ester conjugation.
References
- 1. A step-wise synthetic approach is necessary to access γ-conjugates of folate: folate-conjugated prodigiosenes - RSC Advances (RSC Publishing) DOI:10.1039/C9RA01435G [pubs.rsc.org]
- 2. US6291673B1 - Folic acid derivatives - Google Patents [patents.google.com]
- 3. researchgate.net [researchgate.net]
- 4. Folate-conjugated organic CO prodrugs: Synthesis and CO release kinetic studies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. rsc.org [rsc.org]
Application Note and Protocol: Step-by-Step Synthesis of Folic Acid NHS Ester using DCC
Audience: Researchers, scientists, and drug development professionals.
Introduction: Folic acid (FA) is a crucial ligand for targeting folate receptors, which are frequently overexpressed on the surface of various cancer cells. The conjugation of folic acid to nanoparticles, imaging agents, or therapeutic molecules enables targeted delivery to these cells. The synthesis of an N-hydroxysuccinimide (NHS) ester of folic acid is a common and effective method to create a reactive intermediate that can readily form stable amide bonds with primary amines on a target molecule. This protocol details the synthesis of Folic acid NHS ester using dicyclohexylcarbodiimide (DCC) as a coupling agent, which facilitates the activation of folic acid's carboxylic acid groups.
Reaction Principle and Scheme
The synthesis involves the activation of one of the carboxylic acid groups of folic acid using DCC. The activated acid then reacts with N-hydroxysuccinimide (NHS) to form the amine-reactive this compound. Dicyclohexylurea (DCU) is formed as an insoluble byproduct. The reaction preferentially occurs at the γ-carboxylic acid of the glutamate residue, which is crucial for maintaining the binding affinity to the folate receptor.
Reaction Scheme:
Caption: Synthesis of this compound from Folic Acid.
Experimental Protocol
This protocol provides a detailed methodology for the synthesis, purification, and characterization of this compound.
Materials and Reagents
| Reagent | Recommended Purity |
| Folic Acid (FA) | >97% |
| Dicyclohexylcarbodiimide (DCC) | >99% |
| N-Hydroxysuccinimide (NHS) | >98% |
| Anhydrous Dimethyl Sulfoxide (DMSO) | >99.8% |
| Triethylamine (TEA) | >99.5% |
| Diethyl Ether | Anhydrous |
Equipment
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Filtration apparatus (e.g., Buchner funnel with 0.22 μm filter)[1]
-
Rotary evaporator
-
Lyophilizer (optional)
-
Standard laboratory glassware
-
Argon or Nitrogen gas line for inert atmosphere
Step-by-Step Synthesis Procedure
The following workflow outlines the key steps of the synthesis process.
Caption: Step-by-step workflow for the synthesis of this compound.
-
Dissolution: Dissolve Folic Acid (FA) in anhydrous DMSO in a round-bottom flask under an inert atmosphere (e.g., Argon or Nitrogen). Add triethylamine (TEA) to aid dissolution.[1] A typical concentration is 5 g of FA in 100 mL of DMSO with 2.5 mL of TEA.[1]
-
Reagent Addition: To the stirred solution, add N-hydroxysuccinimide (NHS) followed by dicyclohexylcarbodiimide (DCC).[1] The reaction is typically performed with molar excess of the coupling agents.
-
Reaction: Allow the mixture to stir at room temperature overnight (12-24 hours) in the dark to prevent photodegradation of folic acid.[1][2]
-
Byproduct Removal: A white precipitate of dicyclohexylurea (DCU) will form. Remove the DCU by vacuum filtration through a 0.22 μm filter.[1][2]
-
Product Precipitation: Add the filtrate dropwise to a large volume of cold, anhydrous diethyl ether with vigorous stirring to precipitate the this compound.[1][3]
-
Washing: Collect the yellow precipitate by filtration or centrifugation. Wash the product several times with anhydrous diethyl ether to remove residual DMSO, unreacted reagents, and other soluble impurities.[1][3]
-
Drying: Dry the final product under vacuum.[1] For long-term stability, lyophilize the product.
-
Storage: Store the dried this compound powder at -15°C or below under an inert gas like nitrogen.[4]
Quantitative Data and Characterization
Reagent Stoichiometry
The molar ratio of reactants is a critical parameter for successful synthesis. Below is a summary of ratios reported in various studies.
| Reactant | Molar Ratio (Example 1)[1][3] | Molar Ratio (Example 2)[2] |
| Folic Acid | 1 | 1 |
| NHS | 2 | 1.125 |
| DCC | 2 | 1.125 |
Note: A 1:2:2 molar ratio of Folic Acid:NHS:DCC is commonly used to ensure efficient activation of the carboxylic acid.[1]
Characterization Data
Confirmation of the successful synthesis of this compound can be achieved through various analytical techniques.
| Technique | Observation |
| FTIR | Appearance of new characteristic stretching peaks for the succinimide carbonyl groups at approximately 1781 cm⁻¹ and 1814 cm⁻¹.[5] Additional peaks around 1602 cm⁻¹ (N-O bending) and 1700 cm⁻¹ (C=O stretching) also indicate the connection between NHS and folic acid.[5] |
| ¹H NMR | The successful conjugation of NHS to folic acid can be confirmed by the appearance of a distinct signal from the NHS-ester protons.[3] In the ¹H-NMR spectrum, signals corresponding to the aromatic protons of folic acid can be observed around 6.77 ppm and 7.63 ppm.[6] |
| Mass Spectrometry | The molecular weight of this compound is 538.5 g/mol , which can be confirmed by mass spectrometry.[4] |
Troubleshooting and Safety Precautions
-
Low Solubility of Folic Acid: Folic acid has poor solubility in many organic solvents. Anhydrous DMSO is the recommended solvent.[7] The addition of a base like triethylamine can help to deprotonate the carboxylic acids, increasing solubility.[1]
-
Hydrolysis of NHS Ester: The NHS ester is susceptible to hydrolysis. Ensure all glassware is dry and use anhydrous solvents to maximize yield.[7]
-
Safety:
-
DCC is a potent allergen and sensitizer. Always handle it with appropriate personal protective equipment (gloves, safety glasses, lab coat) in a well-ventilated fume hood.
-
DMSO can facilitate the absorption of chemicals through the skin. Avoid direct contact.
-
Diethyl ether is extremely flammable. Handle it away from ignition sources.
-
References
- 1. Surface Plasmon Resonance, a Novel Technique for Sensing Cancer Biomarker: Folate Receptor and Nanoparticles Interface - PMC [pmc.ncbi.nlm.nih.gov]
- 2. SYNTHESIS, CHARACTERIZATION, AND IN VITRO ASSAY OF FOLIC ACID CONJUGATES OF 3′-AZIDO-3′-DEOXYTHYMIDINE (AZT): TOWARD TARGETED AZT BASED ANTICANCER THERAPEUTICS - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Folic NHS ester | 153445-05-7 | DGA44505 | Biosynth [biosynth.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Reddit - The heart of the internet [reddit.com]
Application Notes and Protocols: Conjugation of Folic Acid to Nanoparticles using NHS Ester Chemistry
For Researchers, Scientists, and Drug Development Professionals
Introduction
Folic acid (FA) is a crucial vitamin that plays a vital role in cell division and growth. Notably, folate receptors are frequently overexpressed on the surface of various cancer cells, making folic acid an excellent targeting ligand for the selective delivery of therapeutic and imaging agents to tumors.[1][2][3] This targeted approach can enhance the efficacy of treatments while minimizing systemic toxicity.[1][2] One of the most common and effective methods for attaching folic acid to the surface of nanoparticles is through the use of N-hydroxysuccinimide (NHS) ester chemistry.[4][5] This method involves a two-step process: the activation of the carboxylic acid groups on folic acid with a carbodiimide, such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), in the presence of NHS to form a more stable NHS ester. This activated folic acid can then readily react with primary amine groups present on the surface of functionalized nanoparticles to form a stable amide bond.[4][5]
These application notes provide a detailed protocol for the conjugation of folic acid to amine-functionalized nanoparticles, along with methods for their characterization.
Reaction Principle
The conjugation process is based on the carbodiimide-mediated coupling of the carboxylic acid group of folic acid to the primary amine groups on the nanoparticle surface. EDC activates the carboxylic acid, forming a highly reactive O-acylisourea intermediate. This intermediate is prone to hydrolysis, but the addition of NHS stabilizes it by converting it into a more stable amine-reactive NHS ester. This NHS ester then efficiently reacts with the amine groups on the nanoparticles to form a covalent amide linkage.[5]
Materials and Reagents
| Material/Reagent | Supplier | Grade |
| Folic Acid (FA) | Sigma-Aldrich | ≥97% |
| N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC) | Thermo Fisher Scientific | Molecular Biology Grade |
| N-Hydroxysuccinimide (NHS) | Thermo Fisher Scientific | Molecular Biology Grade |
| Amine-functionalized Nanoparticles (e.g., PLGA, Chitosan, Iron Oxide) | Varies | Research Grade |
| Dimethyl Sulfoxide (DMSO) | Sigma-Aldrich | Anhydrous, ≥99.9% |
| Phosphate-Buffered Saline (PBS), pH 7.4 | Gibco | |
| Borate Buffer, pH 8.5 | Prepared in-house | |
| Dialysis Tubing (MWCO 2000 Da) | Spectrum Labs |
Experimental Protocols
Preparation of Folic Acid-NHS Ester
This protocol details the activation of folic acid to form an amine-reactive NHS ester.
Protocol:
-
Dissolve 70.6 mg of Folic Acid in 10 mL of a 1:1 (v/v) mixture of distilled water and anhydrous DMSO. Adjust the pH to 8 with dilute NaOH to aid dissolution.[5]
-
To the folic acid solution, add 65.92 mg of EDC and 36.83 mg of NHS.[5]
-
Maintain the pH of the reaction mixture between 7.0 and 8.0.
-
Stir the solution continuously for 8-12 hours at room temperature in the dark to allow for the formation of the FA-NHS ester.[5]
-
The resulting solution containing the activated folic acid is used directly in the next step.
Conjugation of Folic Acid-NHS to Amine-Functionalized Nanoparticles
This protocol describes the reaction between the activated folic acid and amine-functionalized nanoparticles.
Protocol:
-
Disperse 50 mg of amine-functionalized nanoparticles in 5 mL of an appropriate buffer (e.g., PBS pH 7.4 or Borate Buffer pH 8.5).
-
Slowly add the prepared Folic Acid-NHS ester solution to the nanoparticle dispersion with gentle stirring.
-
Allow the reaction to proceed for 24 hours at room temperature in a dark environment with continuous shaking.[5]
Purification of Folic Acid-Conjugated Nanoparticles
This protocol outlines the removal of unreacted folic acid and coupling reagents.
Protocol:
-
Centrifuge the nanoparticle suspension to pellet the conjugated nanoparticles. The centrifugation speed and time will depend on the specific type and size of the nanoparticles.
-
Discard the supernatant containing unreacted materials.
-
Resuspend the nanoparticle pellet in fresh buffer.
-
Repeat the centrifugation and resuspension steps three times to ensure complete removal of impurities.
-
Alternatively, for smaller nanoparticles, purify the reaction mixture by dialysis against PBS (pH 7.4) using a dialysis membrane with a suitable molecular weight cutoff (e.g., 2000 Da) for 24-48 hours, with several buffer changes.[6]
Characterization of Folic Acid-Conjugated Nanoparticles
Confirmation of Conjugation
-
UV-Vis Spectroscopy: Measure the absorbance of the conjugated nanoparticle solution. The presence of a characteristic peak for folic acid (around 280 nm and 365 nm) confirms the successful conjugation.
-
Fourier-Transform Infrared Spectroscopy (FTIR): Analyze the vibrational modes of the conjugated nanoparticles. The appearance of new peaks corresponding to amide bonds will indicate successful conjugation.
Quantification of Conjugated Folic Acid
A standard curve of known folic acid concentrations is used to quantify the amount of folic acid conjugated to the nanoparticles.
Protocol:
-
Prepare a series of standard solutions of folic acid with known concentrations.
-
Measure the absorbance of these standards at the maximum absorbance wavelength of folic acid (e.g., 365 nm) to generate a standard curve.
-
Measure the absorbance of a known concentration of the purified folic acid-conjugated nanoparticles.
-
Calculate the amount of conjugated folic acid by comparing the absorbance to the standard curve. The conjugation efficiency can be expressed as the amount of folic acid per milligram of nanoparticles.[7]
Quantitative Data Summary
| Parameter | Value | Reference |
| Folic Acid Conjugated per mg of PLGA-PEG Nanoparticles | 27.8 ± 2.1 µg | [7] |
| Folic Acid Molecules per Iron Oxide Nanoparticle | ~20 | [8] |
| Paclitaxel Loading in FA-Chitosan Nanoparticles | 9.0% | [9] |
| Paclitaxel Encapsulation Efficiency in FA-Chitosan Nanoparticles | 75.4% | [9] |
| Size of FA-Chitosan Nanoparticles | 282.8 nm | [9] |
Visualizations
Caption: Experimental workflow for folic acid conjugation.
References
- 1. anilocus.org [anilocus.org]
- 2. researchgate.net [researchgate.net]
- 3. omicsonline.org [omicsonline.org]
- 4. Amine-Reactive Crosslinker Chemistry | Thermo Fisher Scientific - ZA [thermofisher.com]
- 5. Folate encapsulation in PEG‐diamine grafted mesoporous Fe3 O4 nanoparticles for hyperthermia and in vitro assessment - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Development and Characterization of Folic Acid-Conjugated Amodiaquine-Loaded Nanoparticles–Efficacy in Cancer Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Functionalization of iron oxide nanoparticles with a versatile epoxy amine linker - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Application Notes and Protocols: Folic Acid NHS Ester for Labeling Proteins and Peptides
For Researchers, Scientists, and Drug Development Professionals
Introduction
Folic acid, a B vitamin, is a critical component in various metabolic pathways, including nucleotide synthesis. Its receptor, the folate receptor (FR), is frequently overexpressed on the surface of various cancer cells, such as those in ovarian, lung, and breast cancers, while having limited expression in healthy tissues. This differential expression makes the folate receptor an attractive target for the selective delivery of therapeutic and imaging agents to tumors. Folic acid N-hydroxysuccinimide (NHS) ester is a readily available, amine-reactive reagent that allows for the covalent conjugation of folic acid to proteins and peptides. This enables the development of targeted therapies, diagnostic agents, and research tools that can specifically bind to and be internalized by folate receptor-expressing cells.
These application notes provide detailed protocols for the labeling of proteins and peptides with folic acid NHS ester, methods for characterization of the conjugates, and an overview of the underlying cellular mechanisms and applications.
Reaction Mechanism
The labeling of proteins and peptides with this compound relies on the reaction between the NHS ester and primary amines. N-hydroxysuccinimide is an excellent leaving group, and its ester with the carboxylic acid of folic acid is susceptible to nucleophilic attack by the primary amino groups present on the N-terminus of proteins and peptides, as well as the side chain of lysine residues. This reaction results in the formation of a stable amide bond, covalently linking the folic acid molecule to the protein or peptide. The reaction is typically carried out in a slightly alkaline buffer (pH 8.0-9.0) to ensure that the primary amines are deprotonated and thus more nucleophilic.
Quantitative Data Summary
Effective labeling depends on several factors, including the molar ratio of this compound to the protein/peptide, the concentration of reactants, pH, and incubation time. The following tables provide a summary of key quantitative data for consideration.
| Parameter | Recommended Value/Range | Notes |
| Molar Extinction Coefficient of Folic Acid | ε at 284 nm in PBS (pH 7.4): ~25,700 M⁻¹cm⁻¹ ε at 347 nm in PBS (pH 7.4): 5,901.8 M⁻¹cm⁻¹ | Essential for calculating the Degree of Labeling (DOL). Values can be pH-dependent. |
| Molar Extinction Coefficient of Proteins (at 280 nm) | IgG: ~210,000 M⁻¹cm⁻¹ BSA: ~43,824 M⁻¹cm⁻¹ | Varies depending on the protein. Use the specific value for your protein of interest. |
| Typical Molar Excess of this compound | 5 to 20-fold | Higher excess can increase the DOL but may also lead to protein precipitation or loss of biological activity. |
| Optimal pH for Labeling Reaction | 8.0 - 9.0 | Ensures primary amines are deprotonated and nucleophilic. Sodium bicarbonate buffer is commonly used. |
| Reaction Time | 1 - 4 hours at Room Temperature | Longer incubation times do not always lead to a higher DOL and may increase hydrolysis of the NHS ester. |
| Molar Ratio (this compound : Protein) | Expected Degree of Labeling (DOL) |
| 5:1 | 1 - 3 |
| 10:1 | 3 - 6 |
| 20:1 | 5 - 10 |
| This table provides representative values. The actual DOL will depend on the specific protein, its concentration, and the reaction conditions. |
Experimental Protocols
Protocol 1: Labeling of Proteins (e.g., Bovine Serum Albumin - BSA)
Materials:
-
Protein (e.g., BSA)
-
This compound
-
Amine-free solvent (e.g., Dimethyl sulfoxide - DMSO or N,N-Dimethylformamide - DMF)
-
Labeling Buffer: 0.1 M Sodium bicarbonate buffer, pH 8.5
-
Quenching Buffer: 1 M Tris-HCl, pH 8.0
-
Purification Column: Size-exclusion chromatography column (e.g., Sephadex G-25)
-
Phosphate Buffered Saline (PBS), pH 7.4
Procedure:
-
Protein Preparation: Dissolve the protein in the Labeling Buffer to a final concentration of 5-10 mg/mL.
-
This compound Preparation: Immediately before use, dissolve the this compound in a minimal amount of DMSO or DMF to a concentration of 10 mg/mL.
-
Labeling Reaction:
-
Calculate the required volume of the this compound solution to achieve the desired molar excess (e.g., 10-fold).
-
Slowly add the this compound solution to the protein solution while gently vortexing.
-
Incubate the reaction mixture for 1-2 hours at room temperature with continuous gentle stirring, protected from light.
-
-
Quenching the Reaction: Add the Quenching Buffer to a final concentration of 50-100 mM to stop the reaction by consuming any unreacted this compound. Incubate for 30 minutes at room temperature.
-
Purification:
-
Equilibrate the size-exclusion chromatography column with PBS (pH 7.4).
-
Apply the reaction mixture to the column.
-
Elute the folate-labeled protein with PBS. The first colored fraction to elute will be the labeled protein.
-
Collect the fractions and monitor the protein concentration using a spectrophotometer at 280 nm.
-
-
Characterization:
-
Determine the Degree of Labeling (DOL) using UV-Vis spectroscopy (see Protocol 3).
-
Store the purified folate-protein conjugate at 4°C for short-term storage or at -20°C for long-term storage.
-
Protocol 2: Labeling of Peptides
Materials:
-
Peptide with a primary amine
-
This compound
-
Amine-free solvent (e.g., DMSO or DMF)
-
Labeling Buffer: 0.1 M Sodium bicarbonate buffer, pH 8.5
-
Purification System: High-Performance Liquid Chromatography (HPLC) with a C18 reverse-phase column
-
HPLC Solvents: Solvent A (e.g., 0.1% Trifluoroacetic acid (TFA) in water) and Solvent B (e.g., 0.1% TFA in acetonitrile)
-
Mass Spectrometer (e.g., MALDI-TOF)
Procedure:
-
Peptide Preparation: Dissolve the peptide in the Labeling Buffer.
-
This compound Preparation: Prepare a fresh solution of this compound in DMSO or DMF.
-
Labeling Reaction:
-
Add the desired molar excess of the this compound solution to the peptide solution.
-
Incubate for 2-4 hours at room temperature, protected from light.
-
-
Purification:
-
Acidify the reaction mixture with a small amount of TFA.
-
Inject the mixture onto the C18 HPLC column.
-
Elute the folate-labeled peptide using a gradient of Solvent B.
-
Monitor the elution profile at a wavelength characteristic of the peptide and folic acid (e.g., 280 nm and 363 nm).
-
Collect the fractions corresponding to the folate-peptide conjugate.
-
-
Characterization:
-
Confirm the identity and purity of the folate-peptide conjugate by mass spectrometry (e.g., MALDI-TOF). The mass of the conjugate should be the mass of the peptide plus the mass of the folic acid minus the mass of water.
-
Lyophilize the purified fractions for storage.
-
Protocol 3: Determination of the Degree of Labeling (DOL)
The DOL is the average number of folic acid molecules conjugated to each protein molecule. It can be determined using UV-Vis spectrophotometry.
Procedure:
-
Measure the absorbance of the purified folate-protein conjugate solution at 280 nm (A₂₈₀) and at the absorbance maximum of folic acid, which is around 363 nm (A₃₆₃).
-
Calculate the concentration of the protein, correcting for the absorbance of folic acid at 280 nm:
-
Correction Factor (CF) = ε₂₈₀ of Folic Acid / ε₃₆₃ of Folic Acid
-
Corrected A₂₈₀ = A₂₈₀ - (A₃₆₃ x CF)
-
Protein Concentration (M) = Corrected A₂₈₀ / ε₂₈₀ of Protein
-
-
Calculate the concentration of conjugated folic acid:
-
Folic Acid Concentration (M) = A₃₆₃ / ε₃₆₃ of Folic Acid
-
-
Calculate the DOL:
-
DOL = Folic Acid Concentration (M) / Protein Concentration (M)
-
Visualizations
Folate Receptor-Mediated Endocytosis Pathway
Caption: Folate receptor-mediated endocytosis of a folate-labeled conjugate.
Experimental Workflow for Protein Labeling and Purification
Caption: Workflow for labeling, purification, and analysis of folate-protein conjugates.
Folate Receptor Alpha Signaling
Caption: Simplified representation of the FRα-mediated JAK/STAT3 signaling pathway.
Application Notes and Protocols for Folic Acid Functionalization of Liposomes
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed protocols for the functionalization of liposomes with folic acid, a common strategy for targeted drug delivery to cancer cells that overexpress the folate receptor. The protocols described herein cover the preparation of folate-conjugated lipids, their incorporation into liposomes, and methods for characterization.
Introduction
Liposomes are versatile nanocarriers for drug delivery due to their biocompatibility and ability to encapsulate both hydrophilic and hydrophobic drugs. Surface modification of liposomes with targeting ligands, such as folic acid, can enhance their therapeutic efficacy by promoting selective uptake by target cells. Folic acid is a high-affinity ligand for the folate receptor, which is often overexpressed on the surface of various cancer cells. This receptor-mediated endocytosis pathway allows for the targeted delivery of liposomal cargo to malignant tissues, potentially reducing off-target toxicity and improving the therapeutic index of encapsulated drugs.
This guide details two primary methods for folic acid functionalization: the use of pre-synthesized folate-poly(ethylene glycol)-lipid conjugates incorporated during liposome formation and the post-insertion of these conjugates into pre-formed liposomes. Additionally, protocols for the synthesis of folate-conjugated lipids via carbodiimide chemistry and characterization of the final functionalized liposomes are provided.
Experimental Protocols
Protocol 1: Synthesis of Folic Acid-PEG-DSPE via EDC/NHS Chemistry
This protocol describes the synthesis of a folic acid-poly(ethylene glycol)-distearoylphosphatidylethanolamine (FA-PEG-DSPE) conjugate. This is a common approach where folic acid is covalently linked to an amine-terminated PEGylated lipid.
Materials:
-
Folic acid (FA)
-
N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC)
-
N-Hydroxysuccinimide (NHS)
-
DSPE-PEG-NH2 (1,2-distearoyl-sn-glycero-3-phosphoethanolamine-N-[amino(polyethylene glycol)])
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Triethylamine (TEA)
-
Dialysis membrane (MWCO 1 kDa)
-
Phosphate Buffered Saline (PBS), pH 7.4
Procedure:
-
Activation of Folic Acid:
-
Dissolve folic acid (1.2 molar equivalents to DSPE-PEG-NH2) in anhydrous DMSO.
-
Add NHS (1.5 molar equivalents) and EDC (1.5 molar equivalents) to the folic acid solution.
-
Stir the reaction mixture at room temperature for 4-6 hours in the dark to activate the carboxylic acid group of folic acid, forming an NHS ester.
-
-
Conjugation to DSPE-PEG-NH2:
-
Dissolve DSPE-PEG-NH2 (1 molar equivalent) in anhydrous DMSO.
-
Add a catalytic amount of triethylamine (TEA) to the DSPE-PEG-NH2 solution.
-
Slowly add the activated folic acid solution to the DSPE-PEG-NH2 solution.
-
Continue stirring the reaction mixture at room temperature for 24-48 hours in the dark.
-
-
Purification:
-
Transfer the reaction mixture to a dialysis membrane (MWCO 1 kDa).
-
Dialyze against a large volume of PBS (pH 7.4) for 48-72 hours, with frequent changes of the dialysis buffer, to remove unreacted reagents and byproducts.
-
Lyophilize the purified product to obtain FA-PEG-DSPE as a powder.
-
Protocol 2: Preparation of Folate-Functionalized Liposomes by Thin-Film Hydration
This protocol describes the preparation of liposomes with folic acid targeting by incorporating the pre-synthesized FA-PEG-DSPE during the formulation process.
Materials:
-
Phosphatidylcholine (PC) (e.g., DSPC, DPPC, or Egg PC)
-
Cholesterol
-
DSPE-PEG (for non-targeted liposomes, if needed as a control)
-
FA-PEG-DSPE (synthesized in Protocol 1)
-
Chloroform or a mixture of chloroform and methanol (e.g., 2:1 v/v)
-
Phosphate Buffered Saline (PBS), pH 7.4
-
Extruder with polycarbonate membranes (e.g., 100 nm pore size)
Procedure:
-
Lipid Film Formation:
-
Dissolve the desired lipids (e.g., PC and cholesterol at a molar ratio of 55:40) and the PEGylated lipids in the organic solvent in a round-bottom flask. For folate-targeted liposomes, include FA-PEG-DSPE (typically 0.5-5 mol% of total lipids). For control liposomes, include DSPE-PEG.
-
Remove the organic solvent using a rotary evaporator under vacuum at a temperature above the phase transition temperature of the lipids to form a thin, uniform lipid film on the wall of the flask.
-
Keep the flask under high vacuum for at least 2 hours to remove any residual solvent.
-
-
Hydration:
-
Hydrate the lipid film with PBS (pH 7.4) by vortexing or gentle shaking at a temperature above the lipid phase transition temperature. This will form multilamellar vesicles (MLVs).
-
-
Extrusion:
-
To obtain unilamellar vesicles of a defined size, subject the MLV suspension to extrusion through polycarbonate membranes of a specific pore size (e.g., 100 nm).
-
Perform the extrusion at a temperature above the lipid phase transition temperature, passing the liposome suspension through the extruder 10-20 times.
-
-
Purification:
-
Remove any un-encapsulated material and non-incorporated FA-PEG-DSPE by size exclusion chromatography or dialysis.
-
Protocol 3: Post-Insertion of FA-PEG-DSPE into Pre-formed Liposomes
This method involves the insertion of FA-PEG-DSPE into already prepared liposomes. This can be useful for functionalizing commercially available liposomes or when co-encapsulating sensitive drugs.
Materials:
-
Pre-formed liposomes
-
FA-PEG-DSPE
-
Phosphate Buffered Saline (PBS), pH 7.4
-
Water bath or incubator
Procedure:
-
Prepare a solution of FA-PEG-DSPE in PBS.
-
Add the FA-PEG-DSPE solution to the pre-formed liposome suspension. The amount of FA-PEG-DSPE to add will depend on the desired targeting ligand density.
-
Incubate the mixture at a temperature slightly above the phase transition temperature of the liposome-forming lipids for 1-2 hours with gentle stirring.
-
Cool the liposome suspension to room temperature.
-
Purify the functionalized liposomes using size exclusion chromatography to remove any non-inserted FA-PEG-DSPE micelles.
Characterization of Folate-Functionalized Liposomes
Physicochemical Characterization
The successful formulation of folate-functionalized liposomes should be confirmed by characterizing their physicochemical properties.
| Parameter | Method | Typical Results for Folate-Functionalized Liposomes |
| Particle Size and Polydispersity Index (PDI) | Dynamic Light Scattering (DLS) | 100 - 200 nm with a PDI < 0.2 |
| Zeta Potential | Laser Doppler Velocimetry | Slightly more negative or no significant change compared to non-functionalized PEGylated liposomes |
| Morphology | Transmission Electron Microscopy (TEM) or Cryo-TEM | Spherical vesicles |
Quantification of Folic Acid Conjugation
The amount of folic acid conjugated to the liposomes can be quantified using UV-Vis spectrophotometry.
Procedure:
-
Disrupt a known concentration of purified folate-functionalized liposomes using a suitable detergent (e.g., 1% Triton X-100).
-
Measure the absorbance of the solution at the characteristic wavelength for folic acid (approximately 280 nm and 363 nm in a slightly basic buffer).
-
Create a standard curve using known concentrations of free folic acid in the same buffer and detergent solution.
-
Calculate the concentration of folic acid in the liposome sample from the standard curve.
-
The functionalization efficiency can be expressed as the molar percentage of folic acid relative to the total lipid content.
Visualization of Key Processes
Experimental Workflow for Liposome Functionalization
The following diagram illustrates the general workflow for preparing folate-functionalized liposomes.
Caption: Workflow for the synthesis of FA-PEG-DSPE and subsequent preparation of folate-functionalized liposomes.
Folate Receptor-Mediated Endocytosis Pathway
This diagram illustrates the mechanism by which folate-functionalized liposomes are internalized by cancer cells.
Caption: Simplified signaling pathway of folate receptor-mediated endocytosis of folate-functionalized liposomes.
Concluding Remarks
The protocols and information provided in this document offer a comprehensive guide for the successful folic acid functionalization of liposomes. Careful execution of these methods and thorough characterization are crucial for the development of effective targeted drug delivery systems. Researchers should optimize these protocols based on their specific lipid compositions, encapsulated drugs, and target cell lines.
Application Notes and Protocols for Folic Acid-PEG-NHS Ester Synthesis in Targeted Drug Delivery
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the synthesis, characterization, and application of Folic acid-PEG-N-hydroxysuccinimide (NHS) ester, a key reagent for targeted drug delivery. Folic acid conjugation enables the selective targeting of cancer cells that overexpress folate receptors, enhancing therapeutic efficacy while minimizing off-target effects.[1]
Introduction
Folic acid (FA), a B vitamin, is essential for cell growth and replication.[2] Many cancer cells exhibit an overexpression of the folate receptor (FR) on their surface to meet their high demand for this nutrient. This differential expression provides a strategic advantage for targeted drug delivery. By conjugating folic acid to a drug carrier system via a polyethylene glycol (PEG) linker, therapeutic agents can be selectively delivered to tumor sites through receptor-mediated endocytosis.[2]
The FA-PEG-NHS ester is a heterobifunctional linker designed for this purpose. The folic acid moiety serves as the targeting ligand, the PEG spacer enhances solubility, stability, and circulation time, and the NHS ester provides a reactive group for covalent conjugation to amine-containing molecules such as drugs, proteins, or nanoparticles.[1][3]
Synthesis of Folic Acid-PEG-NHS Ester
The synthesis is typically a two-step process: first, the activation of folic acid, and second, its conjugation to a PEG derivative.
Activation of Folic Acid
Folic acid is first activated with N-hydroxysuccinimide (NHS) in the presence of a carbodiimide coupling agent like N,N'-dicyclohexylcarbodiimide (DCC) or N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide (EDC). This reaction forms an NHS ester of folic acid, which is more reactive towards primary amines.[4]
Conjugation to PEG-bis-amine
The activated FA-NHS is then reacted with a PEG derivative containing primary amine groups at both ends (PEG-bis-amine). The molar ratio of the reactants is controlled to favor the formation of FA-PEG-NH2, leaving one amine group free for subsequent reactions.
Formation of FA-PEG-NHS Ester
The terminal amine group of the purified FA-PEG-NH2 is then reacted with an excess of an NHS-ester forming reagent, such as bis(p-nitrophenyl) carbonate or by activating the terminal carboxyl group of a FA-PEG-COOH molecule with EDC/NHS. This step yields the final product, Folic acid-PEG-NHS ester.
Experimental Protocols
Protocol 1: Synthesis of Folic Acid-PEG-Amine (FA-PEG-NH2)
This protocol describes the synthesis of an intermediate, FA-PEG-NH2, which can then be converted to the NHS ester.
Materials:
-
Folic acid (FA)
-
N,N'-Dicyclohexylcarbodiimide (DCC)
-
N-hydroxysuccinimide (NHS)
-
Polyethylene glycol bis-amine (NH2-PEG-NH2, MW 2000-5000 Da)
-
Anhydrous Dimethyl sulfoxide (DMSO)
-
Anhydrous Diethyl ether
-
Dialysis membrane (MWCO 1000-2000 Da)
-
Deionized water
Procedure:
-
Activation of Folic Acid:
-
Dissolve Folic Acid (1.1 molar equivalents to PEG-bis-amine) in anhydrous DMSO.
-
Add NHS (1.2 molar equivalents) and DCC (1.2 molar equivalents) to the folic acid solution.
-
Stir the reaction mixture in the dark at room temperature for 12-24 hours.[4] The formation of a white precipitate (dicyclohexylurea, DCU) indicates the reaction is proceeding.
-
-
Conjugation with PEG-bis-amine:
-
Remove the DCU precipitate by filtration.
-
In a separate flask, dissolve NH2-PEG-NH2 (1 molar equivalent) in anhydrous DMSO.
-
Slowly add the activated folic acid solution to the PEG solution while stirring.
-
Continue stirring the reaction in the dark at room temperature for 4-6 hours.[5]
-
-
Purification:
-
Precipitate the crude product by adding the reaction mixture to a large volume of cold diethyl ether.
-
Collect the precipitate by centrifugation and wash it several times with cold diethyl ether to remove unreacted starting materials and by-products.
-
Dissolve the precipitate in deionized water and dialyze against deionized water for 48 hours, changing the water every 6-8 hours, to remove DMSO and other small molecule impurities.
-
Lyophilize the dialyzed solution to obtain the purified FA-PEG-NH2 as a yellow powder.
-
Characterization:
-
UV-Vis Spectroscopy: Confirm the presence of folic acid by measuring the absorbance at approximately 280 nm and 360 nm. The concentration of conjugated folic acid can be quantified by creating a standard curve of free folic acid in DMSO.[4][6]
-
¹H NMR Spectroscopy: Confirm the conjugation by identifying characteristic peaks of both folic acid and PEG.
-
FTIR Spectroscopy: Look for the appearance of amide bond peaks (around 1650 cm⁻¹) confirming the conjugation.
Protocol 2: Synthesis of Folic Acid-PEG-NHS Ester from FA-PEG-COOH
This protocol assumes the starting material is a FA-PEG with a terminal carboxylic acid group (FA-PEG-COOH).
Materials:
-
Folic acid-PEG-carboxylic acid (FA-PEG-COOH)
-
N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide (EDC)
-
N-hydroxysuccinimide (NHS)
-
Anhydrous Dimethylformamide (DMF) or Dichloromethane (DCM)
-
Anhydrous Diethyl ether
Procedure:
-
Dissolve FA-PEG-COOH (1 molar equivalent) in anhydrous DMF or DCM.
-
Add EDC (1.5 molar equivalents) and NHS (1.5 molar equivalents) to the solution.
-
Stir the reaction mixture under an inert atmosphere (e.g., nitrogen or argon) at room temperature for 4-12 hours.[5]
-
Monitor the reaction progress by TLC or LC-MS.
-
Once the reaction is complete, precipitate the product by adding the reaction mixture to cold diethyl ether.
-
Wash the precipitate with cold diethyl ether and dry under vacuum.
-
Store the final FA-PEG-NHS ester product under desiccated conditions at -20°C to prevent hydrolysis of the NHS ester.[5][7]
Protocol 3: Conjugation of FA-PEG-NHS Ester to Amine-Functionalized Nanoparticles
Materials:
-
Amine-functionalized nanoparticles (-NH2 NPs)
-
Folic acid-PEG-NHS ester (FA-PEG-NHS)
-
Phosphate-buffered saline (PBS), pH 7.4-8.0 (amine-free)
-
Anhydrous DMSO or DMF
-
Quenching buffer (e.g., 1 M Tris-HCl or glycine, pH 8.0)
-
Centrifugation tubes
-
Deionized water
Procedure:
-
Disperse the amine-functionalized nanoparticles in PBS buffer (pH 7.4-8.0).
-
Dissolve the FA-PEG-NHS ester in a small amount of anhydrous DMSO or DMF immediately before use.[5][7]
-
Add the FA-PEG-NHS solution to the nanoparticle dispersion with gentle stirring. A typical molar excess of FA-PEG-NHS to the surface amine groups on the nanoparticles is 10-20 fold.[5]
-
Incubate the reaction mixture for 2-4 hours at room temperature or overnight at 4°C with continuous mixing.
-
Quench the reaction by adding the quenching buffer to react with any unreacted NHS esters. Incubate for 30 minutes.
-
Purify the FA-conjugated nanoparticles by repeated centrifugation and resuspension in deionized water to remove unreacted FA-PEG-NHS and other by-products.
-
Resuspend the final FA-conjugated nanoparticles in the desired buffer for storage or further use.
Quantification of Conjugation:
The amount of folic acid conjugated to the nanoparticles can be determined by measuring the absorbance of the supernatant before and after the conjugation reaction using UV-Vis spectroscopy at ~360 nm and comparing it to a standard curve of FA-PEG-NHS.[4]
Quantitative Data Summary
The following table summarizes typical quantitative data reported in the literature for the synthesis and conjugation of folic acid-PEG derivatives.
| Parameter | Value | Reference |
| FA-PEG Synthesis | ||
| Molar Ratio (FA:PEG-NH2) | 1.1 : 1 | [4] |
| Molar Ratio (DCC:FA) | 1.2 : 1 | [4] |
| Molar Ratio (NHS:FA) | 1.2 : 1 | [4] |
| Reaction Time (Activation) | 12-24 hours | [4] |
| Reaction Time (Conjugation) | 4-6 hours | [5] |
| FA-PEG-Drug Conjugation | ||
| Conjugation Efficiency | ~43.2% (molar ratio) | [4] |
| Folic Acid per mg of Polymer | 27.8 ± 2.1 µg | [6] |
| Nanoparticle Conjugation | ||
| Molar Excess (FA-PEG-NHS:Amine) | 10-20 fold | [5] |
| Incubation Time | 2-4 hours at RT or overnight at 4°C | [5] |
Visualizations
Diagrams of Pathways and Workflows
Caption: Workflow for the synthesis of FA-PEG-NHS ester and its conjugation.
Caption: Folate receptor-mediated endocytosis for targeted drug delivery.
Caption: Logical relationship for FA-PEG-NHS in targeted drug delivery.
References
- 1. Emerging roles for folate receptor FOLR1 in signaling and cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Folate receptor 1 - Wikipedia [en.wikipedia.org]
- 3. Folic acid-PEG-NHS - Ruixibiotech [ruixibiotech.com]
- 4. tandfonline.com [tandfonline.com]
- 5. broadpharm.com [broadpharm.com]
- 6. Development and Characterization of Folic Acid-Conjugated Amodiaquine-Loaded Nanoparticles–Efficacy in Cancer Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 7. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
Application Notes and Protocols for Amine-Reactive Folic Acid NHS Ester Labeling
For Researchers, Scientists, and Drug Development Professionals
Introduction
Folic acid, a B vitamin, is a crucial component in various cellular processes, including DNA synthesis and repair. Its receptor, the folate receptor (FR), is often overexpressed on the surface of various cancer cells, making it an attractive target for the selective delivery of therapeutic and imaging agents. Amine-reactive folic acid N-hydroxysuccinimide (NHS) ester is a widely used reagent for covalently attaching folic acid to proteins, antibodies, nanoparticles, and other molecules containing primary amine groups. This conjugation facilitates the targeted delivery of these molecules to FR-positive cells.
This document provides detailed protocols for the labeling of amine-containing molecules with folic acid NHS ester, methods for purification and characterization of the conjugates, and an overview of the underlying biochemical pathways.
Reaction Mechanism
The labeling reaction involves the nucleophilic acyl substitution of the NHS ester by a primary amine. The lone pair of electrons on the amine nitrogen attacks the electrophilic carbonyl carbon of the NHS ester. This results in the formation of a stable amide bond and the release of N-hydroxysuccinimide (NHS) as a byproduct. The optimal pH for this reaction is typically between 7.2 and 9.0, where the primary amines are deprotonated and thus more nucleophilic.
Reaction of this compound with a Primary Amine
Caption: Covalent bond formation between this compound and a primary amine.
Experimental Protocols
Materials
-
Amine-reactive this compound (store desiccated at -20°C)
-
Amine-containing molecule (e.g., protein, antibody, or nanoparticle)
-
Reaction Buffer: 0.1 M Sodium Bicarbonate or Sodium Borate buffer, pH 8.3-8.5
-
Anhydrous Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF)
-
Quenching Buffer: 1 M Tris-HCl, pH 8.0 or 1 M Glycine
-
Purification column (e.g., gel filtration, dialysis cassette)
-
Phosphate-Buffered Saline (PBS)
Protocol for Labeling a Protein with this compound
-
Prepare the Protein Solution: Dissolve the protein in the Reaction Buffer to a final concentration of 2-10 mg/mL. Ensure the buffer does not contain any primary amines (e.g., Tris or glycine) as they will compete with the labeling reaction.
-
Prepare the this compound Stock Solution: Immediately before use, dissolve the this compound in anhydrous DMSO or DMF to a concentration of 10 mg/mL.
-
Perform the Labeling Reaction:
-
Add the desired molar excess of the this compound stock solution to the protein solution. A common starting point is a 20-fold molar excess of the NHS ester to the protein.[1] The optimal ratio may need to be determined empirically.
-
Incubate the reaction mixture for 1-2 hours at room temperature or overnight at 4°C, with gentle stirring.
-
-
Quench the Reaction: Add the Quenching Buffer to the reaction mixture to a final concentration of 50-100 mM. Incubate for 30 minutes at room temperature to quench any unreacted NHS ester.
-
Purify the Conjugate: Remove the unreacted folic acid and byproducts by gel filtration (e.g., Sephadex G-25), dialysis, or other suitable chromatography methods. Equilibrate the column or dialysis membrane with PBS or another buffer of choice.
Quantitative Data Summary
The degree of labeling (DOL), which is the average number of folate molecules conjugated to each protein molecule, is a critical parameter for ensuring the quality and consistency of the conjugate. The DOL can be influenced by several factors, including the molar ratio of the reactants, protein concentration, pH, and reaction time.
| Parameter | Condition 1 | Condition 2 | Condition 3 |
| Molecule | Bovine Serum Albumin (BSA) | Human Holo-Transferrin | Immunoglobulin G (IgG) |
| This compound:Protein Molar Ratio | 10:1 | 22:1[1] | 15:1[2] |
| Reaction pH | 8.5 | 7.0[1] | 8.3 |
| Reaction Time | 2 hours | Not Specified | 1 hour |
| Reaction Temperature | Room Temperature | Room Temperature | Room Temperature |
| Resulting Degree of Labeling (DOL) | ~2-4 | Not Specified | ~3-6 |
Note: The data presented in this table are representative examples and the optimal conditions for a specific application should be determined experimentally.
Quality Control: Determining the Degree of Labeling
The DOL can be determined using UV-Vis spectrophotometry. This method relies on measuring the absorbance of the protein at 280 nm and the folic acid at its maximum absorbance wavelength (approximately 363 nm in a neutral pH buffer).
Procedure:
-
Measure the absorbance of the purified folate-protein conjugate solution at 280 nm (A280) and 363 nm (A363).
-
Calculate the concentration of the protein using the Beer-Lambert law:
-
Protein Concentration (M) = [A280 - (A363 x CF)] / εprotein
-
Where CF is the correction factor for the absorbance of folic acid at 280 nm (CF ≈ 0.3), and εprotein is the molar extinction coefficient of the protein at 280 nm.
-
-
Calculate the concentration of folic acid:
-
Folic Acid Concentration (M) = A363 / εfolic acid
-
Where εfolic acid is the molar extinction coefficient of folic acid at 363 nm (ε ≈ 7,900 M-1cm-1).
-
-
Calculate the Degree of Labeling:
-
DOL = Folic Acid Concentration (M) / Protein Concentration (M)
-
Application: Folate-Targeted Drug Delivery
Folate-conjugated molecules are widely used in targeted drug delivery to cancer cells that overexpress the folate receptor. The general workflow for developing and evaluating a folate-targeted therapeutic is outlined below.
Experimental Workflow for Folate-Targeted Nanoparticle Delivery
Caption: A typical workflow for developing and testing folate-targeted nanoparticles.
Signaling Pathway: Folate Receptor-Mediated Endocytosis
Upon binding of a folate-conjugated molecule to the folate receptor on the cell surface, the receptor-ligand complex is internalized via endocytosis. The endosome then acidifies, leading to the release of the folate conjugate into the cytoplasm, where it can exert its therapeutic or imaging function. The folate receptor can then be recycled back to the cell surface. This process allows for the specific and efficient delivery of cargo into target cells.
Folate Receptor-Mediated Endocytosis Pathway
Caption: Internalization of folate-conjugates via receptor-mediated endocytosis.
References
Application Notes and Protocols for EDC/NHS Coupling of Folic Acid
Audience: Researchers, scientists, and drug development professionals.
Introduction: Folic acid (FA) is a crucial vitamin that is actively taken up by various cancer cells through the overexpressed folate receptor. This phenomenon has been widely exploited for targeted drug delivery. By conjugating folic acid to nanoparticles, liposomes, or therapeutic molecules, these entities can be selectively delivered to tumor sites, enhancing therapeutic efficacy while minimizing off-target side effects. The 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimide (NHS) coupling chemistry is a widely used method for covalently linking folic acid to amine-containing molecules and materials. This protocol provides a detailed overview of the EDC/NHS coupling mechanism, experimental procedures, and relevant data for the successful conjugation of folic acid.
Mechanism of EDC/NHS Coupling
The EDC/NHS coupling reaction is a two-step process that forms a stable amide bond between a carboxyl group and a primary amine. In the context of folic acid conjugation, the γ-carboxyl group of folic acid is typically the target for activation due to its higher reactivity compared to the α-carboxyl group.
-
Activation of Folic Acid: EDC activates the carboxyl group of folic acid, forming a highly reactive O-acylisourea intermediate.[1]
-
Stabilization with NHS: This intermediate is unstable in aqueous solutions and prone to hydrolysis. NHS is added to react with the O-acylisourea intermediate, creating a more stable NHS-ester.[1][2]
-
Amide Bond Formation: The NHS-ester readily reacts with a primary amine on the target molecule (e.g., a polymer, nanoparticle, or drug) to form a stable amide bond, with NHS being released as a byproduct.[1]
References
Application Notes and Protocols: Attaching Folic Acid to Chitosan using NHS Ester Chemistry
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed protocol for the conjugation of folic acid (FA) to chitosan (CS) utilizing N-hydroxysuccinimide (NHS) ester chemistry. This method is widely employed for the development of targeted drug delivery systems, leveraging the high affinity of folic acid for folate receptors overexpressed on the surface of many cancer cells.
Introduction
Chitosan, a biocompatible and biodegradable polysaccharide, is an excellent candidate for nanoparticle-based drug delivery. Surface modification of chitosan nanoparticles with targeting ligands like folic acid can significantly enhance their cellular uptake by cancer cells through receptor-mediated endocytosis. The carbodiimide crosslinker chemistry, specifically using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in conjunction with NHS, is a robust method for covalently attaching folic acid to the primary amine groups of chitosan.
The fundamental principle of this chemistry involves the activation of the carboxylic acid groups of folic acid by EDC to form a highly reactive O-acylisourea intermediate. This intermediate is susceptible to hydrolysis. The addition of NHS stabilizes this reactive intermediate by converting it into a more stable NHS-ester. This amine-reactive ester then efficiently reacts with the primary amino groups of chitosan to form a stable amide bond, resulting in the folic acid-chitosan conjugate.[1]
Chemical Reaction Pathway
The following diagram illustrates the two-step reaction for conjugating folic acid to chitosan using EDC and NHS.
Caption: Chemical reaction pathway for folic acid and chitosan conjugation.
Experimental Protocols
This section details the materials and methods required for the synthesis, purification, and characterization of folic acid-chitosan conjugates.
Materials
-
Chitosan (low molecular weight, ≥85% deacetylated)
-
Folic Acid (FA)
-
N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC)
-
N-Hydroxysuccinimide (NHS)
-
Dimethyl sulfoxide (DMSO), anhydrous
-
Acetic Acid, glacial
-
Sodium Hydroxide (NaOH)
-
Dialysis membrane (MWCO 12-14 kDa)
-
Deionized water
-
Phosphate-buffered saline (PBS)
Protocol 1: Activation of Folic Acid
-
Dissolve 25 mg of Folic Acid in 10 mL of anhydrous DMSO.
-
To this solution, add 54 mg of EDC (5 equivalents) and 64 mg of NHS (10 equivalents).[2]
-
Stir the mixture vigorously for 2 hours at room temperature, protected from light.[2]
-
The completion of the reaction to form the FA-NHS ester can be monitored by thin-layer chromatography (TLC).[2]
Protocol 2: Conjugation of Activated Folic Acid to Chitosan
-
Prepare a 0.5% (w/v) chitosan solution by dissolving 500 mg of chitosan in 100 mL of 1% acetic acid solution. Stir until fully dissolved.[2]
-
Slowly add the activated folic acid solution (from Protocol 3.2) to the chitosan solution under continuous stirring.[2][3]
-
Allow the reaction to proceed for 24 hours at room temperature with vigorous stirring, protected from light.[2][3] The molar ratio of chitosan to activated folic acid is typically around 20:1.[2]
Protocol 3: Purification of Folic Acid-Chitosan Conjugate
-
After the 24-hour reaction, terminate the reaction by adjusting the pH of the solution to 9.0 with 1 M NaOH.[4]
-
Transfer the reaction mixture to a dialysis membrane (MWCO 12-14 kDa).[2]
-
Dialyze against deionized water for 3 days to remove unreacted reagents and byproducts.[2][3] Change the deionized water frequently (e.g., every 6 hours on the first day).[2]
-
Following dialysis against deionized water, some protocols suggest an additional 3 days of dialysis against PBS (pH 7.4).[3]
-
Lyophilize the purified solution to obtain the folic acid-chitosan conjugate as a solid powder.[2]
-
Store the final product in a desiccator.[2]
Experimental Workflow
The following diagram outlines the overall experimental workflow from starting materials to the final product.
Caption: Experimental workflow for folic acid-chitosan synthesis.
Characterization and Data
The successful conjugation of folic acid to chitosan can be confirmed using various analytical techniques, and key quantitative parameters should be determined.
Characterization Techniques
-
Fourier-Transform Infrared (FTIR) Spectroscopy: To confirm the formation of the amide bond. Characteristic peaks for the C=O bond and aromatic C=C stretching in folic acid should be present in the conjugate's spectrum.[3]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: To provide detailed structural information and confirm the covalent linkage.
-
UV-Visible Spectroscopy: To quantify the amount of folic acid conjugated to chitosan.[5][6]
Quantitative Data Summary
The following table summarizes key quantitative data from various studies on folic acid-chitosan conjugation.
| Parameter | Value | Reference |
| Folic Acid to Chitosan Molar Ratio (Reaction) | 1:20 | [2] |
| Folic Acid Loading Efficiency | 59.6% | [2] |
| Degree of Substitution | 12.86% | [3] |
| Dialysis Membrane Molecular Weight Cut-Off (MWCO) | 12-14 kDa | [2][3] |
Applications in Drug Development
Folic acid-chitosan conjugates are primarily investigated for targeted drug delivery to cancer cells. These conjugates can be used to form nanoparticles that encapsulate therapeutic agents. The folic acid on the surface of these nanoparticles facilitates their uptake by cancer cells that overexpress folate receptors, thereby increasing the intracellular concentration of the drug and potentially reducing off-target side effects.[7][8] These systems have been explored for the delivery of various anticancer drugs, including doxorubicin and mitoxantrone.[8][9]
References
- 1. researchgate.net [researchgate.net]
- 2. Folic Acid and Chitosan-Functionalized Gold Nanorods and Triangular Silver Nanoplates for the Delivery of Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Folic Acid-Grafted Chitosan-Alginate Nanocapsules as Effective Targeted Nanocarriers for Delivery of Turmeric Oil for Breast Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. Stork: Characterization of folate-chitosan-DNA nanoparticles for gene therapy [storkapp.me]
- 8. Folic acid-chitosan conjugated nanoparticles for improving tumor-targeted drug delivery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Preparation and functional characterization of tumor-targeted folic acid-chitosan conjugate nanoparticles loaded with mitoxantrone - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes: Folic Acid NHS Ester for Cancer Cell Targeting
Introduction
Folic acid, a B vitamin, is a crucial component for cell growth and division. Certain cancer cells, particularly those of epithelial origin (e.g., ovarian, lung, breast, and colorectal cancers), exhibit a significant overexpression of the folate receptor (FR) on their surface to meet their high demand for folate.[1][2] This differential expression between cancerous and healthy tissues provides a unique opportunity for targeted drug delivery. By conjugating therapeutic agents or imaging probes to folic acid, it is possible to selectively deliver these payloads to tumor cells via receptor-mediated endocytosis, thereby enhancing therapeutic efficacy while minimizing off-target toxicity.[3][4] Folic acid N-hydroxysuccinimide (NHS) ester is a reactive derivative of folic acid designed to facilitate this conjugation process by readily forming stable amide bonds with primary amine groups on drugs, nanoparticles, or other carrier molecules.
Mechanism of Action: Folate Receptor-Mediated Endocytosis
The targeting strategy relies on the high affinity of folic acid for the folate receptor.[5] Once the folic acid-drug conjugate binds to the FR on the cancer cell surface, the cell membrane invaginates to form an endosome, engulfing the conjugate.[1][6] Inside the cell, the endosome acidifies, causing a conformational change in the receptor and the release of the conjugate.[1][6] The payload is then released into the cytoplasm to exert its therapeutic effect, while the folate receptor is recycled back to the cell surface, ready to bind to more conjugates.[1][6]
References
- 1. Advances in targeting the folate receptor in the treatment/imaging of cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Folate receptor-mediated Therapeutics and Imaging - Biotechnology Kiosk [biotechkiosk.com]
- 3. researchers.mq.edu.au [researchers.mq.edu.au]
- 4. Evaluation of Folate-Functionalized Nanoparticle Drug Delivery Systems—Effectiveness and Concerns - PMC [pmc.ncbi.nlm.nih.gov]
- 5. "Exploring the potential of folate targeting in anticancer therapies" by Yingjuan Lu [docs.lib.purdue.edu]
- 6. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Purification of Folic Acid NHS Ester Conjugates
This technical support center provides guidance for researchers, scientists, and drug development professionals on the purification of Folic acid N-hydroxysuccinimide (NHS) ester conjugates. Find answers to frequently asked questions, troubleshoot common experimental issues, and access detailed protocols for standard purification techniques.
Frequently Asked Questions (FAQs)
Q1: Why is the purification of Folic acid NHS ester conjugates necessary?
Purification is a critical step to remove unreacted starting materials and byproducts from the reaction mixture. These include excess Folic acid-NHS ester, hydrolyzed ester (free folic acid), and any coupling agents or byproducts from the NHS ester activation step (such as dicyclohexylurea if DCC is used).[1][2] A pure conjugate is essential for accurate downstream quantification, ensuring the specificity of targeting, and reducing potential side effects in therapeutic applications.
Q2: What are the most common methods for purifying these conjugates?
The choice of purification method depends on the properties of the molecule conjugated to the folic acid (e.g., its size and stability). The most common techniques are:
-
Dialysis: Ideal for purifying large biomolecules like proteins or long polymers conjugated with folic acid. It effectively removes small molecules like unreacted Folic acid-NHS ester and hydrolysis byproducts.[2][3][4]
-
Size Exclusion Chromatography (SEC): Also known as gel filtration, this method separates molecules based on their size.[5][6] It is effective for separating the larger conjugate from smaller, unreacted components.[2]
-
High-Performance Liquid Chromatography (HPLC): Particularly reverse-phase HPLC, offers high-resolution separation and is suitable for a wide range of conjugate sizes.[7] It is often used for analytical assessment of purity as well as for preparative purification.
Q3: What are the main challenges encountered during the purification of this compound conjugates?
The primary challenge is the susceptibility of the NHS ester to hydrolysis.[2][8][9] Exposure to aqueous environments, especially at non-optimal pH, can cleave the ester, leading to the formation of the unreactive free carboxylic acid form of folic acid and reducing the yield of the desired conjugate.[8] Additionally, for chromatographic methods, the stability of the conjugate on the stationary phase can be a concern; for instance, NHS esters may not have good stability on silica gel.[7]
Q4: How does pH impact the purification process?
The pH is a critical factor. NHS ester reactions are typically carried out in a slightly alkaline buffer (pH 7-9) to ensure the primary amine of the target molecule is sufficiently nucleophilic.[9] However, during purification, it is important to maintain a pH that ensures the stability of the newly formed amide bond while preventing the hydrolysis of any remaining unreacted NHS ester. The optimal pH will depend on the specific conjugate.
Q5: What are the recommended storage conditions for Folic acid NHS esters before and after conjugation?
To prevent hydrolysis and degradation, Folic acid NHS esters should be stored in a cool, dry, and dark environment.[2] It is advisable to store them under an inert atmosphere (e.g., argon or nitrogen) and to use them as soon as possible after preparation or purchase.[2] After conjugation, the storage conditions for the purified conjugate will depend on the nature of the conjugated molecule (e.g., a protein conjugate may need to be stored at -20°C or -80°C).
Troubleshooting Guide
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low yield of purified conjugate | Hydrolysis of the NHS ester: The NHS ester may have hydrolyzed before or during the conjugation reaction or purification.[8] | Ensure anhydrous solvents are used for the reaction if possible. Minimize the time the conjugate is in aqueous solutions during purification. Work quickly and at reduced temperatures. |
| Inefficient conjugation: The reaction conditions (pH, concentration, incubation time) may not be optimal. | Optimize the reaction pH to be between 7 and 9.[9] Increase the molar excess of the Folic acid-NHS ester. Ensure adequate mixing and incubation time. | |
| Loss of product during purification: The chosen purification method may not be suitable, or the protocol may need optimization (e.g., incorrect pore size for dialysis membrane, wrong column for SEC). | Select a dialysis membrane with a molecular weight cut-off (MWCO) well below the molecular weight of your conjugate. For SEC, choose a column with a fractionation range appropriate for the size of your conjugate. | |
| Presence of unreacted Folic acid in the final product | Incomplete reaction: The reaction may not have gone to completion. | Increase the reaction time or the concentration of the Folic acid-NHS ester. |
| Ineffective purification: The purification method is not adequately separating the conjugate from the unreacted folic acid. | For dialysis, ensure a sufficient number of buffer changes to maximize the removal of small molecules.[3] For SEC, ensure the column provides adequate resolution between your conjugate and the smaller folic acid molecule.[5] Consider using HPLC for higher resolution. | |
| Poor separation during chromatography (SEC or HPLC) | Inappropriate column selection: The column's stationary phase or pore size is not suitable for the molecules being separated. | For SEC, select a column with a pore size that allows the conjugate to elute in the desired volume, well-separated from smaller impurities.[5][10] For HPLC, screen different stationary phases (e.g., C18, C8) and mobile phase gradients. |
| Non-optimal mobile phase: The buffer composition, pH, or ionic strength may be causing poor separation or interaction with the column. | For SEC, use a mobile phase with a physiological pH and moderate salt concentration to prevent non-specific interactions.[5] For HPLC, optimize the gradient of the organic solvent. | |
| Sample overload: Too much sample has been loaded onto the column, leading to broad peaks and poor resolution. | Reduce the amount of sample loaded onto the column. For SEC, the injection volume should typically be no more than 2% of the column volume.[10] |
Comparison of Purification Methods
| Method | Principle | Typical Purity | Typical Recovery | Advantages | Disadvantages |
| Dialysis | Separation based on differential diffusion across a semi-permeable membrane.[3][4] | Good | > 90% | Simple, gentle on the sample, good for buffer exchange.[3] | Slow (can take hours to days), not suitable for separating molecules of similar large sizes, potential for sample dilution.[3] |
| Size Exclusion Chromatography (SEC) | Separation based on molecular size as molecules pass through a porous gel matrix.[5][6] | High | 80-95% | Relatively fast, preserves biological activity, can be used for both purification and analysis.[5] | Limited sample loading capacity, potential for sample dilution, requires specialized equipment (FPLC or HPLC system).[5][10] |
| Reverse-Phase HPLC (RP-HPLC) | Separation based on hydrophobicity. | Very High | 70-90% | High resolution, fast, can handle a wide range of molecule sizes, well-established method. | Can denature sensitive biomolecules, requires organic solvents, requires specialized equipment. |
Experimental Protocols
Protocol 1: Purification by Dialysis
This protocol is suitable for purifying large molecules (e.g., proteins > 20 kDa) conjugated with Folic acid.
-
Membrane Preparation: Select a dialysis tubing or cassette with a molecular weight cut-off (MWCO) that is significantly smaller than the molecular weight of your conjugate (e.g., 10 kDa MWCO for a 50 kDa protein conjugate). Pre-soak the membrane in the dialysis buffer as per the manufacturer's instructions to remove any preservatives.[3]
-
Sample Loading: Carefully load your crude conjugate solution into the dialysis bag or cassette, avoiding the introduction of air bubbles.[3]
-
Dialysis: Immerse the sealed dialysis container in a large volume of cold (4°C) dialysis buffer (e.g., 100-1000 times the sample volume). Stir the buffer gently on a magnetic stir plate to facilitate diffusion.[3]
-
Buffer Exchange: Change the dialysis buffer every few hours for the first 12 hours, and then once or twice more over the next 24-48 hours to ensure complete removal of small molecular weight impurities.
-
Sample Recovery: Carefully remove the purified conjugate from the dialysis container. The sample may be more dilute than the starting material.
Protocol 2: Purification by Size Exclusion Chromatography (SEC)
This protocol is suitable for separating Folic acid conjugates from smaller unreacted components. An FPLC or HPLC system is typically used.
-
Column Selection: Choose an SEC column with a fractionation range that is appropriate for the size of your conjugate. The goal is to have the conjugate elute in the void volume or early fractions, well-separated from the smaller unreacted folic acid which will elute later.
-
System and Column Equilibration: Equilibrate the SEC column with at least two column volumes of a suitable filtered and degassed mobile phase (e.g., phosphate-buffered saline, PBS) at a constant flow rate.[10]
-
Sample Preparation: Centrifuge your crude conjugate solution to remove any precipitated material.
-
Sample Injection: Inject the clarified sample onto the column. The injection volume should be a small fraction of the total column volume (typically 1-2%) to ensure good resolution.[10]
-
Elution and Fraction Collection: Elute the sample with the mobile phase at a constant flow rate. Monitor the elution profile using a UV detector (e.g., at 280 nm for proteins and/or a wavelength specific for Folic acid, ~365 nm). Collect fractions corresponding to the peaks.
-
Analysis: Analyze the collected fractions using SDS-PAGE (for protein conjugates) and UV-Vis spectroscopy to identify the fractions containing the purified conjugate and assess its purity.
Workflow and Logic Diagrams
Caption: Workflow for selecting a purification method for this compound conjugates.
References
- 1. N-Hydroxysuccinimide Esters: Versatile Tools in Organic Synthesis - Amerigo Scientific [amerigoscientific.com]
- 2. app1-c89-pub.pressidium.com - Nhs Ester Chemistry [app1-c89-pub.pressidium.com]
- 3. youtube.com [youtube.com]
- 4. youtube.com [youtube.com]
- 5. youtube.com [youtube.com]
- 6. youtube.com [youtube.com]
- 7. Reddit - The heart of the internet [reddit.com]
- 8. N-Hydroxysuccinimide active ester [schem.jp]
- 9. glenresearch.com [glenresearch.com]
- 10. m.youtube.com [m.youtube.com]
Technical Support Center: Folic Acid NHS Ester Synthesis
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to improve the yield and purity of Folic acid N-hydroxysuccinimide (NHS) ester synthesis.
Frequently Asked Questions (FAQs)
Q1: What is the fundamental principle behind the synthesis of Folic acid NHS ester?
The synthesis involves the activation of the carboxylic acid groups of folic acid using a coupling agent, which then allows for the formation of a stable amide bond with N-hydroxysuccinimide (NHS). This creates an NHS ester that is reactive towards primary amines, making it a valuable tool for bioconjugation.
Q2: What are the roles of the key reagents in this synthesis?
The primary reagents include folic acid (the substrate), a carbodiimide coupling agent such as Dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), and N-hydroxysuccinimide (NHS). A base like triethylamine (TEA) is often used as a catalyst, and an anhydrous solvent like dimethyl sulfoxide (DMSO) is used to dissolve the reactants.[1]
Q3: Why is the use of anhydrous solvents and dry conditions critical?
The carbodiimide coupling agents and the resulting NHS ester are highly susceptible to hydrolysis. The presence of water can lead to the formation of inactive byproducts and significantly reduce the yield of the desired this compound. Therefore, using anhydrous solvents and thoroughly dried glassware is crucial for a successful reaction.
Q4: What are the main differences between DCC and EDC as coupling agents?
Both DCC and EDC are effective carbodiimide coupling agents. The primary difference lies in the byproduct they form. DCC forms dicyclohexylurea (DCU), which is insoluble in most organic solvents and can be easily removed by filtration.[1][2] EDC, on the other hand, forms a water-soluble urea byproduct, which can be advantageous in certain applications.[1]
Q5: How can I monitor the progress of the reaction?
Thin-layer chromatography (TLC) is a common method to monitor the reaction's progress. By spotting the reaction mixture on a TLC plate and eluting with an appropriate solvent system, you can observe the consumption of the folic acid starting material and the formation of the product.
Q6: What is the typical yield for this compound synthesis?
With an optimized protocol, yields can range from 70% to 85%.[1] However, the yield can be significantly impacted by various factors, including the purity of reagents, reaction conditions, and the efficiency of the purification process.
Troubleshooting Guide
Problem 1: Low or No Yield of this compound
| Possible Cause | Recommended Solution |
| Presence of Moisture | Ensure all glassware is oven-dried before use. Use anhydrous grade DMSO as the solvent.[1] Store all reagents in a desiccator to prevent moisture absorption. |
| Degraded or Impure Reagents | Use fresh, high-purity folic acid, DCC (or EDC), and NHS. Check the expiration dates and storage conditions of your reagents. |
| Suboptimal Molar Ratios | A common molar ratio of Folic Acid:NHS:DCC is 1:2:2.[2] Ensure accurate measurement and stoichiometry of your reactants. |
| Incomplete Reaction | The reaction is typically stirred at room temperature for 18-24 hours.[1] If the reaction is incomplete, consider extending the reaction time. |
| Improper Temperature | While the reaction is usually performed at room temperature (20–25°C), some protocols may specify different temperatures.[1] Ensure the reaction is maintained at the appropriate temperature. |
Problem 2: Difficulty in Product Purification
| Possible Cause | Recommended Solution |
| Incomplete Removal of Dicyclohexylurea (DCU) | DCU is a common byproduct when using DCC and is insoluble in many organic solvents.[1] Ensure complete removal by thorough filtration, potentially using a fine porosity filter (e.g., 0.22 μm).[2] |
| Product is Oily or a Paste Instead of a Solid Precipitate | This can be due to residual DMSO. Before precipitation, concentrate the DMSO solution under reduced pressure.[2] Also, ensure the precipitating solvent (e.g., diethyl ether) is cold. |
| Presence of Unreacted Starting Materials | If unreacted folic acid, NHS, or DCC remain, repeated washing of the precipitate with a suitable solvent, such as a mixture of ether and acetone, can help remove these impurities.[1] |
Quantitative Data Summary
Table 1: Comparison of Common Carbodiimide Coupling Agents
| Feature | Dicyclohexylcarbodiimide (DCC) | 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) |
| Mechanism | Activates carboxylic acid to an O-acylisourea intermediate.[1] | Activates carboxylic acid to an O-acylisourea intermediate.[1] |
| Byproduct | Dicyclohexylurea (DCU)[1] | Water-soluble urea derivative[1] |
| Byproduct Removal | Filtration (insoluble in common organic solvents)[1][2] | Aqueous extraction |
| Common Form | Solid | Often used as a hydrochloride salt (EDC·HCl)[1] |
Table 2: Typical Reaction Conditions for this compound Synthesis
| Parameter | Typical Value/Condition | Notes |
| Folic Acid | 1 molar equivalent | Substrate |
| N-Hydroxysuccinimide (NHS) | 2.2 molar equivalents[1] | Activating agent |
| Dicyclohexylcarbodiimide (DCC) | 2.2 molar equivalents[1] | Coupling agent |
| Solvent | Anhydrous Dimethyl Sulfoxide (DMSO)[1][2] | Anhydrous grade is essential |
| Catalyst | Triethylamine (TEA)[1][2] | Facilitates the reaction |
| Temperature | Room Temperature (20–25°C)[1] | Some protocols may use 4°C |
| Reaction Time | 18–24 hours[1] | Can vary from 16 to 60 hours |
| Expected Yield | 70–85%[1] | Varies with protocol and purification |
Detailed Experimental Protocol
This protocol is a general guideline for the synthesis of this compound using DCC as the coupling agent.
Materials:
-
Folic Acid (FA)
-
N-Hydroxysuccinimide (NHS)
-
Dicyclohexylcarbodiimide (DCC)
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Triethylamine (TEA)
-
Diethyl ether
-
Acetone
Procedure:
-
In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve folic acid in anhydrous DMSO.
-
Add N-hydroxysuccinimide and dicyclohexylcarbodiimide to the solution. A typical molar ratio is 1:2.2:2.2 (FA:NHS:DCC).[1]
-
Add a catalytic amount of triethylamine to the reaction mixture.
-
Stir the mixture at room temperature (20-25°C) for 18-24 hours.[1]
-
After the reaction is complete, remove the insoluble dicyclohexylurea (DCU) byproduct by filtration.[1][2]
-
Precipitate the this compound from the filtrate by adding cold diethyl ether.
-
Collect the precipitate by filtration or centrifugation.
-
Wash the precipitate several times with diethyl ether and/or an acetone/ether mixture to remove any remaining impurities.[1]
-
Dry the final product under vacuum.
Visual Guides
Caption: Reaction pathway for this compound synthesis.
Caption: Experimental workflow for synthesis and purification.
Caption: Troubleshooting logic for low synthesis yield.
References
Troubleshooting low conjugation efficiency with Folic acid NHS ester
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals experiencing low conjugation efficiency with Folic acid NHS ester.
Troubleshooting Guide
Low conjugation efficiency between this compound and amine-containing molecules can be a significant hurdle. This guide addresses common issues in a question-and-answer format to help you diagnose and resolve potential problems in your experimental workflow.
Q1: My conjugation yield is very low. What are the most likely causes?
A1: Low yield is a common problem that can often be attributed to one or more of the following factors:
-
Hydrolysis of this compound: N-hydroxysuccinimide (NHS) esters are susceptible to hydrolysis in aqueous solutions. This is a primary competing reaction to the desired amine conjugation. The rate of hydrolysis increases with pH.
-
Suboptimal Reaction pH: The reaction between an NHS ester and a primary amine is most efficient at a pH range of 7 to 9. While a slightly alkaline pH is necessary to deprotonate the amine, a pH that is too high will accelerate the hydrolysis of the NHS ester.
-
Poor Solubility of Folic Acid: Folic acid has low solubility in water, especially at acidic pH. If the this compound is not fully dissolved, the reaction cannot proceed efficiently.
-
Presence of Competing Nucleophiles: Any primary amine-containing buffers (e.g., Tris) or other nucleophilic contaminants will compete with your target molecule for reaction with the NHS ester, thereby reducing your yield.
-
Steric Hindrance: Bulky molecules or steric hindrance around the amine group on your target molecule can slow down the reaction rate, allowing more time for the competing hydrolysis of the NHS ester to occur.
Q2: How can I minimize the hydrolysis of my this compound?
A2: Minimizing hydrolysis is critical for achieving high conjugation efficiency. Consider the following strategies:
-
Use Anhydrous Solvents: Prepare your stock solution of this compound in an anhydrous organic solvent like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF). Ensure the solvent is truly anhydrous, as even small amounts of water can lead to hydrolysis.
-
Control Reaction Time: Add the this compound solution to your amine-containing solution immediately after preparation. Do not let the NHS ester sit in an aqueous buffer for extended periods before the reaction.
-
Optimize Reactant Concentrations: Increasing the concentration of your amine-containing molecule can help the conjugation reaction outcompete the hydrolysis reaction.
Q3: What is the optimal pH for the conjugation reaction, and how should I maintain it?
A3: The optimal pH for NHS ester conjugation is between 7 and 9.
-
Recommended Buffers: Use non-nucleophilic buffers such as sodium bicarbonate or sodium borate. A common choice is 0.1 M sodium bicarbonate buffer.
-
pH Adjustment: Carefully adjust the pH of your amine-containing solution to the desired range before adding the this compound.
Q4: I'm having trouble dissolving the this compound. What should I do?
A4: Folic acid's poor aqueous solubility can be a challenge.
-
Initial Dissolution in Organic Solvent: As mentioned, dissolve the this compound in a small amount of anhydrous DMSO or DMF first.
-
Addition to Reaction Mixture: Add this concentrated organic solution dropwise to your aqueous reaction buffer containing the amine molecule while stirring. This should help to keep the this compound in solution during the reaction.
Q5: How can I confirm that the conjugation was successful?
A5: Several analytical techniques can be used to characterize the final product and confirm successful conjugation:
-
UV-Vis Spectroscopy: Monitor the absorbance spectra. Folic acid has characteristic absorption peaks, and successful conjugation to a larger molecule may result in a spectral shift or change.
-
High-Performance Liquid Chromatography (HPLC): HPLC is an excellent method to separate the conjugated product from unreacted starting materials. A new peak corresponding to the higher molecular weight conjugate should be observed.
-
Mass Spectrometry (MS): Mass spectrometry can provide a definitive confirmation of the molecular weight of the conjugated product.
-
Fourier-Transform Infrared Spectroscopy (FTIR): FTIR can be used to identify the formation of the new amide bond.
Frequently Asked Questions (FAQs)
Q: What is the general mechanism of this compound conjugation?
A: The conjugation reaction is a nucleophilic acyl substitution. The primary amine group on the target molecule acts as a nucleophile, attacking the carbonyl carbon of the NHS ester. This results in the formation of a stable amide bond and the release of N-hydroxysuccinimide as a byproduct.
Q: What molar ratio of this compound to amine should I use?
A: It is common to use a molar excess of the this compound to drive the reaction to completion. A starting point is often a 5 to 10-fold molar excess of the NHS ester over the amine. However, the optimal ratio may need to be determined empirically for your specific molecules.
Q: How should I purify my folic acid conjugate?
A: The choice of purification method depends on the properties of your conjugate. Common methods include:
-
Size Exclusion Chromatography (SEC) / Gel Filtration: This is effective for separating the larger conjugate from smaller, unreacted this compound and byproducts.
-
Dialysis: For large protein or polymer conjugates, dialysis can be used to remove small molecule impurities.
-
Preparative High-Performance Liquid Chromatography (Prep-HPLC): This technique offers high-resolution separation and can yield very pure product.
Q: Can I conjugate Folic acid to molecules other than primary amines?
A: While NHS esters are highly selective for primary aliphatic amines, side reactions can occur with other nucleophiles like hydroxyl and sulfhydryl groups. However, the resulting esters and thioesters are generally less stable than the amide bond formed with a primary amine.
Data Presentation
Table 1: Recommended Reaction Parameters for this compound Conjugation
| Parameter | Recommended Range/Value | Notes |
| pH | 7.0 - 9.0 | Higher pH increases hydrolysis of the NHS ester. |
| Buffer | 0.1 M Sodium Bicarbonate or Borate | Avoid amine-containing buffers like Tris. |
| Solvent for NHS Ester | Anhydrous DMSO or DMF | Minimizes premature hydrolysis. |
| Molar Ratio (NHS:Amine) | 5:1 to 10:1 | An excess of the NHS ester is often beneficial. |
| Reaction Time | 1 - 2 hours | Can be optimized based on reaction progress. |
| Temperature | Room Temperature | Avoid high temperatures which can degrade molecules. |
Experimental Protocols
Protocol 1: Activation of Folic Acid to this compound
This protocol describes the activation of the carboxylic acid group of folic acid using dicyclohexylcarbodiimide (DCC) and N-hydroxysuccinimide (NHS).
-
Dissolve Folic Acid (e.g., 0.5 g) in 10 mL of anhydrous DMSO.
-
Add triethylamine (0.25 mL) to the solution while stirring.
-
In a separate container, dissolve N,N'-dicyclohexylcarbodiimide (DCC) (e.g., 4.8 g) and N-hydroxysuccinimide (NHS) (e.g., 2.6 g) in the folic acid-DMSO solution.
-
Allow the reaction to proceed at room temperature overnight with continuous stirring.
-
A byproduct, dicyclohexylurea, will precipitate out of the solution. Remove this precipitate by filtration.
-
The resulting solution contains the activated this compound and can be used in the subsequent conjugation step.
Protocol 2: Conjugation of this compound to an Amine-Containing Molecule
-
Dissolve your amine-containing molecule in a non-nucleophilic buffer (e.g., 0.1 M sodium bicarbonate, pH 8.0-8.5).
-
Freshly prepare or use your previously prepared this compound solution in anhydrous DMSO.
-
Slowly add the desired molar excess of the this compound solution to the solution of your amine-containing molecule with gentle stirring.
-
Allow the reaction to proceed for 1-2 hours at room temperature. For light-sensitive molecules, protect the reaction from light.
-
After the reaction is complete, proceed with the purification of the conjugate.
Visualizations
Caption: Experimental workflow for this compound conjugation.
Caption: Troubleshooting decision tree for low conjugation efficiency.
Stability issues of activated Folic acid NHS ester in solution
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the stability of activated Folic acid NHS ester in solution.
Troubleshooting Guide
This guide addresses common issues encountered during the handling and use of this compound for bioconjugation experiments.
Issue 1: Low or No Conjugation Efficiency
| Possible Cause | Troubleshooting Step | Rationale |
| Hydrolysis of this compound | 1. Solvent Preparation: Use anhydrous DMSO or DMF to dissolve the this compound immediately before use.[1][2] Avoid aqueous buffers for initial dissolution. 2. pH Control: Perform the conjugation reaction in a pH range of 7.2-8.5.[3][] NHS esters hydrolyze rapidly at higher pH.[3][5] 3. Fresh Solution: Do not store this compound in solution.[1] Prepare it fresh for each experiment. | |
| Inactive this compound | 1. Proper Storage: Store the solid this compound desiccated at -20°C.[1][5][6] 2. Temperature Equilibration: Allow the vial to warm to room temperature before opening to prevent moisture condensation.[5][6] | |
| Presence of Competing Nucleophiles | 1. Buffer Selection: Avoid buffers containing primary amines, such as Tris (tris(hydroxymethyl)aminomethane), as they will compete with the target molecule for reaction with the NHS ester.[2] Use non-nucleophilic buffers like phosphate, borate, or carbonate/bicarbonate.[3] | |
| Incorrect Regioisomer of Folic Acid Activation | 1. Synthesis Verification: If synthesizing in-house, ensure the activation is specific to the γ-carboxylic acid to maintain the α-carboxylic acid for receptor binding.[7][8] |
Issue 2: Poor Solubility of this compound
| Possible Cause | Troubleshooting Step | Rationale |
| Inherent Low Water Solubility | 1. Use of Organic Solvents: Dissolve the this compound in anhydrous DMSO or DMF prior to adding it to the aqueous reaction buffer.[1][2][9] Folic acid itself has poor water solubility.[9] | |
| Precipitation in Reaction Buffer | 1. Solvent Carryover: When adding the DMSO/DMF stock solution to the aqueous buffer, ensure the final concentration of the organic solvent is not high enough to cause precipitation of other reaction components. Typically, a final concentration of 5-10% (v/v) is tolerated. |
Frequently Asked Questions (FAQs)
Q1: What is the best solvent to dissolve this compound?
A1: Anhydrous (dry) Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF) are the recommended solvents for dissolving this compound.[1][2] These organic solvents minimize exposure to moisture, which can cause hydrolysis of the NHS ester.
Q2: Can I store this compound in solution?
A2: It is strongly recommended not to store this compound in solution.[1] Due to the high reactivity of the NHS ester, it is susceptible to hydrolysis, especially in the presence of any residual moisture. You should always prepare the solution immediately before use.
Q3: What is the optimal pH for conjugation reactions with this compound?
A3: The optimal pH for conjugation reactions is between 7.2 and 8.5.[3][] This pH range provides a good balance between the reactivity of the primary amine on your target molecule and the stability of the NHS ester. At pH values above 8.5, the rate of hydrolysis of the NHS ester increases significantly.[3]
Q4: My conjugation reaction is not working. How can I check if my this compound is still active?
A4: While a direct activity assay for the this compound itself is complex, you can infer its activity. Ensure proper storage conditions (desiccated at -20°C) and handling (warming to room temperature before opening) have been followed.[1][5][6] If you suspect hydrolysis, it is best to use a fresh vial of the compound. A general method to assess the activity of NHS esters involves reacting a small amount with a primary amine and monitoring the reaction progress, but for troubleshooting, using a new batch is often more practical.
Q5: Why is it important to use a non-amine-containing buffer for the conjugation reaction?
A5: Buffers containing primary amines, such as Tris, will compete with your target molecule for reaction with the this compound.[2] This will lead to a significant reduction in the yield of your desired conjugate. It is crucial to use non-nucleophilic buffers like phosphate, borate, or carbonate/bicarbonate.[3]
Quantitative Data Summary
| pH | Temperature | Half-life of NHS Ester in Aqueous Solution |
| 7.0 | 0°C | 4-5 hours[3] |
| 7.0 | Room Temperature | ~7 hours[5] |
| 8.6 | 4°C | 10 minutes[3] |
| 9.0 | Room Temperature | Minutes[5] |
Experimental Protocols
Protocol 1: Preparation of this compound Solution
-
Equilibrate: Remove the vial of solid this compound from -20°C storage and allow it to warm to room temperature for at least 20 minutes before opening. This prevents moisture from the air from condensing inside the vial.[5][6]
-
Solvent Addition: Using a syringe, add anhydrous DMSO or DMF to the vial to achieve the desired concentration.[1] For example, add 100 µL of anhydrous DMSO per mg of solid.[1]
-
Dissolution: Gently vortex or pipette the solution up and down to ensure the solid is completely dissolved.[1]
-
Immediate Use: Proceed immediately to the conjugation reaction. Do not store the solution.[1]
Protocol 2: General Conjugation of this compound to a Primary Amine-Containing Molecule
-
Prepare Target Molecule: Dissolve your amine-containing molecule (e.g., protein, peptide, or amino-modified oligonucleotide) in a non-nucleophilic buffer (e.g., 0.1 M sodium phosphate, 0.1 M sodium bicarbonate) at a pH of 7.2-8.5.[2][3]
-
Prepare this compound: Freshly prepare a stock solution of this compound in anhydrous DMSO as described in Protocol 1.
-
Reaction: Add the desired molar excess of the this compound solution to the solution of your target molecule. The final concentration of DMSO should ideally be kept below 10% (v/v) to avoid negative effects on protein structure or solubility.
-
Incubation: Incubate the reaction mixture at room temperature for 30 minutes to 2 hours, or at 4°C for 2 to 4 hours. The optimal time may need to be determined empirically. Protect the reaction from light if working with light-sensitive compounds.[1]
-
Quenching (Optional): The reaction can be stopped by adding a small molecule with a primary amine, such as Tris or glycine, to quench any unreacted this compound.
-
Purification: Remove excess, unreacted this compound and byproducts using standard chromatography techniques such as size exclusion chromatography (for proteins) or dialysis.
Visualizations
Caption: Workflow for this compound Conjugation.
Caption: Troubleshooting Decision Tree for Low Conjugation.
References
- 1. Protocol for Conjugating NHS-Ester Modifications to Amino-Labeled Oligonucleotides [sigmaaldrich.com]
- 2. glenresearch.com [glenresearch.com]
- 3. Amine-Reactive Crosslinker Chemistry | Thermo Fisher Scientific - CR [thermofisher.com]
- 5. info.gbiosciences.com [info.gbiosciences.com]
- 6. documents.thermofisher.com [documents.thermofisher.com]
- 7. researchgate.net [researchgate.net]
- 8. A step-wise synthetic approach is necessary to access γ-conjugates of folate: folate-conjugated prodigiosenes - RSC Advances (RSC Publishing) DOI:10.1039/C9RA01435G [pubs.rsc.org]
- 9. reddit.com [reddit.com]
Preventing hydrolysis of Folic acid NHS ester during reaction
This technical support center provides researchers, scientists, and drug development professionals with detailed troubleshooting guides and frequently asked questions to address common challenges encountered during conjugation reactions with Folic acid N-hydroxysuccinimide (NHS) ester, with a primary focus on preventing its hydrolysis.
Frequently Asked Questions (FAQs)
Q1: What is Folic acid NHS ester and what is its primary use?
This compound is a derivative of folic acid, an essential B vitamin.[1] It is chemically modified with an N-hydroxysuccinimide (NHS) ester group, which makes it reactive towards primary amines (-NH2).[2] This reactivity is utilized to covalently attach, or "conjugate," the folic acid molecule to various biomolecules, such as proteins, antibodies, liposomes, and drug delivery systems.[1][3] The primary goal is often to target cells that overexpress folate receptors, a common characteristic of many cancer cells, thereby enabling targeted drug delivery or cellular imaging.[1][4][5]
Q2: What is hydrolysis in the context of a this compound reaction, and why is it a problem?
Hydrolysis is a chemical reaction in which the NHS ester group reacts with water. This reaction is a major competitor to the desired conjugation reaction with the target amine.[6][] The product of hydrolysis is the original folic acid with a carboxylic acid group, which is no longer reactive with amines. This loss of reactivity reduces the overall efficiency and yield of the desired folate-conjugated molecule.[2][]
Q3: What are the key factors that influence the rate of NHS ester hydrolysis?
Several factors significantly impact the rate of hydrolysis:
-
pH: The rate of hydrolysis increases dramatically as the pH becomes more alkaline.[6][8] While a pH range of 7.2-8.5 is optimal for the amine reaction, higher values within or above this range will accelerate hydrolysis.[][9]
-
Temperature: Higher temperatures increase the rate of all chemical reactions, including hydrolysis.[6]
-
Time: The longer the NHS ester is exposed to an aqueous environment, the more opportunity there is for hydrolysis to occur.[10]
-
Water Concentration: The presence of water is a prerequisite for hydrolysis. Therefore, minimizing premature exposure to water is critical.[2]
Q4: How should I store this compound to ensure its stability and reactivity?
Proper storage is crucial to prevent degradation. This compound should be stored desiccated (kept dry) at low temperatures, such as -20°C or below, under an inert atmosphere like nitrogen.[3][4][10] Before use, the container must be allowed to equilibrate to room temperature before opening.[10] This prevents atmospheric moisture from condensing on the cold reagent, which would cause hydrolysis and reduce its activity.[10]
Q5: Which buffers are recommended for the conjugation reaction, and which should be avoided?
It is essential to use a buffer that does not contain primary amines, as these will compete with the target molecule for reaction with the NHS ester.
-
Recommended Buffers: Phosphate, HEPES, borate, or carbonate-bicarbonate buffers at a pH of 7.2 to 8.5 are commonly used.[6]
-
Buffers to Avoid: Buffers containing primary amines, such as Tris (TBS) or glycine, are not compatible with the reaction and should be avoided.[6] However, these buffers can be useful for quenching the reaction by consuming any unreacted NHS ester at the end of the procedure.[6]
Troubleshooting Guide
Problem: My conjugation yield is low or non-existent.
Low conjugation efficiency is a common issue, often stemming from the hydrolysis of the this compound. The following table outlines potential causes and corrective actions.
| Potential Cause | Recommended Solution |
| Degraded/Hydrolyzed Reagent | The this compound may have been improperly stored or repeatedly exposed to moisture. Use a fresh vial of the reagent. For critical applications, the activity of the NHS ester can be assessed by measuring the absorbance of the released NHS at 260 nm before and after intentional base-catalyzed hydrolysis.[10] |
| Suboptimal pH | The buffer pH may be too low, resulting in protonated (and thus unreactive) amines, or too high, causing rapid hydrolysis. Verify the buffer pH is within the optimal 7.2-8.5 range.[6][9] |
| Incorrect Buffer Composition | The buffer may contain competing nucleophiles, such as Tris or sodium azide at high concentrations.[6] Switch to a recommended non-amine buffer like phosphate or HEPES.[6] |
| Slow Reaction Kinetics | The concentration of the amine-containing molecule may be too low, allowing the competing hydrolysis reaction to dominate.[2][] Increase the concentration of the reactants or reduce the total reaction volume to make the conjugation reaction more favorable.[2] |
| Premature Hydrolysis | The this compound was exposed to water for too long before the reaction. Always dissolve the NHS ester in an anhydrous organic solvent like DMSO or DMF immediately before adding it to the aqueous reaction buffer.[2][9] |
Quantitative Data: NHS Ester Stability
The stability of an NHS ester is highly dependent on pH and temperature. The half-life (the time it takes for 50% of the reagent to hydrolyze) provides a quantitative measure of its stability under different conditions.
| pH | Temperature | Half-life of NHS Ester |
| 7.0 | 0°C | 4 - 5 hours[6][8] |
| 8.6 | 4°C | 10 minutes[6][8] |
| 7.2 - 8.5 | Room Temp or 4°C | Reaction typically run for 0.5 - 4 hours[6] |
Experimental Protocols
General Protocol for this compound Conjugation to an Amine-Containing Molecule
This protocol provides a general workflow for conjugating this compound to a protein or other amine-containing biomolecule. Optimization may be required depending on the specific molecule.
1. Materials and Reagents:
-
This compound
-
Amine-containing molecule (e.g., protein, peptide)
-
Anhydrous (dry) dimethyl sulfoxide (DMSO) or dimethylformamide (DMF)[2]
-
Conjugation Buffer: Phosphate, HEPES, or Borate buffer, pH 7.2-8.5 (e.g., 0.1 M sodium phosphate, 150 mM NaCl, pH 7.5). Do not use Tris or glycine buffers.[6]
-
Quenching Buffer (Optional): 1 M Tris-HCl, pH 8.0
-
Purification system (e.g., dialysis, size-exclusion chromatography column)
2. Procedure:
-
Step 1: Prepare the Amine-Containing Molecule
-
Dissolve the amine-containing molecule in the Conjugation Buffer to a final concentration that is as high as practically possible to favor the conjugation reaction.[2][]
-
If the molecule is in a buffer containing amines (like Tris), it must be exchanged into the Conjugation Buffer via dialysis or desalting column first.
-
-
Step 2: Prepare the this compound Solution
-
Allow the vial of this compound to warm to room temperature before opening.[10]
-
Immediately before starting the reaction, dissolve the this compound in a small amount of anhydrous DMSO or DMF to create a concentrated stock solution.[2] The amount to dissolve depends on the desired molar excess for the reaction (typically 10-20 fold molar excess over the amine).
-
-
Step 3: Perform the Conjugation Reaction
-
Add the calculated volume of the this compound stock solution to the solution of the amine-containing molecule.
-
Mix gently and immediately. The final concentration of the organic solvent should ideally be below 10% to avoid denaturation of proteins.[6]
-
Allow the reaction to proceed for 1-4 hours at room temperature or overnight at 4°C.[6] Lower temperatures will slow the hydrolysis reaction.[8]
-
-
Step 4: Quench the Reaction (Optional)
-
To stop the reaction and remove any remaining active NHS ester, add the Quenching Buffer to a final concentration of 20-50 mM.[6]
-
Incubate for 15-30 minutes at room temperature.
-
-
Step 5: Purify the Conjugate
-
Remove unreacted Folic acid, hydrolyzed Folic acid, and the NHS leaving group from the final conjugate.
-
This is typically achieved by extensive dialysis against a suitable buffer or by using a size-exclusion chromatography (desalting) column.[1]
-
Visualizations
Caption: Competing reaction pathways for this compound.
References
- 1. Buy this compound | 153445-05-7 [smolecule.com]
- 2. glenresearch.com [glenresearch.com]
- 3. Folic NHS ester | 153445-05-7 | DGA44505 | Biosynth [biosynth.com]
- 4. Folate PEG3 NHS ester | AxisPharm [axispharm.com]
- 5. Synthesis and Characterization of Folic Acid-Conjugated Terbium Complexes as Luminescent Probes for Targeting Folate Receptor-Expressing Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Amine-Reactive Crosslinker Chemistry | Thermo Fisher Scientific - LT [thermofisher.com]
- 8. help.lumiprobe.com [help.lumiprobe.com]
- 9. This compound | 153445-05-7 | Benchchem [benchchem.com]
- 10. documents.thermofisher.com [documents.thermofisher.com]
Optimizing pH for Folic acid NHS ester conjugation reactions
Welcome to the technical support center for optimizing your folic acid N-hydroxysuccinimide (NHS) ester conjugation reactions. This guide provides answers to frequently asked questions and troubleshooting advice to help researchers, scientists, and drug development professionals achieve efficient and reliable conjugation results.
Frequently Asked Questions (FAQs)
Q1: What is the optimal pH for conjugating a folic acid NHS ester to a primary amine?
The optimal pH for the reaction between an NHS ester and a primary amine is between 8.3 and 8.5[1][2]. This pH range provides the best balance between having a reactive, deprotonated amine group and minimizing the hydrolysis of the NHS ester[1][2].
Q2: Why is pH so critical for this reaction?
The reaction's success hinges on a competition between two key processes: aminolysis (the desired reaction) and hydrolysis (an undesirable side reaction).
-
Aminolysis: The primary amine (R-NH₂) acts as a nucleophile, attacking the NHS ester to form a stable amide bond. This requires the amine to be in its unprotonated form.
-
Hydrolysis: Water molecules can also attack and hydrolyze the NHS ester, rendering it inactive. This reaction becomes significantly faster at higher pH levels[1].
The optimal pH of 8.3-8.5 ensures that a sufficient concentration of the amine is deprotonated and reactive while keeping the rate of NHS ester hydrolysis manageable[1][2].
Q3: What happens if the reaction pH is too low or too high?
Deviating from the optimal pH range will significantly decrease the yield of your desired conjugate. At a low pH, the amine group is protonated (R-NH₃⁺) and is no longer a nucleophile, preventing the reaction from occurring[1][2]. At a pH higher than optimal, the hydrolysis of the NHS ester happens so quickly that it outcompetes the reaction with the amine, again leading to a low yield[1][3].
Table 1: Effect of pH on this compound Conjugation
| pH Range | State of Primary Amine | NHS Ester Stability | Primary Outcome |
| < 7.0 | Protonated (R-NH₃⁺), unreactive[1][2] | High | No or very little conjugation |
| 7.0 - 8.0 | Increasing deprotonation | Moderate | Sub-optimal conjugation efficiency |
| 8.3 - 8.5 | Deprotonated (R-NH₂), reactive [1][2] | Moderate, sufficient for reaction | Optimal conjugation efficiency [1][2] |
| > 9.0 | Deprotonated (R-NH₂), reactive | Low, rapid hydrolysis[1][2] | Low yield due to ester degradation |
Q4: Which buffers are recommended for this reaction?
The choice of buffer is critical. Avoid buffers that contain primary amines, as they will compete with your target molecule for reaction with the NHS ester.
Table 2: Recommended Buffers for NHS Ester Conjugation
| Recommended Buffers | Concentration | Notes |
| Sodium Bicarbonate | 0.1 M | A commonly used and effective buffer for maintaining a pH of ~8.3[1][2]. |
| Sodium Borate (NaB) | 0.09 M - 0.1 M | Effective for maintaining pH 8.5[4]. |
| Phosphate Buffer | 0.1 M | A suitable alternative for achieving the desired pH range[1][2]. |
| Buffers to Avoid | ||
| Tris-based buffers (e.g., Tris-HCl) | N/A | Tris contains a primary amine and is generally not recommended, though its reactivity is low[1][2]. |
| Glycine | N/A | Contains a primary amine and will interfere with the conjugation. |
| Ammonium salts | N/A | Will compete with the target amine[5]. |
Q5: Folic acid and its NHS ester are poorly soluble in aqueous buffers. How should I handle this?
Poor solubility is a common challenge. The recommended approach is to first dissolve the this compound in a small amount of an anhydrous organic solvent like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) before adding it to the aqueous buffer solution containing your amine-modified molecule[1][6]. Folic acid itself is also often dissolved in DMSO to start the activation process[6][7].
Q6: How can I ensure the conjugation is specific to the γ-carboxylic acid of folic acid?
Folic acid has two carboxylic acid groups (α and γ). For many applications, particularly those involving folate receptor binding, conjugation must be specific to the γ-position to maintain biological activity[8][9]. Directly activating folic acid with EDC/NHS often results in a mixture of α- and γ-isomers that are difficult to separate[9][10]. To ensure γ-specificity, a step-wise synthetic approach involving protective groups is often necessary[9].
Troubleshooting Guide
Table 3: Common Problems and Solutions in Folic Acid Conjugation
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Low or No Conjugation Yield | Incorrect pH: The reaction buffer is outside the optimal 8.3-8.5 range. | Verify the pH of your buffer just before use. Adjust as needed. |
| Hydrolyzed NHS Ester: The NHS ester reagent was exposed to moisture during storage or the reaction pH was too high. | Use fresh, anhydrous DMSO/DMF to dissolve the ester. Store the reagent properly in a desiccator. Ensure the pH does not exceed 8.5[4]. | |
| Protonated Amine: The reaction pH was too low. | Confirm your buffer is at pH 8.3-8.5[1]. | |
| Competing Nucleophiles: The buffer (e.g., Tris) or other contaminants contain primary amines. | Use a recommended non-amine buffer like sodium bicarbonate or phosphate[1][2]. Ensure the amine-molecule to be conjugated is free of ammonium salts[5]. | |
| Inconsistent Results | pH Drift: During large-scale reactions, the hydrolysis of the NHS ester can release N-hydroxysuccinimide, acidifying the mixture[1][2]. | Use a more concentrated buffer or monitor and adjust the pH during the reaction for large-scale conjugations[2]. |
| Reagent Instability: Folic acid or the NHS ester is degrading. | Prepare solutions fresh and protect light-sensitive reagents (like some fluorescent dyes) from light[4]. | |
| Conjugate has Poor Biological Activity | Incorrect Regioisomer: The conjugation occurred at the α-carboxylic acid instead of the desired γ-position, hindering receptor binding[9]. | Employ a step-wise synthetic strategy with protecting groups to ensure γ-specific activation of folic acid[9]. Analyze the final product to confirm the conjugation site. |
Visualizations and Protocols
The following diagrams illustrate the key chemical principles and a general workflow for the conjugation reaction.
Caption: Competing reaction pathways at different pH values.
Caption: General experimental workflow for folic acid conjugation.
Experimental Protocols
Protocol 1: Preparation of 0.1 M Sodium Bicarbonate Buffer (pH 8.3)
-
Dissolve: Weigh out 8.4 g of sodium bicarbonate (NaHCO₃) and dissolve it in ~900 mL of Milli-Q water.
-
Adjust pH: Check the pH using a calibrated pH meter. The pH should be approximately 8.3. If adjustment is needed, use dilute NaOH or HCl. Note: Avoid adding large volumes of acid or base.
-
Final Volume: Adjust the final volume to 1 L with Milli-Q water.
-
Filter: Filter the buffer through a 0.22 µm filter. Store at 4°C.
Protocol 2: General Folic Acid-NHS Ester Conjugation
This is a general guideline; molar excess of the NHS ester and reaction times may need to be optimized for your specific molecules.
-
Prepare Reagents: Allow all reagents, including the buffer, to come to room temperature before use.
-
Dissolve Amine-Molecule: Dissolve your primary amine-containing molecule in the pH 8.3-8.5 conjugation buffer to a final concentration of 1-10 mg/mL[1][2].
-
Dissolve Folic Acid-NHS Ester: Immediately before starting the reaction, dissolve the folic acid-NHS ester in a small volume of anhydrous DMSO or DMF to create a concentrated stock solution[1][2].
-
Combine Reagents: Add the calculated amount (typically a 5-10 fold molar excess) of the dissolved folic acid-NHS ester to the solution of the amine-molecule. Mix gently but thoroughly.
-
Incubate: Allow the reaction to proceed for at least 2-4 hours at room temperature or overnight at 4°C[2]. Protect the reaction from light if either component is light-sensitive.
-
Purification: Quench the reaction (e.g., by adding a small amount of Tris or hydroxylamine) to consume any unreacted NHS ester. Purify the resulting conjugate from excess reagents and byproducts using an appropriate method, such as gel filtration (e.g., PD-10 desalting columns), dialysis, or HPLC[1].
-
Characterization: Characterize the final conjugate using methods like HPLC, mass spectrometry, or UV-Vis spectroscopy to confirm successful conjugation.
References
- 1. lumiprobe.com [lumiprobe.com]
- 2. interchim.fr [interchim.fr]
- 3. researchgate.net [researchgate.net]
- 4. NHS-酯修饰与氨基标记的寡核苷酸缀合的实验方案 [sigmaaldrich.com]
- 5. glenresearch.com [glenresearch.com]
- 6. Reddit - The heart of the internet [reddit.com]
- 7. rsc.org [rsc.org]
- 8. researchgate.net [researchgate.net]
- 9. A step-wise synthetic approach is necessary to access γ-conjugates of folate: folate-conjugated prodigiosenes - RSC Advances (RSC Publishing) DOI:10.1039/C9RA01435G [pubs.rsc.org]
- 10. Synthesis and Characterization of Folic Acid-Conjugated Terbium Complexes as Luminescent Probes for Targeting Folate Receptor-Expressing Cells - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Regioselective γ-Conjugation of Folic Acid
Welcome to the technical support center for the regioselective γ-conjugation of folic acid. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) regarding the specific challenges encountered during the conjugation of molecules to the γ-carboxyl group of folic acid.
Frequently Asked Questions (FAQs)
Q1: Why is regioselective γ-conjugation of folic acid important?
A1: Regioselective γ-conjugation is crucial for maintaining the biological activity of folic acid as a targeting ligand. Folic acid consists of a pteroate moiety linked to L-glutamic acid.[1] The α-carboxylic acid of the glutamate residue is involved in the binding interaction with the folate receptor (FRα).[1] Conjugation at this site can significantly reduce or abolish the binding affinity. In contrast, the γ-carboxylic acid is further from the binding pocket, and modifications at this position are well-tolerated, allowing the conjugated molecule to be effectively targeted to cells overexpressing the folate receptor.[1]
Q2: What are the main challenges in achieving regioselective γ-conjugation?
A2: The primary challenge lies in the similar reactivity of the α- and γ-carboxylic acid groups of the glutamic acid residue in folic acid. Direct conjugation methods often result in a mixture of α- and γ-isomers, as well as di-substituted products.[2] These regioisomers can be very difficult to separate due to their similar physicochemical properties.[1] Furthermore, the poor solubility of folic acid in many common organic solvents limits the choice of reaction conditions.[3][4]
Q3: What are the principal strategies to achieve regioselective γ-conjugation?
A3: There are three main strategies to overcome the lack of regioselectivity:
-
Direct Activation: This involves the direct reaction of folic acid with a coupling agent and the molecule to be conjugated. While seemingly the simplest approach, it often lacks selectivity.[1]
-
Step-wise Synthesis (Retrosynthetic Approach): This strategy involves the synthesis of a pre-functionalized γ-glutamate derivative which is then coupled to pteroic acid. This ensures that the conjugation occurs exclusively at the γ-position.[1]
-
Use of Protecting Groups: This method involves selectively protecting the α-carboxylic acid, leaving the γ-carboxylic acid available for conjugation. After the conjugation reaction, the protecting group is removed.
Troubleshooting Guide
Issue 1: Low Yield of Conjugated Product
| Possible Cause | Troubleshooting Step | Expected Outcome |
| Incomplete activation of the carboxylic acid groups. | Increase the equivalents of the coupling agents (e.g., DCC, EDC) and NHS. An excess of DCC is often necessary to achieve quantitative conversion.[5] | Increased formation of the activated folate ester, leading to a higher yield of the final conjugate. |
| Poor solubility of folic acid in the reaction solvent. | Use a suitable solvent system. Dimethyl sulfoxide (DMSO) is a common choice for dissolving folic acid.[1] Ensure the reaction mixture is homogenous. | Improved reaction kinetics and higher product yield. |
| Suboptimal reaction time or temperature. | Optimize the reaction time and temperature. For DCC/NHS activation, a reaction time of 17 hours at 25°C has been shown to be effective.[5] | Drive the reaction to completion and maximize the yield. |
| Degradation of starting materials or product. | Ensure all reagents are dry and the reaction is performed under an inert atmosphere (e.g., nitrogen or argon) if any of the components are sensitive to moisture or oxidation. | Minimized side reactions and degradation, leading to a cleaner reaction and higher yield. |
Issue 2: Lack of Regioselectivity (Mixture of α- and γ-isomers)
| Possible Cause | Troubleshooting Step | Expected Outcome |
| Similar reactivity of α- and γ-carboxylic acids in direct conjugation. | Employ a step-wise synthetic approach where the γ-position of glutamic acid is functionalized before coupling to pteroic acid.[1] | Exclusive formation of the desired γ-conjugate. |
| Ineffective differentiation between the two carboxyl groups. | Utilize a protecting group strategy for the α-carboxylic acid. | Selective reaction at the γ-position, yielding a single regioisomer. |
| Reaction conditions favoring α-conjugation. | A study has shown that using two equivalents of DCC and NHS at 25°C for 17 hours can achieve 92% γ-selectivity in the conjugation of ethanolamine.[5] | Optimized reaction conditions can favor the formation of the γ-isomer. |
Issue 3: Difficulty in Purifying the γ-Conjugate
| Possible Cause | Troubleshooting Step | Expected Outcome |
| Similar chromatographic behavior of α- and γ-isomers. | Utilize anion-exchange chromatography with a gradient elution (e.g., NH4HCO3 gradient) to separate the isomers.[6] | Successful separation of the desired γ-isomer from the α-isomer and starting material. |
| Co-elution with unreacted starting materials or byproducts. | Employ preparative reverse-phase HPLC for purification. This technique is often necessary to isolate pure γ-folate conjugates.[4] | High-purity γ-conjugate suitable for further applications. |
| Product instability during purification. | For sensitive conjugates, such as those with disulfide bonds, avoid harsh basic work-up conditions and consider using the crude salt for subsequent steps.[1] | Preservation of the integrity of the final product. |
Experimental Protocols
Protocol 1: Direct γ-Selective Conjugation using DCC/NHS
This protocol is adapted from a study optimizing the γ-conjugation of folic acid to ethanolamine.[5]
-
Activation: Dissolve folic acid in dry DMSO. Add two equivalents of N,N'-dicyclohexylcarbodiimide (DCC) and N-hydroxysuccinimide (NHS).
-
Reaction: Stir the mixture at 25°C for 17 hours to form the activated NHS-ester of folic acid.
-
Conjugation: Add the amine-containing molecule to be conjugated to the reaction mixture.
-
Work-up and Purification: After the reaction is complete, filter the mixture to remove the dicyclohexylurea (DCU) byproduct. The crude product can then be purified by reverse-phase HPLC.
Protocol 2: Purification of α- and γ-Isomers by Anion-Exchange Chromatography
This protocol is based on the separation of DF-folate(α) and DF-folate(γ) isomers.[6]
-
Column Preparation: Use an anion-exchange column equilibrated with the starting buffer.
-
Sample Loading: Dissolve the crude mixture of folate conjugates in the starting buffer and load it onto the column.
-
Elution: Elute the column with a linear gradient of ammonium bicarbonate (NH4HCO3).
-
Fraction Collection and Analysis: Collect fractions and analyze them by a suitable method (e.g., HPLC, UV-Vis spectroscopy) to identify the fractions containing the pure α- and γ-isomers.
Quantitative Data
Table 1: Optimization of Folic Acid γ-Conjugation to Ethanolamine [5]
| Entry | DCC (eq.) | NHS (eq.) | Additive | Temp (°C) | Time (h) | Conversion (%) | γ-Selectivity (%) |
| 1 | 1 | 1 | - | 25 | 17 | 50 | 85 |
| 2 | 2 | 2 | - | 25 | 17 | >98 | 92 |
| 3 | 3 | 3 | - | 25 | 17 | >98 | 91 |
| 4 | 2 | 2 | - | 0 | 17 | 70 | 90 |
| 5 | 2 | 2 | DIPEA | 25 | 17 | >98 | 88 |
| 6 | 2 | 2 | DMAP | 25 | 17 | >98 | 89 |
DIPEA: Diisopropylethylamine, DMAP: 4-Dimethylaminopyridine
Visualizations
Caption: Chemical structure of folic acid highlighting the α- and γ-carboxylic acid groups.
Caption: Experimental workflow for the direct conjugation of folic acid.
Caption: Troubleshooting workflow for common issues in folic acid conjugation.
References
- 1. A step-wise synthetic approach is necessary to access γ-conjugates of folate: folate-conjugated prodigiosenes - RSC Advances (RSC Publishing) DOI:10.1039/C9RA01435G [pubs.rsc.org]
- 2. Item - Method for the Synthesis of γâPEGylated Folic Acid and Its Fluorescein-Labeled Derivative - figshare - Figshare [figshare.com]
- 3. researchgate.net [researchgate.net]
- 4. “Click and go”: simple and fast folic acid conjugation - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. researchgate.net [researchgate.net]
- 6. Synthesis, purification, and tumor cell uptake of 67Ga-deferoxamine--folate, a potential radiopharmaceutical for tumor imaging - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Folic Acid NHS Ester Synthesis
This guide provides researchers, scientists, and drug development professionals with a comprehensive resource for troubleshooting the synthesis of Folic acid N-hydroxysuccinimide (NHS) ester.
Frequently Asked Questions (FAQs)
Q1: What is the purpose of using EDC/DCC and NHS in the synthesis of Folic acid NHS ester?
A1: In this reaction, a carbodiimide, such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) or N,N'-dicyclohexylcarbodiimide (DCC), is used to activate the carboxylic acid groups of folic acid. This activation results in a highly reactive O-acylisourea intermediate. However, this intermediate is unstable and prone to hydrolysis. N-hydroxysuccinimide (NHS) is added to react with the O-acylisourea intermediate to form a more stable, amine-reactive NHS ester. This two-step process improves the efficiency of the subsequent conjugation to amine-containing molecules.
Q2: Why is an anhydrous solvent like DMSO or DMF typically used for this reaction?
A2: The activated intermediates, particularly the O-acylisourea and the this compound itself, are susceptible to hydrolysis. The presence of water can lead to the regeneration of the carboxylic acid on folic acid and the formation of urea byproducts, reducing the overall yield of the desired product. Anhydrous (dry) solvents like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) minimize the presence of water, thereby favoring the desired esterification reaction.
Q3: My reaction mixture has a white precipitate. What is it and how do I remove it?
A3: If you are using DCC as the activating agent, the white precipitate is most likely dicyclohexylurea (DCU), a byproduct of the reaction. DCU is poorly soluble in most organic solvents and can be removed by filtration.
Q4: What is the optimal molar ratio of reactants for the synthesis?
A4: The optimal molar ratio can vary depending on the specific protocol and desired outcome. However, a common starting point is a molar ratio of Folic Acid:NHS:DCC of 1:2:2.[1] It is important to optimize this ratio for your specific experimental conditions to maximize yield and purity.
Q5: How can I purify the final this compound product?
A5: Purification can be achieved through several methods. After filtering out any insoluble byproducts like DCU, the product is often precipitated from the reaction solvent (e.g., DMSO) by adding a non-polar solvent like diethyl ether or a mixture of ether and acetone. The resulting precipitate can then be washed multiple times with the precipitating solvent to remove unreacted starting materials and soluble byproducts. For higher purity, column chromatography, such as with Sephadex G25, can be employed.[1]
Troubleshooting Guide
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low or no yield of this compound | 1. Hydrolysis of activated intermediates: Presence of water in the reaction. 2. Degradation of EDC/DCC: Improper storage of the carbodiimide. 3. Inefficient activation: Suboptimal reaction conditions (temperature, time, pH). | 1. Use anhydrous solvents and reagents. Ensure all glassware is thoroughly dried. 2. Store EDC/DCC in a desiccator at the recommended temperature. Use fresh, high-quality reagents. 3. Optimize reaction time and temperature. The reaction is often carried out at room temperature overnight. The addition of a base like triethylamine can facilitate the reaction. |
| Presence of unreacted Folic acid in the final product | 1. Insufficient activating agent: Molar ratio of EDC/DCC to folic acid is too low. 2. Short reaction time: The activation or esterification reaction did not go to completion. | 1. Increase the molar equivalents of EDC/DCC and NHS relative to folic acid. A common ratio is 1:2:2 (Folic Acid:NHS:DCC).[1] 2. Extend the reaction time, monitoring the progress by a suitable analytical method like HPLC. |
| Formation of multiple products (observed in HPLC/TLC) | 1. Side reactions: Folic acid has two carboxylic acid groups (alpha and gamma) that can be activated, potentially leading to a mixture of products. The amine groups on the pteridine ring can also potentially react. 2. Dimerization: An activated folic acid molecule may react with an unactivated one. | 1. While the gamma-carboxylic acid is generally more reactive, some activation of the alpha-carboxylic acid can occur. Purification by HPLC may be necessary to isolate the desired isomer. Protecting groups may be used for more controlled synthesis. 2. Use an appropriate stoichiometry to favor the reaction with NHS over intermolecular reactions. |
| Difficulty in dissolving Folic acid | Low solubility of Folic acid: Folic acid has poor solubility in many organic solvents. | Use a suitable solvent like DMSO or DMF. Gentle heating and sonication may aid in dissolution. The addition of a small amount of a base like triethylamine can also improve solubility. |
| Product is unstable and decomposes upon storage | Hydrolysis of the NHS ester: The NHS ester is sensitive to moisture. | Store the purified this compound under anhydrous and inert conditions (e.g., under argon or nitrogen) at a low temperature (-20°C or below). |
Experimental Protocols
Key Experiment: Synthesis of this compound
This protocol is a generalized procedure based on common literature methods.[1]
Materials:
-
Folic Acid
-
N,N'-Dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
N-Hydroxysuccinimide (NHS)
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Triethylamine (optional)
-
Diethyl ether or Acetone/ether mixture
-
0.22 µm syringe filter
Procedure:
-
Dissolution of Folic Acid: In a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve Folic Acid in anhydrous DMSO. If necessary, add a small amount of triethylamine to aid dissolution.
-
Addition of Reagents: To the stirred solution, add NHS followed by DCC or EDC. A common molar ratio is 1:2:2 (Folic Acid:NHS:DCC).
-
Reaction: Allow the reaction to stir at room temperature overnight in the dark.
-
Removal of Byproduct (if using DCC): If a white precipitate (dicyclohexylurea) has formed, remove it by filtration, for instance, through a 0.22 µm filter.
-
Precipitation of Product: Slowly add the filtrate to a large volume of cold diethyl ether or an acetone/ether mixture with vigorous stirring. A yellow-orange precipitate should form.
-
Washing and Drying: Collect the precipitate by centrifugation or filtration. Wash the solid multiple times with diethyl ether to remove unreacted reagents and soluble byproducts. Dry the final product under vacuum.
-
Storage: Store the this compound under an inert atmosphere at -20°C or below.
Visualizations
Reaction Pathway for this compound Synthesis
Caption: Reaction pathway for this compound synthesis.
Troubleshooting Workflow for Low Yield
Caption: Troubleshooting workflow for low yield in this compound synthesis.
References
How to confirm successful conjugation of Folic acid NHS ester
Welcome to the technical support center for Folic Acid (FA) N-hydroxysuccinimide (NHS) ester conjugation. This guide provides troubleshooting advice, frequently asked questions (FAQs), and detailed protocols to help you successfully confirm the conjugation of FA-NHS to your molecule of interest.
Frequently Asked Questions (FAQs)
Q1: What is the principle behind using Folic Acid NHS ester for conjugation?
A1: this compound is a carboxyl-activated form of folic acid. The NHS ester group is highly reactive towards primary aliphatic amine groups (-NH2) present on molecules like proteins, peptides, or amine-modified nanoparticles.[1] The reaction forms a stable amide bond, covalently linking the folic acid to the target molecule.[1] This method is widely used for targeted drug delivery, as many cancer cells overexpress folate receptors.[2][3][4]
Q2: Which functional group on my molecule will this compound react with?
A2: this compound specifically reacts with primary aliphatic amines (-NH2).[1] While it can react with other nucleophiles like hydroxyl (-OH) and sulfhydryl (-SH) groups, the resulting ester and thioester bonds are less stable and can be hydrolyzed or displaced by amines.[1]
Q3: How can I qualitatively confirm that the conjugation was successful?
A3: Several spectroscopic and chromatographic methods can provide qualitative confirmation. UV-Vis spectroscopy will show characteristic absorbance peaks for folic acid in the conjugate.[5][6] ¹H NMR spectroscopy can reveal new peaks corresponding to the formation of an amide bond.[7] Techniques like FT-IR spectroscopy can also show the appearance of new amide bond vibrations.[5]
Q4: How do I remove unconjugated Folic Acid after the reaction?
A4: The purification method depends on the size and properties of your conjugated molecule. For large molecules like proteins or nanoparticles, dialysis or size exclusion chromatography (e.g., using Sephadex columns) is effective.[8] For smaller molecules, Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) can be used to separate the conjugate from unreacted folic acid.[9][10]
Q5: What is the expected color of the reaction mixture?
A5: Folic acid solutions are typically yellow. During the activation of folic acid with NHS and a coupling agent like DCC, the formation of a yellow precipitate (dicyclohexylurea) can be observed.[11] The final conjugate solution will likely retain a yellow hue, depending on the concentration.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Low or no conjugation efficiency | Hydrolysis of NHS ester: The NHS ester is moisture-sensitive and can hydrolyze, rendering it inactive.[1] | Use anhydrous solvents (e.g., DMSO, DMF) for the reaction.[8][12] Prepare NHS ester solutions immediately before use. |
| Incorrect pH: The reaction of NHS esters with primary amines is most efficient at a pH of 7-9.[1] | Maintain the reaction buffer pH between 7 and 9. A common choice is a sodium bicarbonate or borate buffer.[1] | |
| Presence of competing nucleophiles: Primary amine-containing buffers (e.g., Tris) will compete with your target molecule for reaction with the NHS ester. | Use non-nucleophilic buffers like PBS, HEPES, or bicarbonate/borate buffers.[1] | |
| Steric hindrance: The amine group on your target molecule may be sterically hindered, preventing efficient reaction. | Consider using a this compound with a longer spacer arm to reduce steric hindrance. | |
| Precipitation of the conjugate during the reaction | Low solubility: The folic acid conjugate may have lower solubility than the starting materials in the reaction buffer. | Perform the reaction in a solvent system known to solubilize all components, such as a mixture of DMSO and an aqueous buffer.[12] You may need to optimize the solvent ratio. |
| Difficulty in purifying the conjugate | Similar properties of conjugate and starting material: If the size and charge of the conjugate are very similar to the unconjugated starting materials, separation can be challenging. | Optimize your purification technique. For HPLC, try different columns or gradient elution methods.[13][14] For size exclusion, ensure the column resin has the appropriate fractionation range. |
| Ambiguous results from characterization techniques | Overlapping signals: In spectroscopic methods like UV-Vis or NMR, signals from your molecule of interest might overlap with those from folic acid. | Run control spectra of your unconjugated molecule and free folic acid under the same conditions. This will help in identifying new signals or shifts that are specific to the conjugate. |
| Insufficient concentration: The concentration of the conjugate may be too low for detection by the chosen analytical method. | Concentrate your sample before analysis. Ensure the chosen technique has sufficient sensitivity for your expected concentration. |
Key Experimental Protocols & Data Interpretation
UV-Vis Spectroscopy
Protocol:
-
Prepare a standard curve of free folic acid in the same buffer as your conjugate to determine its molar extinction coefficient. Folic acid typically has absorbance maxima around 288 nm and 363 nm.[5][15]
-
Dissolve a known concentration of your purified conjugate in the buffer.
-
Measure the UV-Vis spectrum of the conjugate from 200-500 nm.
-
Measure the spectrum of the unconjugated molecule at the same concentration as a control.
Data Interpretation:
-
Qualitative Confirmation: The spectrum of the successful conjugate should exhibit the characteristic absorbance peaks of folic acid, which are absent in the spectrum of the unconjugated molecule.[6]
-
Quantitative Analysis: The degree of labeling (moles of folic acid per mole of your molecule) can be calculated using the Beer-Lambert law and the absorbance at ~363 nm, where most proteins and other biomolecules have minimal absorbance.
Typical UV-Vis Data Summary:
| Sample | Absorbance Maxima (λmax) | Appearance of Folic Acid Peaks? |
| Folic Acid | ~288 nm, ~363 nm | N/A |
| Unconjugated Molecule | (Varies) | No |
| FA-Conjugate | (Varies), ~288 nm, ~363 nm | Yes |
¹H NMR Spectroscopy
Protocol:
-
Lyophilize and dissolve the purified conjugate in a suitable deuterated solvent (e.g., DMSO-d6, D2O).
-
Dissolve the unconjugated molecule and free folic acid in the same solvent as controls.
-
Acquire ¹H NMR spectra for all samples.
Data Interpretation:
-
Qualitative Confirmation: Compare the spectrum of the conjugate to the spectra of the starting materials. The formation of a new amide bond can sometimes be observed as a new signal or a shift in the chemical environment of nearby protons.[7] The presence of characteristic folic acid aromatic proton signals (typically between 6.5 and 8.7 ppm in DMSO-d6) in the conjugate's spectrum confirms its presence.[9]
High-Performance Liquid Chromatography (HPLC)
Protocol:
-
Use a Reverse-Phase (RP) HPLC system with a C18 column.[16]
-
Develop a gradient elution method, typically using a mobile phase consisting of an aqueous buffer (e.g., phosphate buffer or water with 0.1% TFA) and an organic solvent like acetonitrile.[13][14]
-
Inject the reaction mixture, the purified conjugate, and the starting materials as controls.
-
Monitor the elution profile using a UV detector set to a wavelength where folic acid absorbs strongly (e.g., 288 nm).[15]
Data Interpretation:
-
Confirmation of Conjugation: A successful conjugation will result in a new peak in the chromatogram with a different retention time than the free folic acid and the unconjugated molecule.
-
Purity Assessment: The chromatogram of the purified conjugate should ideally show a single, sharp peak, indicating its purity. The absence of a peak at the retention time of free folic acid confirms its removal.
Visualizing the Workflow and Reaction
Below are diagrams illustrating the experimental workflow and the chemical reaction.
Caption: Experimental workflow for this compound conjugation and confirmation.
Caption: Chemical reaction of this compound with a primary amine.
References
- 1. glenresearch.com [glenresearch.com]
- 2. Development and Characterization of Folic Acid-Conjugated Amodiaquine-Loaded Nanoparticles–Efficacy in Cancer Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Folic Acid Conjugated Nanocarriers for Efficient Targetability and Promising Anticancer Efficacy for Treatment of Breas… [ouci.dntb.gov.ua]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Surface Plasmon Resonance, a Novel Technique for Sensing Cancer Biomarker: Folate Receptor and Nanoparticles Interface - PMC [pmc.ncbi.nlm.nih.gov]
- 9. rsc.org [rsc.org]
- 10. Synthesis and Characterization of Folic Acid-Conjugated Terbium Complexes as Luminescent Probes for Targeting Folate Receptor-Expressing Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 11. tandfonline.com [tandfonline.com]
- 12. reddit.com [reddit.com]
- 13. Use of the affinity/HPLC method for quantitative estimation of folic acid in enriched cereal-grain products - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. ars.usda.gov [ars.usda.gov]
- 15. UV-Vis Spectrum of Folic Acid | SIELC Technologies [sielc.com]
- 16. chemrj.org [chemrj.org]
Validation & Comparative
A Researcher's Guide to the Characterization of Folic Acid NHS Ester by FTIR and NMR
For scientists and professionals in drug development and bioconjugation, the successful synthesis and purification of activated molecules like Folic acid N-hydroxysuccinimide (NHS) ester is paramount. This guide provides a comparative analysis of the characterization of this crucial reagent using Fourier-Transform Infrared (FTIR) and Nuclear Magnetic Resonance (NMR) spectroscopy, supported by experimental data and detailed protocols.
Synthesis and Activation of Folic Acid
The most common method for activating the carboxylic acid groups of folic acid for conjugation to amines is through the formation of an NHS ester. This is typically achieved using a carbodiimide coupling agent, such as N,N'-dicyclohexylcarbodiimide (DCC).
Caption: Synthesis of this compound.
Experimental Protocol: Synthesis of this compound
-
Dissolve Folic Acid in anhydrous Dimethyl Sulfoxide (DMSO).
-
Add N-hydroxysuccinimide (NHS) and N,N'-dicyclohexylcarbodiimide (DCC) to the solution. A molar ratio of 1:1.2:1.2 (Folic Acid:NHS:DCC) is commonly used.
-
The reaction is stirred at room temperature in the dark for 12-24 hours.
-
The byproduct, dicyclohexylurea (DCU), is insoluble in DMSO and can be removed by filtration.
-
The this compound is precipitated from the filtrate by adding a non-solvent like diethyl ether.
-
The precipitate is collected by centrifugation or filtration and washed with diethyl ether to remove unreacted starting materials.
-
The final product is dried under vacuum.
Alternative Activation Methods
While the DCC/NHS method is widely used, other alternatives exist for activating carboxylic acids for bioconjugation.
| Activation Method | Coupling Reagent(s) | Advantages | Disadvantages |
| NHS Ester | DCC/NHS or EDC/NHS | Stable, isolable intermediate; high reactivity with primary amines. | Formation of insoluble urea byproduct (with DCC); EDC is water-soluble but can be less efficient. |
| Mixed Anhydride | Isobutyl chloroformate | High reactivity; no insoluble byproduct. | Less stable intermediate; requires low temperatures. |
| Chlorophosphates | Chlorophosphates | Powerful activating agents. | Can lead to side reactions if not carefully controlled. |
| Pentafluorophenyl (PFP) Ester | Pentafluorophenol, DCC/EDC | Highly reactive and stable ester. | Reagents can be more expensive. |
Characterization Workflow
A systematic workflow is essential to confirm the successful synthesis and purity of this compound before its use in downstream applications.
Caption: Characterization workflow for this compound.
FTIR Spectroscopy Analysis
FTIR spectroscopy is a powerful technique to identify the functional groups present in a molecule and is instrumental in confirming the formation of the NHS ester.
Experimental Protocol: FTIR Spectroscopy
-
A small amount of the dried sample (Folic acid or this compound) is mixed with potassium bromide (KBr).
-
The mixture is pressed into a thin, transparent pellet.
-
The pellet is placed in the sample holder of an FTIR spectrometer.
-
The spectrum is recorded, typically in the range of 4000-400 cm⁻¹.
Comparative FTIR Data
The key to confirming the synthesis of this compound is the appearance of new peaks corresponding to the succinimide group and the shift or disappearance of peaks from the starting folic acid.
| Functional Group | Folic Acid (cm⁻¹) | This compound (cm⁻¹) | Vibration Mode |
| O-H (carboxylic acid) | Broad, ~3400-2500 | Diminished or absent | Stretching |
| N-H (amine/amide) | ~3337 | ~3337 | Stretching |
| C=O (carboxylic acid/amide) | ~1693, ~1605 | ~1700 (amide), ~1626 (amide) | Stretching |
| C=O (succinimide) | N/A | ~1814, ~1781 | Symmetric & Asymmetric Stretching |
| Phenyl Ring | ~1485 | ~1485 | C=C Stretching |
The most significant evidence of successful NHS ester formation is the appearance of two distinct carbonyl stretching bands around 1814 cm⁻¹ and 1781 cm⁻¹[1], which are characteristic of the succinimide ring. Concurrently, the broad O-H stretch of the carboxylic acid in folic acid should significantly diminish or disappear.
¹H NMR Spectroscopy Analysis
¹H NMR spectroscopy provides detailed information about the chemical structure and is used to confirm the integrity of the folic acid backbone and the presence of the NHS moiety.
Experimental Protocol: ¹H NMR Spectroscopy
-
Dissolve a small amount of the sample in a deuterated solvent, typically DMSO-d₆, as folic acid and its derivatives have good solubility in this solvent.
-
Transfer the solution to an NMR tube.
-
Acquire the ¹H NMR spectrum using a high-field NMR spectrometer.
¹H NMR Data for this compound
The following table summarizes the predicted and experimentally observed chemical shifts for this compound.
| Proton(s) | Predicted Chemical Shift (ppm) | Assignment |
| Pteridine-H | ~8.6 | Aromatic proton on the pteridine ring |
| Benzene-H | ~7.6-6.6 | Aromatic protons on the p-aminobenzoyl group |
| Glutamic Acid α-CH | ~4.3 | Methine proton of the glutamic acid residue |
| Methylene bridge | ~4.5 | CH₂ group connecting the pteridine and benzene rings |
| Glutamic Acid β,γ-CH₂ | ~2.2-1.9 | Methylene protons of the glutamic acid residue |
| NHS Protons | ~2.59 | Singlet for the four equivalent protons of the succinimide ring |
The most definitive signal in the ¹H NMR spectrum of this compound is a sharp singlet appearing at approximately 2.59 ppm, which corresponds to the four equivalent protons of the N-hydroxysuccinimide ring. The presence of this peak, along with the characteristic signals of the folic acid backbone, confirms the successful synthesis of the desired product.
References
A Head-to-Head Comparison: Folic Acid NHS Ester vs. EDC/NHS Chemistry for Bioconjugation
For researchers, scientists, and drug development professionals navigating the complexities of bioconjugation, the choice of coupling chemistry is a critical determinant of success. When conjugating folic acid, a widely used targeting ligand for cancer cells that overexpress the folate receptor, two common methods predominate: the use of a pre-activated Folic Acid NHS ester and in-situ activation using 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimide (NHS). This guide provides an objective comparison of these two methodologies, supported by experimental data and detailed protocols to aid in the selection of the most appropriate strategy for your research needs.
At a Glance: Key Differences
| Feature | This compound | EDC/NHS Chemistry |
| Reaction Type | One-step reaction with amine-containing molecules. | One-pot, two-step reaction (carboxyl activation followed by amine coupling). |
| Reagents | Pre-activated folic acid derivative. | Folic acid, EDC, and NHS. |
| Control & Purity | Higher control over stoichiometry and potentially higher purity of the final conjugate due to the use of a purified activated intermediate. | Risk of side reactions (e.g., N-acylurea formation, anhydride formation) leading to a more heterogeneous product mixture. |
| Convenience | Requires initial synthesis and purification of the this compound. | Simpler one-pot procedure, avoiding the need for prior synthesis and isolation of an activated intermediate. |
| Yield | Generally high for the final conjugation step, though overall yield depends on the efficiency of the initial NHS ester synthesis. | Can be highly efficient, but yields can be variable and are sensitive to reaction conditions such as pH and buffer composition. |
| Stability | The purified NHS ester has a limited shelf life and is susceptible to hydrolysis. | The in-situ generated NHS ester is also unstable and prone to hydrolysis, requiring prompt reaction with the amine. |
Performance Data: A Quantitative Look
Table 1: Representative Reaction Yields
| Method | Substrate | Reported Yield | Citation |
| This compound Synthesis | Protected Folic Acid | 94% | [1] |
| EDC/NHS Conjugation | Folic Acid to Chitosan | Not explicitly quantified, but successful conjugation demonstrated. | [2] |
| EDC/NHS Conjugation | Folic Acid to Nanoparticles | Not explicitly quantified, but successful conjugation demonstrated. |
Note: The yield of the final bioconjugate using a pre-activated this compound will be a product of the NHS ester synthesis yield and the subsequent conjugation yield. The efficiency of EDC/NHS reactions is highly dependent on the specific substrates and reaction conditions.
The Chemistry Behind the Choice
Understanding the underlying chemical pathways is crucial for troubleshooting and optimizing your bioconjugation strategy.
This compound Pathway
This approach involves the initial synthesis and purification of a stable, yet reactive, this compound. This activated folic acid can then be directly reacted with a primary amine-containing molecule in a straightforward one-step process.
EDC/NHS Chemistry Pathway
This method involves the in-situ activation of the carboxylic acid groups on folic acid using EDC and NHS in an aqueous buffer. The resulting activated folic acid then reacts with the amine-containing biomolecule in the same reaction mixture.
Experimental Protocols
Protocol 1: Synthesis of this compound
Materials:
-
Folic Acid
-
N,N'-Dicyclohexylcarbodiimide (DCC) or EDC
-
N-Hydroxysuccinimide (NHS)
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Triethylamine (optional, as a base)
-
Diethyl ether (for precipitation)
-
Filtration apparatus
Procedure:
-
Dissolve Folic Acid in anhydrous DMSO. Gentle heating may be required to aid dissolution.
-
Add NHS (typically 1.2-1.5 equivalents) and DCC or EDC (typically 1.1-1.3 equivalents) to the folic acid solution. If using a salt form of EDC, a base like triethylamine may be added.
-
Stir the reaction mixture at room temperature for 12-24 hours under a dry atmosphere (e.g., nitrogen or argon).
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, filter the reaction mixture to remove the dicyclohexylurea (DCU) byproduct if DCC was used.
-
Precipitate the Folic Acid-NHS ester by adding the reaction mixture dropwise to cold diethyl ether.
-
Collect the precipitate by filtration and wash with cold diethyl ether.
-
Dry the purified Folic Acid-NHS ester under vacuum. Store the product desiccated at -20°C.
Protocol 2: EDC/NHS Chemistry for Folic Acid Bioconjugation
Materials:
-
Folic Acid
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC-HCl)
-
N-Hydroxysuccinimide (NHS) or N-Hydroxysulfosuccinimide (Sulfo-NHS) for aqueous reactions.
-
Activation Buffer: 0.1 M MES, pH 4.5-6.0
-
Coupling Buffer: PBS, pH 7.2-8.0
-
Amine-containing biomolecule
-
Quenching buffer (e.g., hydroxylamine or Tris buffer)
-
Purification column (e.g., size exclusion chromatography)
Procedure:
-
Dissolve Folic Acid in the Activation Buffer. The concentration will depend on the specific application.
-
Add EDC-HCl and NHS (or Sulfo-NHS) to the folic acid solution. A molar excess of EDC and NHS over folic acid is typically used (e.g., 2-5 fold molar excess).
-
Incubate the mixture for 15-30 minutes at room temperature to activate the carboxylic acid groups of folic acid.
-
Add the amine-containing biomolecule (dissolved in Coupling Buffer) to the activated folic acid solution. The pH of the reaction mixture should be adjusted to 7.2-8.0 for efficient coupling.
-
Allow the conjugation reaction to proceed for 2-4 hours at room temperature or overnight at 4°C with gentle stirring.
-
Quench the reaction by adding a quenching buffer to consume any unreacted NHS esters.
-
Purify the folic acid-biomolecule conjugate from excess reagents and byproducts using an appropriate purification method, such as size exclusion chromatography or dialysis.
Making the Right Choice
The decision between using a pre-activated this compound and performing in-situ EDC/NHS chemistry depends on the specific requirements of your experiment.
-
Choose this compound when:
-
High purity of the final conjugate is critical.
-
You need precise control over the stoichiometry of the reaction.
-
The amine-containing biomolecule is sensitive to the presence of EDC and its byproducts.
-
You are performing multiple conjugations and desire a well-characterized, ready-to-use activated folic acid.
-
-
Choose EDC/NHS Chemistry when:
-
Simplicity and a one-pot reaction are prioritized.
-
You are performing a smaller number of conjugations or screening various conditions.
-
The potential for a slightly more heterogeneous product is acceptable for your application.
-
You have the means to effectively purify the final conjugate from reaction byproducts.
-
Ultimately, both methods are powerful tools for the bioconjugation of folic acid. By carefully considering the factors outlined in this guide, researchers can select the most suitable approach to achieve their desired outcomes in targeted drug delivery and other biomedical applications.
References
A Comparative Guide: DCC vs. EDC for Folic Acid NHS Ester Synthesis
For Researchers, Scientists, and Drug Development Professionals
The synthesis of Folic Acid N-hydroxysuccinimide (NHS) ester is a critical step in the development of targeted drug delivery systems, imaging agents, and various bioconjugates. The choice of coupling agent for this reaction significantly impacts yield, purity, and the overall efficiency of the workflow. This guide provides an objective comparison of two commonly used carbodiimides, N,N'-dicyclohexylcarbodiimide (DCC) and 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), for the synthesis of Folic Acid NHS ester, supported by experimental data and detailed protocols.
At a Glance: DCC vs. EDC
| Feature | DCC (N,N'-dicyclohexylcarbodiimide) | EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) |
| Solubility | Insoluble in water, soluble in organic solvents (e.g., DMSO, DMF, DCM) | Water-soluble |
| Typical Reaction Solvent | Anhydrous organic solvents (e.g., DMSO, DMF) | Aqueous buffers or organic solvents (e.g., DMF, DMSO) |
| Byproduct | Dicyclohexylurea (DCU) | 1-ethyl-3-(3-dimethylaminopropyl)urea |
| Byproduct Solubility | Insoluble in most organic solvents | Water-soluble |
| Byproduct Removal | Filtration | Aqueous extraction/washing or dialysis |
| Reported Yield (this compound) | Not explicitly quantified in reviewed literature | Up to 94% for protected this compound[1] |
| Key Advantage | Easy removal of insoluble urea byproduct by filtration. | Water-soluble byproduct simplifies purification in aqueous reactions. |
| Key Disadvantage | The DCC reagent itself is a potent allergen and sensitizer. | The O-acylisourea intermediate is prone to hydrolysis in aqueous solutions.[2] |
Reaction Pathways and Logical Relationships
The fundamental principle behind both DCC and EDC-mediated synthesis of this compound involves the activation of the carboxylic acid groups of folic acid to form a highly reactive O-acylisourea intermediate. This intermediate then reacts with N-hydroxysuccinimide (NHS) to form the more stable this compound.
Caption: General reaction pathway for this compound synthesis using a carbodiimide coupling agent.
Experimental Protocols
DCC-Mediated Synthesis of this compound
This protocol is adapted from a method for activating folic acid for subsequent conjugation.
Materials:
-
Folic Acid
-
N,N'-dicyclohexylcarbodiimide (DCC)
-
N-hydroxysuccinimide (NHS)
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Triethylamine (TEA)
-
Diethyl ether
-
0.22 µm filter
Procedure:
-
Dissolve Folic Acid (e.g., 5 g) in anhydrous DMSO (e.g., 100 mL) with the aid of triethylamine (e.g., 2.5 mL).
-
Add N-hydroxysuccinimide (NHS) and N,N'-dicyclohexylcarbodiimide (DCC) to the solution. A molar ratio of Folic Acid:NHS:DCC of 1:2:2 is commonly used.
-
Stir the reaction mixture overnight at room temperature, protected from light.
-
The insoluble dicyclohexylurea (DCU) byproduct will precipitate out of the solution. Remove the DCU by filtration through a 0.22 µm filter.
-
The filtrate containing the this compound can then be used for subsequent conjugation reactions or further purified by precipitation with a non-solvent like diethyl ether.
EDC-Mediated Synthesis of this compound
This protocol describes the activation of a protected form of folic acid, which achieved a high yield.
Materials:
-
N,Cα-protected Folic Acid
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC·HCl)
-
N-hydroxysuccinimide (NHS)
-
Anhydrous Dimethylformamide (DMF)
-
Water
Procedure:
-
Dissolve the protected Folic Acid derivative in anhydrous DMF under a nitrogen atmosphere.
-
Add NHS and EDC·HCl to the stirred solution.
-
Allow the reaction to stir at room temperature overnight. Additional portions of NHS and EDC·HCl can be added to drive the reaction to completion, which can be monitored by Thin Layer Chromatography (TLC).[1]
-
Upon completion, the reaction mixture is poured into water to precipitate the product.[1]
-
The precipitate, which is the protected this compound, is then collected by filtration and dried. A reported yield for this specific synthesis was 94%.[1]
Performance Comparison
Yield and Purity:
Reaction Conditions and Handling:
-
DCC: Requires anhydrous organic solvents to prevent hydrolysis of the carbodiimide and the activated intermediate. The insoluble nature of the DCU byproduct simplifies purification by filtration. However, DCC is a known allergen and requires careful handling.
-
EDC: Can be used in both aqueous and organic solvents, offering greater flexibility. Its water-soluble nature and that of its urea byproduct make it ideal for reactions with water-soluble biomolecules, where purification can be achieved through aqueous extraction or dialysis.[3] The O-acylisourea intermediate formed with EDC is less stable in aqueous media and prone to hydrolysis, which can be mitigated by the addition of NHS to form a more stable NHS-ester.[2]
Logical Workflow for Reagent Selection
Caption: Decision workflow for selecting between DCC and EDC for this compound synthesis.
Conclusion
Both DCC and EDC are effective coupling agents for the synthesis of this compound. The choice between them is primarily dictated by the solubility of the starting materials and the desired purification method.
-
DCC is the preferred reagent for reactions in anhydrous organic solvents where the insoluble dicyclohexylurea byproduct can be easily removed by filtration, leading to a potentially cleaner product.
-
EDC offers greater versatility due to its solubility in both aqueous and organic solvents. Its water-soluble urea byproduct simplifies the workup for reactions involving water-soluble molecules, making it a popular choice in bioconjugation. While the intermediate is less stable in water, the addition of NHS effectively mitigates this issue and can lead to high yields of the desired NHS ester.
For researchers aiming for high yields in organic media, a well-optimized EDC-based protocol with protected folic acid has demonstrated excellent results. For simpler, direct activation in organic solvents with straightforward byproduct removal, DCC remains a viable and established option. Careful consideration of the experimental conditions and purification strategy will ultimately determine the most suitable coupling agent for your specific application.
References
In Vitro Validation of Folate Receptor Targeting with Folic Acid Conjugates: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the in vitro performance of folic acid conjugates for targeted drug delivery to folate receptor (FR)-overexpressing cells. Experimental data from various studies are summarized to aid in the selection and validation of targeted therapeutic strategies. Detailed methodologies for key experiments are provided to ensure reproducibility, and signaling pathways and experimental workflows are visualized for enhanced comprehension.
Comparative Performance of Folic Acid Conjugates
The efficacy of folate receptor-targeting conjugates is critically dependent on factors such as the choice of linker, the conjugation strategy (α- vs. γ-glutamyl linkage), and the nature of the payload. The following tables summarize quantitative data from comparative in vitro studies.
Table 1: Comparison of Folic Acid Conjugates with Different Linkers and Payloads
| Conjugate | Cell Line | Assay Type | Key Findings | Reference |
| Folate-4Atp-AuNP vs. Folate-MH-AuNP | HeLa (FR+), MCF-7 (FR-) | Photothermal Therapy | Folate-4Atp-AuNP showed superior photothermal killing of HeLa cells (~98% cell death) compared to Folate-MH-AuNP. Both showed minimal toxicity in MCF-7 cells (~9% cell death), demonstrating FR-specificity.[1] | |
| PTX-PEG-FA vs. PTX-PEG-(FA)₃ | HT-29 (FR+), HCT-15 (FR-) | Cytotoxicity (IC₅₀) | The conjugate with three folic acid molecules (PTX-PEG-(FA)₃) was 28-fold more active in FR-positive HT-29 cells, while the single FA conjugate was 4-fold more active compared to FR-negative HCT-15 cells.[2] | |
| Folate-conjugated liposomes with varying PEG-linker lengths (2k, 5k, 10k) | KB (FR+) | Cellular Uptake | While no significant difference in cellular uptake was observed in vitro based on PEG-linker length, in vivo tumor accumulation increased with longer linkers.[3] | |
| Folate-conjugated Bismuth Oxide Nanoparticles | KB (FR+), A549 (FR-) | Cytotoxicity | Folate-conjugated nanoparticles showed enhanced cytotoxicity in FR-positive KB cells compared to bare nanoparticles, an effect not observed in FR-negative A549 cells.[4] |
Table 2: Comparison of Folic Acid Conjugates vs. Non-Targeted Controls
| Conjugate | Cell Line | Assay Type | Fold Increase in Efficacy (Targeted vs. Non-Targeted) | Reference |
| Folate-conjugated vincristine-loaded liposomes | Raji (FR+) | Cytotoxicity | Significantly higher cytotoxicity compared to non-targeted liposomes.[5] | |
| Folate-conjugated doxorubicin nanoparticles | A2780 (FR+), OVCAR3 (FR+) | Cytotoxicity (IC₅₀) | 10.33-fold lower IC₅₀ in A2780 and 3.93-fold lower in OVCAR3 cells compared to non-targeted nanoparticles in folate-free medium.[6] | |
| Folate-conjugated paclitaxel-polymer conjugates | HT-29 (FR+) | Cytotoxicity | Up to 28-fold increased activity in FR-positive cells compared to FR-negative cells.[2] |
Experimental Protocols
Detailed methodologies for the key in vitro validation experiments are provided below.
Competitive Binding Assay
This assay determines the binding affinity of folic acid conjugates to the folate receptor.
Protocol:
-
Cell Culture: Culture FR-positive cells (e.g., KB, HeLa, IGROV-1) in appropriate media. Seed cells in 24-well plates and allow them to adhere overnight.
-
Ligand Preparation: Prepare a stock solution of a radiolabeled folic acid derivative (e.g., [³H]folic acid). Also, prepare serial dilutions of the unlabeled folic acid conjugate being tested and a control of unlabeled folic acid.
-
Competition Reaction: Wash the cells with a folate-free medium. Incubate the cells with a fixed concentration of the radiolabeled folic acid and varying concentrations of the unlabeled test conjugate or unlabeled folic acid for a specified time at 4°C to prevent internalization.
-
Washing: After incubation, wash the cells multiple times with ice-cold phosphate-buffered saline (PBS) to remove unbound radioligand.
-
Cell Lysis and Scintillation Counting: Lyse the cells and measure the radioactivity in the cell lysates using a scintillation counter.
-
Data Analysis: Plot the percentage of specific binding of the radiolabeled folic acid against the concentration of the unlabeled competitor. Calculate the IC₅₀ value, which is the concentration of the competitor that inhibits 50% of the specific binding of the radiolabeled ligand. The binding affinity (Ki) can then be calculated using the Cheng-Prusoff equation.[7][8]
Cellular Uptake Studies using Fluorescence Microscopy
This method visualizes and quantifies the internalization of fluorescently labeled folic acid conjugates.
Protocol:
-
Cell Culture: Seed FR-positive cells on glass coverslips in a petri dish and allow them to attach overnight.
-
Conjugate Labeling: The folic acid conjugate should be labeled with a fluorescent dye (e.g., FITC, Rhodamine).
-
Incubation: Incubate the cells with the fluorescently labeled folic acid conjugate for various time points (e.g., 1, 2, 4 hours) at 37°C to allow for endocytosis. For a negative control, a parallel experiment can be conducted at 4°C to inhibit active uptake. To confirm FR-mediated uptake, another control can be performed by pre-incubating cells with an excess of free folic acid before adding the fluorescent conjugate.
-
Washing and Fixation: After incubation, wash the cells with PBS to remove non-internalized conjugates. Fix the cells with a suitable fixative (e.g., 4% paraformaldehyde).
-
Staining (Optional): The cell nuclei can be counterstained with DAPI, and the cell membrane with a fluorescently labeled lectin like Wheat Germ Agglutinin (WGA).
-
Imaging: Mount the coverslips on microscope slides and visualize the cells using a fluorescence or confocal microscope.
-
Image Analysis: Quantify the fluorescence intensity within the cells to determine the extent of cellular uptake.[9][10][11]
Cytotoxicity Assay (MTT Assay)
This colorimetric assay assesses the ability of a drug-conjugated folic acid to kill cancer cells.
Protocol:
-
Cell Seeding: Plate FR-positive and FR-negative (as a control) cells in 96-well plates and allow them to adhere for 24 hours.[9][10][12]
-
Treatment: Treat the cells with serial dilutions of the folic acid-drug conjugate, the free drug, and a non-targeted drug conjugate for 48-72 hours.
-
MTT Addition: After the incubation period, add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 3-4 hours at 37°C. Metabolically active cells will reduce the yellow MTT to purple formazan crystals.[12]
-
Solubilization: Add a solubilizing agent (e.g., DMSO, isopropanol with HCl) to dissolve the formazan crystals.[12]
-
Absorbance Measurement: Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to untreated control cells. Plot the cell viability against the drug concentration to determine the IC₅₀ value (the concentration of the drug that inhibits 50% of cell growth).[12]
Visualizations
Folate Receptor-Mediated Endocytosis Pathway
The following diagram illustrates the key steps involved in the internalization of folic acid conjugates via folate receptor-mediated endocytosis and subsequent downstream signaling events that can be influenced.
Caption: Folate Receptor-Mediated Endocytosis and Signaling.
Experimental Workflow for In Vitro Validation
This diagram outlines the typical workflow for the in vitro validation of a novel folic acid conjugate.
Caption: In Vitro Validation Workflow for Folic Acid Conjugates.
References
- 1. ohiostate.elsevierpure.com [ohiostate.elsevierpure.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Folate receptor-mediated Therapeutics and Imaging - Biotechnology Kiosk [biotechkiosk.com]
- 5. quantifying-folic-acid-functionalized-multi-walled-carbon-nanotubes-bound-to-colorectal-cancer-cells-for-improved-photothermal-ablation - Ask this paper | Bohrium [bohrium.com]
- 6. mdpi.com [mdpi.com]
- 7. Frontiers | Following nanoparticle uptake by cells using high-throughput microscopy and the deep-learning based cell identification algorithm Cellpose [frontiersin.org]
- 8. Imaging of nanoparticle uptake and kinetics of intracellular trafficking in individual cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Structures of human folate receptors reveal biological trafficking states and diversity in folate and antifolate recognition - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Emerging roles for folate receptor FOLR1 in signaling and cancer - PMC [pmc.ncbi.nlm.nih.gov]
A Researcher's Guide to Assessing the Binding Affinity of Folic Acid-Conjugated Nanoparticles
For researchers, scientists, and drug development professionals, understanding the binding affinity of folic acid-conjugated nanoparticles is crucial for the development of targeted cancer therapies. Folic acid serves as a targeting ligand due to the overexpression of folate receptors (FRs) on the surface of many cancer cells, while they are expressed at low levels in normal tissues.[1][2] This differential expression allows for the selective delivery of therapeutic payloads to tumor sites. The strength of the interaction, or binding affinity, between the folic acid on the nanoparticle and the folate receptor on the cancer cell is a critical determinant of the nanoparticle's efficacy. A high binding affinity is desirable for effective targeting and subsequent cellular uptake.
This guide provides a comparative overview of common experimental techniques used to assess this binding affinity, complete with quantitative data from various studies and detailed experimental protocols.
Comparative Analysis of Binding Affinity
The binding affinity of folic acid-conjugated nanoparticles can be influenced by several factors, including the type of nanoparticle core material (e.g., liposomes, polymers, gold), the length and type of linker used to attach the folic acid, and the density of folic acid on the nanoparticle surface.[3] While direct binding affinity constants like the dissociation constant (Kd) are the gold standard, many studies report the half-maximal inhibitory concentration (IC50) from cytotoxicity or competitive binding assays, which provides an indirect but useful measure of targeting efficiency.
| Nanoparticle Type | Cell Line | Assay Type | Reported Value (IC50) | Reference |
| Folic Acid-Amygdalin Nanoparticles | MCF-7 (Breast Cancer) | Cytotoxicity (MTT) | 79.8 µg/mL | |
| Folic Acid-Amygdalin Nanoparticles | MDA-MB-231 (Breast Cancer) | Cytotoxicity (MTT) | 94.9 µg/mL | |
| Folic Acid-PLGA-Amodiaquine Nanoparticles | HeLa (Cervical Cancer) | Cytotoxicity | 12.7 ± 9.8 µM | [2] |
| Folic Acid-PLGA-Amodiaquine Nanoparticles | MDA-MB-231 (Breast Cancer) | Cytotoxicity | 11.5 ± 8.3 µM | [2] |
| Folic Acid-Camptothecin Conjugate | KB (Cervical Cancer) | Cytotoxicity | 6 nM | |
| Folic Acid-Coated Chitosan-Alginate Nanospheres (Curcumin-loaded) | KMBC-10 (Breast Cancer) | Cytotoxicity | 38 µg/mL | |
| F127-folate@PLGA/Chlorambucil/IR780 | HepG2 (Liver Cancer) | Cytotoxicity | 1.014 mg/mL |
Key Experimental Protocols
Accurate and reproducible assessment of binding affinity relies on well-defined experimental protocols. Below are detailed methodologies for commonly employed techniques.
Cellular Uptake and Competition Assays via Flow Cytometry
This method quantifies the amount of fluorescently labeled nanoparticles taken up by cells and can assess binding specificity through competition with free folic acid.
Experimental Protocol:
-
Cell Culture: Culture folate receptor-positive cells (e.g., HeLa, KB, MDA-MB-231) and folate receptor-negative control cells (e.g., A549) in appropriate media until they reach 70-80% confluency.
-
Nanoparticle Preparation: Prepare fluorescently labeled folic acid-conjugated nanoparticles and unconjugated (control) nanoparticles at various concentrations in serum-free media.
-
Cell Treatment:
-
Seed the cells in 6-well plates.
-
For competition assays, pre-incubate one set of wells with a high concentration of free folic acid (e.g., 1 mM) for 30-60 minutes to saturate the folate receptors.
-
Add the nanoparticle suspensions to the wells and incubate for a defined period (e.g., 2-4 hours) at 37°C.
-
-
Cell Harvesting and Staining:
-
Wash the cells three times with ice-cold phosphate-buffered saline (PBS) to remove non-internalized nanoparticles.
-
Harvest the cells using trypsin-EDTA.
-
Centrifuge the cell suspension and resuspend the pellet in ice-cold flow cytometry buffer (e.g., PBS with 1% bovine serum albumin).
-
To distinguish between membrane-bound and internalized nanoparticles, an optional step is to add a quenching agent like Trypan Blue to the cell suspension just before analysis to quench the fluorescence of extracellular nanoparticles.[4]
-
-
Flow Cytometry Analysis:
-
Analyze the cells using a flow cytometer, measuring the fluorescence intensity of at least 10,000 cells per sample.
-
The mean fluorescence intensity corresponds to the cellular uptake of the nanoparticles.
-
-
Data Analysis: Compare the mean fluorescence intensity of cells treated with folic acid-conjugated nanoparticles to those treated with unconjugated nanoparticles. In the competition assay, a significant decrease in fluorescence intensity in the presence of free folic acid confirms folate receptor-mediated uptake.
Surface Plasmon Resonance (SPR) for Real-Time Binding Kinetics
SPR is a powerful, label-free technique that provides real-time quantitative data on the binding affinity (Kd), as well as the association (ka) and dissociation (kd) rate constants.[5][6]
Experimental Protocol:
-
Sensor Chip Preparation:
-
Select a suitable sensor chip (e.g., CM5).
-
Immobilize the folate receptor (or folate-binding protein) onto the sensor chip surface using standard amine coupling chemistry. This involves activating the carboxymethylated dextran surface with a mixture of N-hydroxysuccinimide (NHS) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), followed by injection of the protein solution, and finally deactivating any remaining active esters with ethanolamine.
-
-
Nanoparticle Preparation: Prepare a series of dilutions of the folic acid-conjugated nanoparticles in a suitable running buffer (e.g., HBS-EP buffer). It is crucial to filter the nanoparticle solutions to remove any aggregates.[5]
-
SPR Analysis:
-
Equilibrate the sensor chip with running buffer until a stable baseline is achieved.
-
Inject the different concentrations of the nanoparticle solution over the sensor surface for a set association time, followed by a dissociation phase with running buffer.
-
A reference flow cell (without the immobilized receptor) should be used to subtract non-specific binding and bulk refractive index changes.
-
-
Data Analysis:
-
The resulting sensorgrams (response units vs. time) are fitted to a suitable binding model (e.g., 1:1 Langmuir binding) to determine the ka, kd, and Kd values.
-
Isothermal Titration Calorimetry (ITC)
ITC directly measures the heat released or absorbed during the binding interaction between the nanoparticle and the folate receptor in solution, providing a complete thermodynamic profile of the interaction, including the binding affinity (Kd), stoichiometry (n), and enthalpy (ΔH) and entropy (ΔS) of binding.
Experimental Protocol:
-
Sample Preparation:
-
Prepare a solution of folate-binding protein or a soluble form of the folate receptor in a carefully degassed buffer.
-
Prepare a solution of the folic acid-conjugated nanoparticles in the same, precisely matched buffer. Mismatched buffers can lead to large heats of dilution that obscure the binding signal.
-
-
ITC Experiment:
-
Load the protein solution into the sample cell of the calorimeter and the nanoparticle solution into the injection syringe.
-
Set the experimental temperature and perform a series of small, sequential injections of the nanoparticle solution into the protein solution while stirring.
-
-
Data Analysis:
-
The heat change after each injection is measured and plotted against the molar ratio of nanoparticle to protein.
-
The resulting binding isotherm is fitted to a suitable binding model to extract the thermodynamic parameters (Kd, n, ΔH, and ΔS).
-
Visualizing the Process: Workflows and Pathways
To better understand the experimental process and the underlying biological mechanism, the following diagrams illustrate a typical experimental workflow and the folate receptor-mediated endocytosis pathway.
Caption: Experimental workflow for assessing nanoparticle binding affinity.
Caption: Folate receptor-mediated endocytosis pathway.
By employing these standardized methods and carefully considering the comparative data, researchers can gain a comprehensive understanding of the binding affinity of their folic acid-conjugated nanoparticles, a critical step in the development of effective and targeted cancer therapies.
References
- 1. Development and Characterization of Folic Acid-Conjugated Amodiaquine-Loaded Nanoparticles–Efficacy in Cancer Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 2. anilocus.org [anilocus.org]
- 3. Evaluation of Folate-Functionalized Nanoparticle Drug Delivery Systems—Effectiveness and Concerns [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. Surface Plasmon Resonance, a Novel Technique for Sensing Cancer Biomarker: Folate Receptor and Nanoparticles Interface - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Application and Method of Surface Plasmon Resonance Technology in the Preparation and Characterization of Biomedical Nanoparticle Materials - PMC [pmc.ncbi.nlm.nih.gov]
Folic Acid NHS Ester: A Targeted Alternative to Conventional Crosslinkers in Bioconjugation and Drug Delivery
For researchers, scientists, and drug development professionals, the strategic choice of a crosslinker is pivotal to the success of bioconjugation, immunoassays, and the development of targeted therapeutics. While traditional N-hydroxysuccinimide (NHS) ester crosslinkers like Disuccinimidyl suberate (DSS) and Bis(sulfosuccinimidyl) suberate (BS3) are widely used for their efficiency in forming stable amide bonds with primary amines, Folic Acid NHS Ester emerges as a specialized alternative that offers the dual functionality of covalent linkage and targeted delivery to cells overexpressing the folate receptor.
This guide provides a comprehensive comparison of this compound with other common amine-reactive crosslinkers, supported by experimental data and detailed protocols. Its unique targeting capability makes it an invaluable tool in the development of next-generation cancer therapies and diagnostic agents.
Performance Comparison: this compound vs. Standard NHS Esters
The primary advantage of this compound lies not in a superior crosslinking efficiency per se, but in its ability to direct conjugated molecules to specific cell populations. The NHS ester group reacts with primary amines via the same well-established chemistry as other NHS esters, forming a stable amide bond. However, the integral folic acid moiety acts as a high-affinity ligand for the folate receptor, which is frequently overexpressed on the surface of various cancer cells.
| Property | This compound | DSS (Disuccinimidyl suberate) | BS3 (Bis(sulfosuccinimidyl) suberate) |
| Primary Function | Targeted Bioconjugation | General Protein Crosslinking | General Protein Crosslinking |
| Reactive Group | N-hydroxysuccinimide (NHS) ester | N-hydroxysuccinimide (NHS) ester | N-hydroxysuccinimide (NHS) ester |
| Target Functional Group | Primary amines (-NH2) | Primary amines (-NH2) | Primary amines (-NH2) |
| Solubility | Soluble in organic solvents (e.g., DMSO, DMF) and some aqueous buffers with co-solvents. PEGylated versions offer enhanced aqueous solubility. | Water-insoluble (requires organic solvent) | Water-soluble |
| Cellular Targeting | Yes (Folate Receptor) | No | No |
| Primary Application | Targeted drug delivery, cancer cell imaging, selective immobilization of biomolecules. | Protein-protein interaction studies, antibody-enzyme conjugation. | Cell surface protein crosslinking, antibody-enzyme conjugation. |
Experimental Data: Enhanced Cellular Uptake and Cytotoxicity
The true measure of this compound's performance is demonstrated in its ability to enhance the delivery of therapeutic and imaging agents to folate receptor-positive (FR+) cells.
Cellular Uptake of Functionalized Nanoparticles
Studies have consistently shown that nanoparticles functionalized with folic acid exhibit significantly higher uptake in FR+ cancer cells compared to non-targeted nanoparticles.
| Nanoparticle Formulation | Cell Line | Cellular Uptake Enhancement (Compared to non-targeted) | Reference |
| Folic acid-conjugated PLGA nanoparticles | Caco-2 (FR+) | ~1.6-fold increase | [1] |
| Folic acid-conjugated PLGA nanoparticles | HT-29 (FR+) | Significantly higher fluorescence intensity | [1] |
| Folic acid-conjugated nanoparticles | MDAMB-231 (FR+) | Enhanced internalization | [2] |
In Vitro Cytotoxicity of Targeted Drug Delivery Systems
The enhanced cellular uptake of folate-conjugated drug carriers translates to a greater cytotoxic effect on FR+ cancer cells.
| Drug Formulation | Cell Line | IC50 (µg/mL) | Reference |
| 5-FU (Free Drug) | HT-29 (FR+) | 22.91 | [1] |
| 5-FU-loaded PLGA nanoparticles | HT-29 (FR+) | 14.17 | [1] |
| 5-FU-loaded Folic Acid-PLGA nanoparticles | HT-29 (FR+) | 5.69 | [1] |
Experimental Protocols
General Protocol for Conjugation of this compound to a Protein
This protocol outlines a general procedure for labeling a protein with this compound. Optimal conditions may vary depending on the specific protein and desired degree of labeling.
Materials:
-
This compound (or Folic Acid-PEG-NHS Ester for improved solubility)
-
Protein to be labeled (in a primary amine-free buffer, e.g., PBS pH 7.2-8.0)
-
Anhydrous DMSO or DMF
-
Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0 or 1 M glycine)
-
Desalting column or dialysis equipment for purification
Procedure:
-
Prepare Protein Solution: Dissolve the protein in a suitable amine-free buffer (e.g., PBS, HEPES, or borate buffer) at a pH between 7.2 and 8.5. The protein concentration should typically be in the range of 1-10 mg/mL.
-
Prepare this compound Solution: Immediately before use, dissolve the this compound in anhydrous DMSO or DMF to a concentration of 1-10 mg/mL.
-
Conjugation Reaction: Add a calculated molar excess of the this compound solution to the protein solution. A common starting point is a 10- to 20-fold molar excess of the NHS ester over the protein. The final concentration of the organic solvent should be kept below 10% to minimize protein denaturation.
-
Incubation: Incubate the reaction mixture for 1-2 hours at room temperature or for 2-4 hours at 4°C with gentle stirring.
-
Quenching: Stop the reaction by adding the quenching buffer to a final concentration of 20-50 mM. Incubate for an additional 15-30 minutes at room temperature.
-
Purification: Remove the excess, unreacted this compound and byproducts (N-hydroxysuccinimide) by passing the reaction mixture through a desalting column or by dialysis against a suitable buffer.
-
Characterization: Determine the degree of labeling by measuring the absorbance of the purified conjugate at the respective wavelengths for the protein and folic acid.
Visualizing Workflows and Pathways
Experimental Workflow for Targeted Nanoparticle Development
Folate Receptor-Mediated Endocytosis Pathway
References
A Comparative Guide to Quantitative Analysis of Folic Acid Conjugation on Surfaces
For Researchers, Scientists, and Drug Development Professionals
The successful conjugation of folic acid to various surfaces is a critical parameter in the development of targeted drug delivery systems, biosensors, and other biomedical applications. Accurate quantification of the surface-bound folic acid is essential to ensure the efficacy and reproducibility of these technologies. This guide provides a comparative overview of common analytical techniques for the quantitative analysis of folic acid conjugation on surfaces, supported by experimental data and detailed protocols.
Comparison of Quantitative Methods
Several analytical techniques can be employed to quantify folic acid on surfaces, each with its own advantages and limitations. The choice of method often depends on the nature of the substrate, the required sensitivity, and the availability of instrumentation. The following table summarizes the key performance characteristics of four common methods: UV-Visible Spectroscopy, Fluorescence Spectroscopy, X-ray Photoelectron Spectroscopy (XPS), and Electrochemical Methods.
| Method | Principle | Typical Wavelength/Potential | Linear Range | Limit of Detection (LOD) | Advantages | Disadvantages |
| UV-Visible Spectroscopy | Measures the absorbance of light by folic acid. | ~285 nm, ~365 nm[1] | 1.0 - 17.5 µg/mL | ~0.011 µg/mL | Simple, cost-effective, widely available. | Lower sensitivity, potential interference from other absorbing species. |
| Fluorescence Spectroscopy | Measures the fluorescence emission of folic acid or a fluorescent probe attached to it. | Excitation: ~365 nm, Emission: ~450 nm | 5 - 80 µM | ~0.09 nM (with fluorescent probe)[2] | High sensitivity and specificity. | Can be susceptible to quenching, may require labeling. |
| X-ray Photoelectron Spectroscopy (XPS) | Measures the elemental composition and chemical states on the surface. | N 1s peak at ~400 eV | Not typically used for a wide linear range. | Surface dependent, typically in the range of 0.1 atomic %. | Provides elemental and chemical state information, surface-sensitive. | Requires high vacuum, expensive instrumentation, less quantitative for complex surfaces. |
| Electrochemical Methods (e.g., SWV) | Measures the electrochemical response (e.g., oxidation peak current) of folic acid. | Oxidation peak at ~0.62 V | 5.2 x 10⁻⁶ - 2.5 x 10⁻⁵ M[3] | ~1.06 x 10⁻⁸ µmol/L | High sensitivity, low cost, potential for miniaturization. | Requires an electroactive surface, can be affected by matrix effects. |
Experimental Protocols
This section provides detailed methodologies for the key experiments cited in this guide.
UV-Visible Spectroscopy
This method relies on measuring the characteristic absorbance of folic acid to determine its concentration.
Protocol:
-
Preparation of Folic Acid Standard Solutions:
-
Prepare a stock solution of folic acid (e.g., 1 mg/mL) in a suitable solvent (e.g., 0.1 M NaOH or DMSO).
-
Perform serial dilutions to obtain a series of standard solutions with concentrations ranging from 1 to 25 µg/mL.
-
-
Calibration Curve Construction:
-
Measure the absorbance of each standard solution at the wavelength of maximum absorbance for folic acid (~285 nm or ~365 nm) using a UV-Vis spectrophotometer.
-
Use the solvent as a blank.
-
Plot a calibration curve of absorbance versus folic acid concentration.
-
-
Sample Measurement:
-
For a folic acid-conjugated surface, the conjugated folic acid needs to be detached to be measured in solution. This can be achieved by enzymatic cleavage or chemical hydrolysis.
-
Alternatively, for transparent surfaces, direct measurement might be possible, though less common and requires careful background correction.
-
After detachment, dissolve the released folic acid in the same solvent used for the standards.
-
Measure the absorbance of the sample solution.
-
-
Quantification:
-
Determine the concentration of folic acid in the sample solution using the calibration curve.
-
Calculate the amount of folic acid conjugated per unit area or mass of the surface.
-
Fluorescence Spectroscopy
This highly sensitive technique measures the fluorescence of folic acid. The signal can be enhanced by using fluorescent labels.
Protocol:
-
Standard and Sample Preparation:
-
Similar to UV-Vis, prepare standard solutions of folic acid or a fluorescently-labeled folic acid derivative.
-
For surfaces, the folic acid can be quantified either by detaching it and measuring the fluorescence of the resulting solution or by direct measurement on the surface if a suitable surface-reading fluorometer is available.
-
-
Fluorescence Measurement:
-
Excite the samples at the appropriate wavelength (e.g., ~365 nm for intrinsic fluorescence or the specific excitation wavelength for a fluorescent label).
-
Measure the emission intensity at the wavelength of maximum emission (e.g., ~450 nm for intrinsic fluorescence).
-
-
Quantification:
-
Construct a calibration curve of fluorescence intensity versus concentration using the standard solutions.
-
Determine the concentration of folic acid in the sample from the calibration curve.
-
X-ray Photoelectron Spectroscopy (XPS)
XPS is a surface-sensitive technique that provides information about the elemental composition and chemical states of the top few nanometers of a surface.
Protocol:
-
Sample Preparation:
-
The folic acid-conjugated surface is placed on a sample holder and introduced into the high-vacuum chamber of the XPS instrument.
-
-
Data Acquisition:
-
Acquire a survey spectrum to identify all the elements present on the surface.
-
Acquire high-resolution spectra for the elements of interest, particularly Carbon (C 1s), Oxygen (O 1s), and Nitrogen (N 1s). Folic acid has a distinct nitrogen-rich structure.
-
-
Data Analysis and Quantification:
-
The presence of a significant N 1s peak at a binding energy of approximately 400 eV is indicative of folic acid.
-
The surface concentration of folic acid can be estimated by calculating the atomic percentage of nitrogen from the high-resolution N 1s spectrum, taking into account the known stoichiometry of nitrogen in the folic acid molecule.
-
The surface coverage can be semi-quantitatively assessed by comparing the N/C or N/O atomic ratios before and after conjugation.
-
Electrochemical Methods (Square Wave Voltammetry)
Electrochemical techniques, such as square wave voltammetry (SWV), can be used to quantify folic acid based on its electrochemical oxidation.
Protocol:
-
Electrode Preparation:
-
The working electrode (e.g., glassy carbon, gold) is modified with the material to which folic acid is conjugated.
-
-
Electrochemical Measurement:
-
The modified electrode is immersed in an electrochemical cell containing a suitable electrolyte solution (e.g., phosphate buffer).
-
An SWV scan is performed over a potential range that includes the oxidation potential of folic acid (around +0.6 V vs. Ag/AgCl).
-
-
Quantification:
-
The peak current of the folic acid oxidation is proportional to its surface concentration.
-
A calibration curve can be constructed by measuring the peak currents for electrodes with known amounts of conjugated folic acid or by using a standard addition method.
-
Visualization of Experimental Workflows
UV-Visible Spectroscopy Workflow
Caption: Workflow for quantifying folic acid using UV-Visible Spectroscopy.
Fluorescence Spectroscopy Workflow
Caption: Workflow for quantifying folic acid using Fluorescence Spectroscopy.
X-ray Photoelectron Spectroscopy (XPS) Workflow
Caption: Workflow for quantifying folic acid using X-ray Photoelectron Spectroscopy.
Electrochemical Methods (SWV) Workflow
Caption: Workflow for quantifying folic acid using Square Wave Voltammetry.
References
Safety Operating Guide
Navigating the Disposal of Folic Acid NHS Ester: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the proper handling and disposal of chemical reagents are paramount to ensuring laboratory safety and environmental compliance. Folic acid N-hydroxysuccinimide (NHS) ester, a reagent commonly used in bioconjugation to label proteins and other molecules, requires careful consideration for its disposal due to its reactive nature. While folic acid itself is not classified as a hazardous substance, the NHS ester group imparts reactivity that necessitates a specific disposal protocol.[1] This guide provides a comprehensive, step-by-step procedure for the safe disposal of Folic acid NHS ester, aligned with general laboratory chemical waste guidelines.
Core Disposal Protocol: Hydrolysis of the Reactive NHS Ester
The primary concern with this compound is the reactivity of the NHS ester group, which is susceptible to hydrolysis. The recommended disposal procedure, therefore, involves a pre-treatment step to quench this reactivity, rendering the compound safe for disposal as standard chemical waste.
Experimental Protocol: Neutralization through Hydrolysis
-
Preparation: In a designated chemical fume hood, prepare a solution of sodium bicarbonate or another mild base (e.g., 0.1 M sodium bicarbonate).
-
Reaction Quenching: Slowly add the this compound waste to the bicarbonate solution. The aqueous basic solution will facilitate the hydrolysis of the NHS ester, yielding folic acid and N-hydroxysuccinimide.
-
Verification (Optional): The completion of hydrolysis can be monitored by techniques such as Thin Layer Chromatography (TLC) by observing the disappearance of the starting NHS ester spot.
-
Neutralization: After hydrolysis is complete, neutralize the solution with a mild acid, such as dilute hydrochloric acid, to a pH between 5.5 and 10.5.[2]
-
Final Disposal: Once neutralized, the solution can be disposed of as non-hazardous aqueous waste, in accordance with local regulations. It is crucial to consult your institution's Environmental Health & Safety (EHS) office for specific guidance.
Quantitative Data Summary for Chemical Waste Disposal
The following table summarizes key quantitative parameters and considerations for the disposal of laboratory chemical waste, based on general guidelines.
| Parameter | Guideline | Citation |
| pH for Drain Disposal | 5.5 - 10.5 (for dilute acids and bases) | [2] |
| Quantity for Drain Disposal | A few hundred grams or milliliters per day (for approved chemicals) | [2] |
| Extremely Hazardous Waste Storage (if applicable) | <= 1 quart may be accumulated before collection | [3] |
| Extremely Hazardous Waste Collection (if applicable) | Within 3 days for quantities >= 1 quart | [3] |
Note: These are general guidelines. Always consult your local and institutional regulations.
Disposal Workflow for this compound
The logical workflow for the proper disposal of this compound is depicted in the following diagram. This visual guide outlines the decision-making process from initial waste generation to final disposal.
Caption: Disposal workflow for this compound.
General Chemical Waste Disposal Principles
It is imperative to adhere to general best practices for chemical waste management in the laboratory:
-
Containerization: All chemical waste must be stored in compatible, sealed containers.[4]
-
Labeling: Waste containers must be clearly labeled with their contents.
-
Segregation: Incompatible wastes should never be mixed.
-
Drain Disposal: Organic solvents should never be disposed of down the drain.[4] Only small quantities of approved, neutralized aqueous solutions may be drain-disposed, subject to local regulations.[2]
-
Empty Containers: Containers that held non-highly hazardous chemicals should be triple-rinsed, with the rinsate collected as chemical waste, before the container is defaced and discarded.[4]
-
Consult EHS: Always consult your institution's Environmental Health & Safety department for specific guidance and clarification on disposal procedures.[5]
By following these procedures, researchers can ensure the safe and compliant disposal of this compound, contributing to a secure and environmentally responsible laboratory environment.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
